molecular formula C7H13NO2 B053522 (R)-Methyl 1-methylpyrrolidine-2-carboxylate CAS No. 114883-82-8

(R)-Methyl 1-methylpyrrolidine-2-carboxylate

Cat. No.: B053522
CAS No.: 114883-82-8
M. Wt: 143.18 g/mol
InChI Key: WBXUFOSSZLFNPQ-ZCFIWIBFSA-N
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Description

(R)-Methyl 1-methylpyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Methyl 1-methylpyrrolidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Methyl 1-methylpyrrolidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2R)-1-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-5-3-4-6(8)7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXUFOSSZLFNPQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Spectroscopic and Methodological Guide to (R)-Methyl 1-methylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-Methyl 1-methylpyrrolidine-2-carboxylate is a chiral heterocyclic compound of significant interest in pharmaceutical research and development. As a derivative of the amino acid proline, it serves as a versatile building block in the synthesis of a wide array of complex molecules, including neuroactive compounds and enzyme inhibitors. Its rigid pyrrolidine ring and defined stereochemistry at the C-2 position are critical for establishing specific molecular interactions in drug-target binding.

This technical guide provides an in-depth analysis of the spectroscopic properties of (R)-Methyl 1-methylpyrrolidine-2-carboxylate, offering a foundational dataset for its identification, characterization, and quality control. Given the scarcity of publicly available, consolidated spectroscopic data for this specific enantiomer, this document combines established principles of analytical chemistry with predicted data to offer a robust reference for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide standardized protocols for data acquisition, and discuss the implications of its synthetic route on purity and potential impurities.

Molecular Structure and Predicted Spectroscopic Data

The structural integrity and purity of (R)-Methyl 1-methylpyrrolidine-2-carboxylate are paramount for its application in synthesis. The following sections detail the predicted spectroscopic data, which serve as a benchmark for experimental verification.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon and proton environments. These predictions are based on established chemical shift principles and computational algorithms.[1][2][3]

¹H NMR (Proton NMR)

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The chiral center at C-2 leads to diastereotopic protons in the pyrrolidine ring, which can result in more complex splitting patterns than might be naively expected.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-2 (α-proton)3.10 - 3.25Doublet of Doublets (dd)J = 8.5, 4.0
H-5a2.95 - 3.10Multiplet (m)-
H-5b2.25 - 2.40Multiplet (m)-
H-3a, H-3b1.80 - 2.10Multiplet (m)-
H-4a, H-4b1.65 - 1.80Multiplet (m)-
O-CH₃ (Ester)3.72Singlet (s)-
N-CH₃2.35Singlet (s)-

Causality of Predicted ¹H NMR Signals:

  • H-2 (α-proton): This proton is deshielded due to its proximity to the electron-withdrawing ester group and the nitrogen atom. Its multiplicity as a doublet of doublets arises from coupling to the two diastereotopic protons on the adjacent C-3 carbon.

  • H-3, H-4, H-5 (Ring Protons): These methylene protons of the pyrrolidine ring will appear as complex multiplets due to both geminal and vicinal coupling. The diastereotopic nature of these protons further complicates the splitting patterns.

  • O-CH₃ (Ester Methyl): The singlet at approximately 3.72 ppm is characteristic of a methyl ester.

  • N-CH₃ (N-Methyl): The singlet around 2.35 ppm is typical for an N-methyl group on a saturated heterocycle.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ester Carbonyl)173.5 - 175.0
C-2 (α-carbon)68.0 - 70.0
C-556.0 - 58.0
O-CH₃ (Ester)51.5 - 53.0
N-CH₃40.0 - 42.0
C-329.0 - 31.0
C-422.0 - 24.0

Causality of Predicted ¹³C NMR Signals:

  • C=O (Ester Carbonyl): The carbonyl carbon of the ester group is highly deshielded and appears at the lowest field (highest ppm value).

  • C-2 (α-carbon): This carbon is deshielded by both the nitrogen and the carbonyl group.

  • C-5: This carbon is adjacent to the nitrogen atom, resulting in a downfield shift.

  • O-CH₃ and N-CH₃: These methyl carbons appear in the mid-field region of the spectrum.

  • C-3 and C-4: These methylene carbons of the pyrrolidine ring are the most shielded and appear at the highest field (lowest ppm values).

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted Key IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O Stretch (Ester)1735 - 1750Strong
C-H Stretch (Aliphatic)2850 - 2995Medium to Strong
C-O Stretch (Ester)1150 - 1250Strong
C-N Stretch (Amine)1020 - 1220Medium

Interpretation of IR Data:

  • The most prominent peak in the IR spectrum is expected to be the strong absorption of the ester carbonyl (C=O) stretch between 1735 and 1750 cm⁻¹.[4][5][6][7] The exact position can be influenced by the solvent and molecular conformation.

  • The aliphatic C-H stretching vibrations from the methyl and pyrrolidine ring methylene groups will appear as a series of peaks in the 2850-2995 cm⁻¹ region.

  • A strong C-O stretching band associated with the ester group is expected between 1150 and 1250 cm⁻¹.[5]

  • The C-N stretching of the tertiary amine will be present in the fingerprint region, typically between 1020 and 1220 cm⁻¹.[8]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (R)-Methyl 1-methylpyrrolidine-2-carboxylate, with a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol , Electron Ionization (EI) would be a common analysis method.[9]

Predicted Fragmentation Pattern (Electron Ionization)

  • Molecular Ion (M⁺): A peak at m/z = 143 corresponding to the intact molecule is expected, although it may be of low intensity due to the instability of the initial radical cation.

  • Major Fragment (m/z = 84): A prominent peak is predicted at m/z = 84. This corresponds to the loss of the methoxycarbonyl group (-COOCH₃, 59 Da), resulting in the stable N-methylpyrrolidinyl cation. This is often the base peak in the mass spectra of proline esters.[10][11][12][13][14]

  • Fragment at m/z = 112: Loss of a methoxy radical (•OCH₃, 31 Da) would result in a fragment at m/z = 112.

  • Fragment at m/z = 42: This fragment could correspond to the N-methyl aziridinium ion, arising from further fragmentation of the pyrrolidine ring.

Experimental Protocols for Spectroscopic Analysis

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for (R)-Methyl 1-methylpyrrolidine-2-carboxylate. These protocols are designed to be self-validating and can be adapted to various modern spectrometers.

Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (R)-Methyl 1-methylpyrrolidine-2-carboxylate and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.[15][16]

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical TMS signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Set the number of scans to a minimum of 8, or more to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ signal to 77.16 ppm.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Protocol for FT-IR Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups.

Methodology:

  • Sample Preparation (Neat Liquid):

    • As (R)-Methyl 1-methylpyrrolidine-2-carboxylate is a liquid, the simplest method is to use a salt plate (e.g., NaCl or KBr).[17]

    • Place a small drop of the neat liquid onto one salt plate and gently place the second plate on top to create a thin film.[17]

  • Instrument Setup:

    • Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

    • Acquire a background spectrum of the empty sample compartment. This is crucial for correcting for atmospheric CO₂ and water vapor.[18][19]

  • Data Acquisition:

    • Place the salt plates with the sample into the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the key functional groups.

Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction:

    • For a volatile liquid like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) into the GC, which will separate the compound from any impurities before it enters the mass spectrometer.

  • Ionization:

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV.[9][20][21][22] This provides reproducible fragmentation patterns that can be compared to libraries.

  • Mass Analysis:

    • Scan a mass range appropriate for the compound, for example, from m/z 35 to 200.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) at m/z = 143.

    • Identify the base peak and other significant fragment ions.

    • Propose fragmentation pathways that are consistent with the observed peaks and the structure of the molecule.

Synthesis, Purity, and Mechanistic Considerations

A common and efficient method for the synthesis of (R)-Methyl 1-methylpyrrolidine-2-carboxylate is the Fischer-Speier esterification of (R)-1-methylpyrrolidine-2-carboxylic acid (also known as N-methyl-L-proline) with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[23][24][25]

Reaction Mechanism:

The Fischer esterification mechanism involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which increases its electrophilicity.[23][24] The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product.

Potential Impurities and their Spectroscopic Detection:

  • (R)-1-methylpyrrolidine-2-carboxylic acid (Unreacted Starting Material):

    • IR: A broad O-H stretch from 2500-3300 cm⁻¹ would be observed.

    • ¹H NMR: A broad singlet corresponding to the carboxylic acid proton would be present, typically downfield (>10 ppm).

  • Methanol (Excess Reagent):

    • ¹H NMR: A singlet around 3.49 ppm and a broad singlet for the hydroxyl proton.

  • Racemization Product ((S)-Methyl 1-methylpyrrolidine-2-carboxylate):

    • Standard NMR and MS will not distinguish between enantiomers. Chiral chromatography (GC or HPLC) or the use of chiral shift reagents in NMR would be necessary to determine enantiomeric purity.

The spectroscopic methods outlined in this guide are essential for confirming the identity of the desired product and ensuring the absence of significant impurities that could compromise subsequent synthetic steps.

Visualizations

Experimental Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Fischer Esterification of (R)-N-methylproline purification Purification (e.g., Distillation) synthesis->purification sample (R)-Methyl 1-methylpyrrolidine- 2-carboxylate Sample purification->sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry (GC-MS) sample->ms data_analysis Correlate Spectra to Structure nmr->data_analysis ir->data_analysis ms->data_analysis purity_assessment Assess Purity & Identify Impurities data_analysis->purity_assessment final_product final_product purity_assessment->final_product Release for Use

Caption: Workflow for the synthesis, purification, and comprehensive spectroscopic analysis of (R)-Methyl 1-methylpyrrolidine-2-carboxylate.

Relationship between Molecular Structure and Spectroscopic Output

G cluster_techniques Spectroscopic Techniques cluster_outputs Observable Data mol (R)-Methyl 1-methylpyrrolidine-2-carboxylate Ester (C=O, C-O) Pyrrolidine Ring (C-H, C-N) N-Methyl (N-CH₃) Chiral Center (C-2) nmr NMR (¹H, ¹³C) mol:f2->nmr Complex Multiplets mol:f3->nmr Distinct Singlets mol:f4->nmr Diastereotopicity ir FT-IR mol:f1->ir Strong C=O Stretch ms MS mol->ms Ionization & Fragmentation nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Vibrational Frequencies (e.g., ~1740 cm⁻¹ C=O) ir->ir_data ms_data Molecular Ion (m/z 143) Fragmentation (m/z 84) ms->ms_data

Sources

Technical Guide: Advanced Synthesis of Chiral Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine pharmacophore is a cornerstone of medicinal chemistry, present in over 60 FDA-approved therapeutics (e.g., Vildagliptin, Eletriptan) and serving as the structural core for privileged organocatalysts. For drug development professionals, the challenge is no longer just accessing the ring, but doing so with precise stereochemical control (enantio- and diastereoselectivity) and scalability.

This guide moves beyond basic textbook synthesis, focusing on three high-fidelity methodologies:

  • Catalytic Asymmetric 1,3-Dipolar Cycloaddition: The "gold standard" for multisubstituted rings.

  • Organocatalytic Cascade Sequences: Metal-free routes for high stereocomplexity.

  • Radical C-H Amination: An emerging paradigm for remote functionalization.

Strategic Route Selection

Before initiating wet chemistry, select the methodology based on the substrate profile and desired substitution pattern.

RouteSelection Start Target Pyrrolidine Scaffold Subst Substitution Pattern? Start->Subst Pool Chiral Pool Synthesis (Start from Proline/4-Hyp) Subst->Pool 2-substituted or 4-hydroxy core Cyclo 1,3-Dipolar Cycloaddition (Azomethine Ylides) Subst->Cyclo Highly substituted (3,4- or 2,3,4-pattern) CH Radical C-H Amination (Hofmann-Löffler-Freytag) Subst->CH Remote functionalization of acyclic amines Cascade Organocatalytic Cascade (Michael/Cyclization) Subst->Cascade Dense stereocenters (Aldehyde/Nitro precursors) Scale Industrial Mfg Pool->Scale High Scalability Low Cost Complex Lead Optimization Cyclo->Complex High Complexity Single Step

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target architecture and development phase.

Deep Dive: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

This reaction is the most powerful tool for constructing the pyrrolidine ring de novo, allowing the simultaneous formation of up to four stereogenic centers.

Mechanistic Insight

The reaction typically involves the condensation of an


-imino ester with a metal salt (Cu(I) or Ag(I)) and a chiral ligand to form a metallo-azomethine ylide. This dipole undergoes a concerted [3+2] cycloaddition with an electron-deficient alkene (dipolarophile).

Critical Control Point: The endo/exo selectivity is dictated by the metal-ligand geometry. Ferrocenyl ligands (e.g., Fesulphos) often favor endo selectivity due to steric blocking of the metal's apical positions.

CatalyticCycle M Metal-Ligand Complex (M-L*) Sub1 Imino Ester Coordination M->Sub1 Deprot Deprotonation (Base) Sub1->Deprot Ylide Metallo-Azomethine Ylide (Dipole) Deprot->Ylide Coord Dipolarophile Coordination Ylide->Coord TS TS (Endo/Exo Discrimination) Coord->TS Prod Product Release & Catalyst Regens TS->Prod Prod->M Turnover

Figure 2: Catalytic cycle for the metal-catalyzed 1,3-dipolar cycloaddition of azomethine ylides.

Standardized Protocol (Cu(I)-Fesulphos System)

Target: Synthesis of endo-2,3,4,5-tetrasubstituted pyrrolidines.

Reagents:

  • Precursor: Glycine imino ester (1.0 equiv)

  • Dipolarophile: N-phenylmaleimide or Chalcone (1.1 equiv)

  • Catalyst: [Cu(MeCN)₄]PF₆ (3-5 mol%)

  • Ligand: (R)-Fesulphos (3-5 mol%)

  • Base: Et₃N (1.2 equiv)

  • Solvent: THF or DCM (anhydrous)

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve [Cu(MeCN)₄]PF₆ and (R)-Fesulphos in anhydrous THF. Stir at RT for 30 mins to form the active chiral complex (solution typically turns orange/red).

  • Substrate Addition: Add the imino ester and the dipolarophile to the catalyst solution.

  • Ylide Generation: Cool the mixture to -20°C (critical for enantiocontrol). Add Et₃N dropwise. The base deprotonates the coordinated imine, generating the reactive dipole in situ.

  • Reaction: Stir at -20°C for 12–24 hours. Monitor consumption of the imino ester via TLC or ¹H NMR.

  • Quench & Purification: Filter through a short pad of Celite to remove metal salts. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Criteria:

  • Yield: >85%

  • dr: >95:5 (endo:exo)

  • ee: >90% (Determine via Chiral HPLC, e.g., Chiralpak AD-H column).

Deep Dive: Organocatalytic Cascade Reactions

For applications requiring metal-free conditions (e.g., late-stage pharma intermediates where trace metal scavenging is costly), organocatalysis via Michael/Hemiaminal pathways is superior.

Concept

This approach utilizes a chiral secondary amine (e.g., Jørgensen-Hayashi catalyst) to activate an aldehyde via enamine formation, followed by a Michael addition to a nitroalkene. The resulting intermediate undergoes hydrolysis and subsequent intramolecular cyclization.

Protocol (Michael/Henry Cascade)

Target: 3,4-disubstituted chiral pyrrolidines.

Reagents:

  • Donor: Aliphatic aldehyde (1.0 equiv)

  • Acceptor:

    
    -Nitroalkene (1.2 equiv)
    
  • Catalyst: TMS-protected Prolinol (10-20 mol%)

  • Additive: Benzoic acid (10-20 mol%, accelerates hydrolysis)

  • Reductant (Step 2): Zn/HCl or H₂/Pd-C

Workflow:

  • Michael Addition: Mix aldehyde, nitroalkene, and catalyst in Toluene at 0°C. Stir until conversion is complete (creates two stereocenters).

  • In-situ Cyclization (Reductive): The Michael adduct (nitro-aldehyde) is often unstable. Directly subject the crude mixture to reductive conditions (e.g., Zn dust in EtOH/HCl). This reduces the nitro group to an amine, which spontaneously condenses with the aldehyde (reductive amination) to close the pyrrolidine ring.

Emerging Technology: Radical C-H Amination

Reference: Science 2024 / Hofmann-Löffler-Freytag (HLF) Updates

Recent advances have revitalized the century-old HLF reaction. Using Copper(II) catalysis with chiral bisoxazoline ligands, it is now possible to perform enantioselective remote C(sp³)-H amination on acyclic oximes to yield chiral pyrrolidines.

Why use this? It allows access to pyrrolidines from simple, abundant alkyl chains rather than requiring pre-functionalized unsaturated precursors.

Data Summary & Comparison

Parameter1,3-Dipolar CycloadditionOrganocatalytic CascadeRadical C-H Amination
Primary Bond Formation [3+2] CycloadditionMichael Addition -> Cyclization1,5-HAT -> Radical Recombination
Stereocenters Formed Up to 4 (Simultaneous)2-3 (Sequential)1-2
Atom Economy 100% (Perfect)High (Loss of water)High
Substrate Scope Requires dipolarophile + imineAldehydes + NitroalkenesSimple Oximes/Amides
Typical Yield 85-98%70-90%60-85%
Enantioselectivity (ee) >95% (Ligand dependent)>90%>90% (New Cu-systems)
Key Limitation Metal removal requiredLong reaction timesSubstrate electronic sensitivity

References

  • Recent Advances in the Synthesis of Pyrrolidines (2024 Review) Source: ResearchGate URL:[1][Link]

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides Source: Accounts of Chemical Research (ACS) URL:[Link]

  • Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity Source: Chemical Communications (RSC) URL:[2][Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction Source: PubMed / NIH (2024 Update) URL:[Link]

  • Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines Source: Chemistry - A European Journal (PubMed) URL:[Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation Source: ACS Publications URL:[Link]

Sources

Discovery and History of Chiral Pyrrolidine Ligands: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrrolidine Scaffold

In the realm of asymmetric catalysis, few molecular scaffolds possess the versatility and "privileged" status of the pyrrolidine ring. For researchers and drug development professionals, understanding the evolution of chiral pyrrolidine ligands—from simple amino acids to complex diarylprolinol silyl ethers—is not merely a history lesson; it is a masterclass in ligand design and mechanistic control.

The pyrrolidine ring offers a unique combination of conformational rigidity and functionalizability . Unlike acyclic amines, the cyclic secondary amine of pyrrolidine imposes strict steric constraints on the transition state of catalytic reactions. This guide explores the trajectory of these ligands, detailing their discovery, mechanistic underpinnings, and critical role in modern API (Active Pharmaceutical Ingredient) synthesis.

Historical Evolution: From Micro-Aldolases to Organocatalysis

The history of chiral pyrrolidine ligands is characterized by two distinct eras: the early "pre-organocatalysis" discoveries and the explosive growth following the turn of the millennium.

The Dawn: Hajos-Parrish-Eder-Sauer-Wiechert (1970s)

In the early 1970s, two industrial groups independently discovered that the simple amino acid (S)-proline could catalyze an intramolecular aldol reaction with high enantioselectivity. This transformation, known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, was the first clear evidence that a small organic molecule could mimic the function of an aldolase enzyme (a "micro-aldolase").

Despite its potential, this discovery remained an isolated curiosity for nearly 30 years, overshadowed by the dominance of metal-ligand catalysis.

The Renaissance: List and Barbas (2000)

The paradigm shifted in 2000 when Benjamin List, Richard Lerner, and Carlos Barbas III reported the intermolecular proline-catalyzed aldol reaction. This work demonstrated that proline could catalyze reactions between two different carbonyl compounds (e.g., acetone and aldehydes) with high stereocontrol, effectively launching the field of asymmetric organocatalysis .

Ligand Engineering: Jørgensen and Hayashi (2005)

While proline was effective, it had limitations (solubility, reactivity with certain substrates). This led to the development of "second-generation" pyrrolidine ligands. The most significant breakthrough was the independent discovery by Karl Anker Jørgensen and Yujiro Hayashi of (S)-α,α-diphenylprolinol trimethylsilyl ether . This bulky, lipophilic catalyst enabled a wider range of reactions (Michael additions, fluorinations) via iminium and enamine activation modes.

Timeline Hajos 1971-1974 Hajos-Parrish-Eder-Sauer-Wiechert (Intramolecular Aldol) List 2000 List & Barbas (Intermolecular Aldol) Hajos->List  30 Year Gap   Hayashi 2005 Jørgensen & Hayashi (Diarylprolinol Silyl Ethers) List->Hayashi  Ligand Optimization   MacMillan 2000 MacMillan (Iminium Activation Concept) MacMillan->Hayashi  Mechanistic Insight   Flow 2010s-Present Immobilized Ligands & Flow Chemistry Hayashi->Flow  Industrial Application  

Figure 1: Timeline of key discoveries in chiral pyrrolidine ligand development.

Mechanistic Pillars: Enamine vs. Iminium Activation

To effectively utilize pyrrolidine ligands, one must understand the dichotomy of their activation modes. The secondary amine of the pyrrolidine ring reacts with carbonyls to form covalent intermediates.

Enamine Activation (HOMO Raising)
  • Substrate: Aldehydes or Ketones with

    
    -protons.
    
  • Mechanism: The amine condenses with the carbonyl to form an enamine. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the

    
    -carbon nucleophilic.
    
  • Key Interaction: The carboxylic acid (in proline) or the bulky silyl ether (in Jørgensen-Hayashi catalysts) directs the incoming electrophile to a specific face of the planar enamine.

Iminium Activation (LUMO Lowering)
  • Substrate:

    
    -Unsaturated Aldehydes (Enals).
    
  • Mechanism: Condensation forms a cationic iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the

    
    -carbon highly electrophilic (susceptible to conjugate addition).
    
  • Stereocontrol: The bulky groups on the pyrrolidine ring shield one face of the iminium ion, forcing the nucleophile to attack from the open face.

Mechanism Cat Pyrrolidine Catalyst (Secondary Amine) Int Hemiaminal Intermediate Cat->Int + Substrate Ald Carbonyl Substrate Ald->Int Enamine Enamine (Nucleophilic) Int->Enamine - H2O (Sat. Carbonyl) Iminium Iminium Ion (Electrophilic) Int->Iminium - H2O (Unsat. Carbonyl) Prod Chiral Product Enamine->Prod + Electrophile Iminium->Prod + Nucleophile Prod->Cat Hydrolysis (Catalyst Turnover)

Figure 2: The dual activation modes of chiral pyrrolidine catalysts.

Protocol: Synthesis of the Jørgensen-Hayashi Catalyst

The (S)-α,α-diphenylprolinol trimethylsilyl ether is a cornerstone reagent. While commercially available, synthesizing it in-house ensures purity and reduces cost for large-scale screens.

Protocol Source: Adapted from Organic Syntheses 2015, 92, 309-319.

Step 1: Grignard Addition

Objective: Convert N-Boc-L-proline methyl ester to the diphenyl alcohol.

  • Setup: Flame-dry a 1L 3-neck flask under

    
    . Equip with a mechanical stirrer and addition funnel.[1][2]
    
  • Reagent A: Charge with Phenylmagnesium bromide (1.0 M in THF, 2.5 equiv).

  • Addition: Dissolve N-Boc-L-proline methyl ester (1.0 equiv) in anhydrous THF. Add dropwise to the Grignard reagent at 0°C over 45 mins.

    • Expert Note: The reaction is exothermic. Maintain internal temperature <10°C to prevent racemization or side reactions.

  • Workup: Stir at RT for 1.5h. Quench with sat.

    
    . Extract with EtOAc.
    
  • Deprotection (Boc removal): The crude alcohol is often treated directly or after purification. Standard Boc removal involves acidic conditions (e.g., TFA/DCM or HCl/MeOH), but for this specific catalyst, the free amine is required for the next step if silylating the alcohol selectively, or one can silylate the alcohol before Boc removal depending on the specific route variation. Correction: The standard Org. Synth. route produces the free amino-alcohol (S)-1,1-diphenylprolinol first (via Grignard then acidic workup/neutralization), then silylates.

Step 2: Silylation

Objective: Selective O-silylation of the amino alcohol.

  • Reagents: Dissolve (S)-1,1-diphenylprolinol (1.0 equiv) in DCM. Add Triethylamine (1.3 equiv).[1][3]

  • Reaction: Cool to 0°C. Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 1.1 equiv) dropwise.

    • Safety: TMSOTf is fuming and corrosive. Use proper ventilation.

  • Purification: Quench with water. Extract with DCM.[1] Dry over

    
    .[1]
    
  • Isolation: Concentrate and purify via flash chromatography (SiO2, Et2O/Hexanes) or crystallization (if applicable).

    • Yield: Typically 75-85% overall.

    • Validation: Check optical rotation (

      
      ) to ensure enantiopurity.
      

Case Studies in Drug Development

Darunavir (Prezista) - HIV Protease Inhibitor

Darunavir contains a bis-tetrahydrofuran (Bis-THF) ligand that is crucial for its high binding affinity to HIV protease.

  • The Challenge: Constructing the chiral bicyclic Bis-THF system.

  • The Solution: An intramolecular alkoxy-aldol cyclization.

  • Role of Pyrrolidine: While early routes used enzymatic resolution, modern industrial approaches utilize proline-catalyzed cascades or related cyclic amines to establish the stereocenters of the furofuran ring system. The "Ghosh" and "Ikemoto" routes highlight the importance of controlling the stereochemistry of the lactol intermediate, often using principles derived from proline catalysis.

Oseltamivir (Tamiflu) - Anti-Influenza

Yujiro Hayashi’s "Time Economical" total synthesis of Oseltamivir is a landmark application of the Jørgensen-Hayashi catalyst.

  • Key Step: Asymmetric Michael addition of an alkoxyaldehyde to a nitroalkene.[4]

  • Catalyst: (S)-α,α-diphenylprolinol trimethylsilyl ether.[5]

  • Outcome: The catalyst establishes two contiguous stereocenters with >95% ee in a single pot. This route avoids the use of hazardous azides found in the original industrial process and significantly shortens the synthesis time.[4]

Aticaprant Intermediate - Flow Chemistry

Recent work (e.g., React. Chem. Eng., 2022) demonstrates the synthesis of chiral pyrrolidine intermediates for Aticaprant (a kappa-opioid receptor antagonist) using continuous flow.[6]

  • Innovation: Immobilized or homogeneous pyrrolidine catalysts in flow reactors allow for precise control of residence time and temperature, minimizing side reactions and enabling gram-to-kilogram scale-up of chiral building blocks.

Comparison of Key Pyrrolidine Ligands

Ligand / CatalystStructure TypePrimary ActivationKey ApplicationSolubility
L-Proline Amino AcidEnamine / H-BondingAldol, MannichPolar (Water/DMSO)
MacMillan Catalyst ImidazolidinoneIminiumDiels-Alder, Friedel-CraftsOrganic Solvents
Jørgensen-Hayashi Diarylprolinol Silyl EtherEnamine & IminiumMichael, FluorinationOrganic (DCM, Toluene)
Pyrrolidine Diamines DiamineEnamineAldol (Ketones)Organic Solvents

References

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

  • Hayashi, Y., et al. (2005). High-Yielding Synthesis of the Anti-Influenza Neuraminidase Inhibitor (-)-Oseltamivir by Three "One-Pot" Operations. Angewandte Chemie International Edition, 48(7), 1304–1307. Link

  • Boeckman, R. K., et al. (2015). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether.[1][3][7] Organic Syntheses, 92, 309-319.[7] Link[1]

  • Ye, J., et al. (2022). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering, 7, 1779-1785.[6] Link

  • Ghosh, A. K., et al. (2006). Structure-based Design, Synthesis, and Biological Evaluation of Peptidomimetic SARS-CoV 3CLpro Inhibitors. Journal of Medicinal Chemistry. Link (Context for Darunavir/Bis-THF design).

Sources

Physical constants of (R)-Methyl 1-methylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Constants of (R)-Methyl 1-methylpyrrolidine-2-carboxylate

Introduction: The Significance of a Chiral Scaffold

(R)-Methyl 1-methylpyrrolidine-2-carboxylate is a chiral heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries. As a derivative of the amino acid proline, it serves as a versatile and high-value chiral building block. Its rigid, stereochemically defined pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the core structure of Active Pharmaceutical Ingredients (APIs).[1][2] The precise three-dimensional arrangement of its functional groups allows for high enantioselectivity in synthesis, which is critical for producing drugs with improved efficacy and reduced side effects.[1] This guide provides a comprehensive overview of its essential physical constants, spectroscopic signature, and handling protocols, offering researchers and drug development professionals the foundational data required for its effective application.

Chemical Identity and Structural Properties

The unambiguous identification of a chemical entity is the bedrock of reproducible science. (R)-Methyl 1-methylpyrrolidine-2-carboxylate is defined by a unique set of identifiers and structural features that distinguish it from its enantiomer and related compounds. The N-methylation and methyl ester functionalities are key to its specific reactivity and physical properties.

Identifier Value Source
IUPAC Name (2R)-methyl 1-methylpyrrolidine-2-carboxylatePubChem
CAS Number 114883-82-8Lead Sciences[3]
Molecular Formula C₇H₁₃NO₂PubChem[4][5]
Molecular Weight 143.18 g/mol PubChem[4][5]
Canonical SMILES CN1CCC[C@H]1C(=O)OCPubChem
InChI Key WBXUFOSSZLFNPQ-SSDOTTSWSA-NPubChem

Physicochemical Constants

The physical properties of a compound dictate its behavior in different environments and are crucial for designing reaction conditions, purification protocols, and formulation strategies. While extensive experimental data for this specific enantiomer is sparse, a combination of vendor-supplied data and high-quality computed properties provides a reliable profile.

Property Value Notes & Source
Physical Form LiquidAssumed based on related structures and lack of melting point data.
Purity ≥97%Typical purity supplied by commercial vendors.[3]
Hydrogen Bond Donors 0Computed by PubChem.[5]
Hydrogen Bond Acceptors 3Computed by PubChem.[5]
Rotatable Bond Count 2Computed by PubChem.[5]
Topological Polar Surface Area 29.5 ŲComputed by PubChem.[5]

Causality Insight: The absence of a hydrogen bond donor (due to the N-methylation) and the presence of three acceptor sites (the nitrogen and two oxygen atoms) influence its solubility in polar aprotic solvents and its interaction profile in biological systems. The low rotatable bond count contributes to the conformational rigidity of the scaffold, a desirable trait in rational drug design.

Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: Proton NMR would be expected to show distinct signals for the N-methyl group (singlet, ~2.3-2.5 ppm), the O-methyl group (singlet, ~3.7 ppm), the alpha-proton on the chiral center (multiplet), and the protons of the pyrrolidine ring (multiplets).

  • ¹³C NMR: Carbon NMR data is available, confirming the presence of 7 distinct carbon environments corresponding to the molecular structure.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • GC-MS: Gas Chromatography-Mass Spectrometry data is available, which can be used to confirm the molecular weight and assess purity.[5] The expected monoisotopic mass is 143.094628657 Da.[5]

Synthesis and Application Workflow

Understanding the synthetic origin and application of (R)-Methyl 1-methylpyrrolidine-2-carboxylate provides context for the importance of its physical properties. It is typically synthesized from (R)-proline through a two-step process involving esterification of the carboxylic acid and subsequent N-methylation.

G cluster_start Starting Material cluster_process Synthetic Process cluster_end Final Product & Application Proline (R)-Proline Ester Step 1: Esterification (e.g., SOCl₂ in Methanol) Proline->Ester Protection NMethyl Step 2: N-Methylation (e.g., Formaldehyde, HCOOH) Ester->NMethyl Modification Product (R)-Methyl 1-methylpyrrolidine-2-carboxylate NMethyl->Product Purification API Chiral API Synthesis Product->API Incorporation

Caption: High-level synthetic workflow for (R)-Methyl 1-methylpyrrolidine-2-carboxylate.

This compound is a key intermediate for producing neuroactive compounds and enzyme inhibitors, where precise stereochemistry is paramount for therapeutic activity.[1]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound presents several hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[5]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

GHS Pictograms:

  • Corrosion

  • Irritant

Signal Word: Danger[5]

Recommended Protocols
  • Handling: Use in a well-ventilated area or under a chemical fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[8][9] Avoid breathing vapors or mist.[6][8]

  • Storage: Store in a tightly sealed container in a dry, cool place.[7] Recommended storage temperature is 2-8°C.[3] Keep away from strong oxidizing agents.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[9]

G substance { (R)-Methyl 1-methylpyrrolidine-2-carboxylate | Chiral Core } application Application Chiral Synthesis of APIs Neuroactive Compounds Enzyme Inhibitors substance:f0->application:f0 enables property Key Property Defined Stereochemistry (R-configuration) Conformational Rigidity property:f0->substance:f0 defines

Caption: Relationship between structure, properties, and application.

Experimental Protocol: Purity Assessment by ¹H NMR

This protocol provides a self-validating system for confirming the identity and assessing the purity of (R)-Methyl 1-methylpyrrolidine-2-carboxylate.

Objective: To verify the structural integrity and estimate the purity of a sample using a high-purity internal standard.

Materials:

  • (R)-Methyl 1-methylpyrrolidine-2-carboxylate sample

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-purity internal standard (e.g., 1,3,5-Trimethoxybenzene)

  • NMR tubes, volumetric flasks, precision balance

Methodology:

  • Internal Standard Preparation: Accurately weigh ~10 mg of the internal standard into a 10 mL volumetric flask and dissolve in CDCl₃ to the mark. This creates a stock solution of known concentration.

  • Sample Preparation: Accurately weigh ~15-20 mg of the (R)-Methyl 1-methylpyrrolidine-2-carboxylate sample into a vial.

  • Admixture: Using a calibrated pipette, add exactly 0.5 mL of the internal standard stock solution to the vial containing the sample. Ensure complete dissolution.

  • NMR Acquisition: Transfer the solution to an NMR tube. Acquire a quantitative ¹H NMR spectrum (e.g., on a 400 MHz spectrometer). Ensure a long relaxation delay (d1) of at least 30 seconds to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate a well-resolved, unique signal from the sample (e.g., the O-methyl singlet).

    • Integrate a unique signal from the internal standard (e.g., the aromatic protons of 1,3,5-Trimethoxybenzene).

    • Calculate the molar ratio and, subsequently, the purity of the analyte using the known mass and concentration of the internal standard.

Trustworthiness Check: The use of a certified internal standard provides an absolute reference point for quantification. The long relaxation delay ensures the integration values are directly proportional to the number of protons, validating the quantitative accuracy of the experiment. The chemical shifts and coupling patterns must match established reference spectra for the compound.

References

  • Compound 529062: Methyl 1-methylpyrrolidine-2-carboxylate.
  • Compound 529062: Methyl 1-methylpyrrolidine-2-carboxylate.
  • Methyl 1-methylpyrrolidine-2-carboxylate | C7H13NO2 | CID 529062.
  • Methyl Pyrrolidine-2-Carboxylate Hydrochloride: High-Purity Pharmaceutical Intermediate.
  • methyl pyrrolidine-2-carboxyl
  • methyl pyrrolidine-2-carboxyl
  • Methyl pyrrolidine-2-carboxylate hydrochloride | 65365-28-8. ChemicalBook.
  • (R)
  • (S)-Methyl 1-methylpyrrolidine-2-carboxylate | CAS No- 27957-91-1. Chemical Synthesis Supplier.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • MSDS of (R)
  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. Fisher Scientific.
  • 1-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 557.
  • (R)
  • SAFETY DATA SHEET - 1-methylpyrrolidine. Sigma-Aldrich.
  • N-Methylpyrrole-2-carboxylic acid(6973-60-0) 1H NMR spectrum. ChemicalBook.
  • 2-Pyrrolidinone, 1-methyl-. NIST WebBook.
  • SAFETY DATA SHEET - n-Methyl-2-Pyrrolidone. RCI Labscan Limited.
  • Processes for preparing (r)-2-methylpyrrolidine and (s).
  • 1-Methylpyrrolidine(120-94-5) 1H NMR spectrum. ChemicalBook.

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A Senior Application Scientist's Guide to the Molecular Modeling of (R)-Methyl 1-methylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 1-methylpyrrolidine-2-carboxylate, a key chiral building block derived from the amino acid proline, is of significant interest in pharmaceutical development, particularly for neuroactive compounds and enzyme inhibitors.[1] Its rigid pyrrolidine ring and stereochemistry play a crucial role in defining the conformation of peptides and the specificity of molecular interactions.[2][3] This guide provides an in-depth, technically-grounded workflow for the molecular modeling of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind methodological choices, from initial structure generation and force field selection to quantum mechanical property calculation and model validation. Our objective is to equip researchers with a robust computational framework to accurately predict the conformational landscape and electronic properties of this molecule, thereby accelerating structure-based drug design and lead optimization efforts.[4]

Strategic Foundations: Why Model This Scaffold?

The utility of any molecular model is defined by the questions it aims to answer. For a chiral scaffold like (R)-Methyl 1-methylpyrrolidine-2-carboxylate, computational modeling serves several strategic purposes in a drug discovery campaign:

  • Defining the Conformational Landscape: The five-membered pyrrolidine ring is not planar. It adopts puckered conformations, primarily "endo" and "exo" envelope shapes, which dictate the spatial orientation of its substituents.[5][6] Understanding the relative energies and populations of these conformers is critical, as only specific shapes may be competent to bind a biological target.

  • Elucidating Electronic Character: The distribution of charge, electrostatic potential, and frontier molecular orbitals governs the molecule's non-covalent interactions (e.g., hydrogen bonds, electrostatic contacts) and chemical reactivity. A precise model of these features is essential for designing molecules that complement a target's active site.[7]

  • Generating High-Fidelity 3D Pharmacophores: An accurate, energy-minimized 3D structure is the foundational input for virtual screening, molecular docking, and the development of pharmacophore models that guide the design of new analogues with improved potency and selectivity.[8]

To achieve these goals, we employ a multi-tiered approach, leveraging the speed of Molecular Mechanics (MM) for broad conformational sampling and the accuracy of Quantum Mechanics (QM) for refining and characterizing the most relevant structures.

Table 1: Key Physicochemical Properties
PropertyValueSource
IUPAC Name methyl 1-methylpyrrolidine-2-carboxylate[9][10]
Molecular Formula C₇H₁₃NO₂[9][10]
Molecular Weight 143.18 g/mol [9]
Canonical SMILES CN1CCCC1C(=O)OC[10]

The Computational Workflow: A Validated, Step-by-Step Protocol

This section details a self-validating protocol for moving from a 2D chemical representation to a fully characterized 3D model. The causality behind each choice of method and parameter is explained to ensure scientific integrity.

G cluster_0 Phase 1: Conformational Sampling (MM) cluster_1 Phase 2: High-Accuracy Refinement (QM) cluster_2 Phase 3: Validation & Dynamics SMILES 1. 2D Input (SMILES String) Initial3D 2. 3D Generation SMILES->Initial3D ConfSearch 3. MM Conformational Search (e.g., MMFF94s) Initial3D->ConfSearch Cluster 4. Clustering & Ranking (Energy & RMSD) ConfSearch->Cluster QM_Opt 5. DFT Geometry Optimization (e.g., B3LYP/6-31G*) Cluster->QM_Opt Low-energy conformers Freq 6. Frequency Analysis (Confirm Minimum) QM_Opt->Freq Properties 7. Property Calculation (ESP, Charges, Orbitals) Freq->Properties Validation 8. Validation (vs. Experimental Data) Properties->Validation Calculated Properties MD_Sim 9. Molecular Dynamics (Optional) (Assess Dynamic Behavior) Validation->MD_Sim Inform G Input Initial 3D Structure Search Stochastic Conformational Search (Explore Torsional Space) Input->Search Minimize Energy Minimize All Conformers (MMFF94s) Search->Minimize Filter Filter by Energy Window (< 10 kcal/mol) Minimize->Filter Cluster Cluster by RMSD Filter->Cluster Output Unique Low-Energy Conformers Cluster->Output

Caption: Detailed MM conformational search workflow.

Step 3: Geometry Optimization via Quantum Mechanics

Causality: While MM is fast, it is an empirical method. Quantum Mechanics (QM), specifically Density Functional Theory (DFT), provides a much more accurate description of the electronic structure and, consequently, a more reliable molecular geometry and energy. [11]We use DFT to refine the low-energy conformers identified by MM.

Protocol:

  • Method Selection: A widely-used and well-validated combination for organic molecules is the B3LYP functional with the 6-31G* basis set. [12][13]This level of theory offers a good balance of accuracy and computational cost.

  • Solvation Model: The properties of a molecule can change significantly in solution. We incorporate the effects of a solvent (e.g., water or chloroform) using an implicit solvation model like the Polarizable Continuum Model (PCM). [12]This creates a more realistic environment without the high cost of explicitly simulating solvent molecules.

  • Optimization: Submit the top 3-5 unique conformers from the MM step to a full geometry optimization at the B3LYP/6-31G* level with the PCM.

  • Verification (Self-Validation): A crucial step is to perform a frequency calculation on the optimized geometry. A true energy minimum will have zero imaginary frequencies. [11]The presence of an imaginary frequency indicates a saddle point (a transition state), meaning the optimization must be redone.

Table 2: Comparison of Conformational Energies
Conformer IDPyrrolidine PuckerRelative Energy (MMFF94s, kcal/mol)Relative Energy (DFT B3LYP/6-31G*, kcal/mol)
1 Cγ-exo0.000.00
2 Cγ-endo0.851.10
3 Cβ-exo2.152.55
Note: These are representative data used for illustrative purposes.
Step 4: Calculation and Visualization of Molecular Properties

Causality: With a validated, high-accuracy 3D structure, we can now calculate the electronic properties that govern molecular recognition.

Protocol (using the global minimum energy QM structure):

  • Electrostatic Potential (ESP) Surface: Calculate the ESP and map it onto the molecule's electron density surface. This visualization is invaluable, highlighting electron-rich (negative potential, red) regions that are potential hydrogen bond acceptors (like the carbonyl oxygen) and electron-poor (positive potential, blue) regions.

  • Atomic Charges: Calculate partial atomic charges (e.g., using Natural Bond Orbital analysis) to quantify the charge distribution.

  • Frontier Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of these orbitals provide insight into the molecule's chemical reactivity.

Trustworthiness and Validation: Grounding the Model in Reality

A computational model is only as valuable as its ability to reflect reality. Every protocol must include a system for validation.

  • Internal Consistency: The frequency calculation in Step 3 is a critical internal check, ensuring the mathematical validity of the optimized structure.

  • External Validation (The Gold Standard): Whenever possible, computational results should be compared against experimental data.

    • Crystallography: If a crystal structure of the molecule or a very close analog exists, an overlay provides a direct comparison of bond lengths, angles, and torsion angles.

    • NMR Spectroscopy: Computational models can predict NMR chemical shifts and coupling constants. More advanced comparisons can be made against Nuclear Overhauser Effect (NOE) data, which provides through-space distance constraints that can validate a conformational ensemble. [14]* Chemical Intuition: The results must pass a "sanity check." Does the calculated ESP map align with a chemist's understanding of electronegativity? Are the calculated bond lengths reasonable? This final check leverages the expertise of the scientist to ensure the model is chemically sound.

Conclusion: From Model to Application

This guide has outlined a rigorous, multi-step workflow for the molecular modeling of (R)-Methyl 1-methylpyrrolidine-2-carboxylate. By systematically combining the strengths of molecular mechanics and quantum mechanics and embedding critical validation checkpoints, this protocol yields a high-fidelity 3D model. This resulting model is not an end in itself, but a powerful tool for the drug discovery professional. It provides the essential structural and electronic insights needed to understand how this scaffold interacts with biological targets, to guide the design of more potent and selective derivatives, and to ultimately accelerate the journey from a chiral building block to a life-saving therapeutic.

References

  • MySkinRecipes. (n.d.). (R)-Methyl pyrrolidine-2-carboxylate. Retrieved January 30, 2026, from [Link]

  • Virginia Open Data Portal. (2025). Compound 529062: Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved January 30, 2026, from [Link]

  • Sá, Á., et al. (2024). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. MDPI. Retrieved January 30, 2026, from [Link]

  • García-García, P., et al. (2024). Diastereodivergent and Enantioselective Organocatalytic Synthesis of Spiro-Fused Coumarins via [4+2] Cycloadditions. ACS Publications. Retrieved January 30, 2026, from [Link]

  • Kumar, K. S., & Tambade, P. J. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. Retrieved January 30, 2026, from [Link]

  • Alonso, E., et al. (2018). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. PubMed Central. Retrieved January 30, 2026, from [Link]

  • Singh, U. C., & Benner, S. A. (1991). The structures of cis-and trans-L-proline dimer. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Salmaso, V., & Moro, S. (2018). Computational Chemistry for Drug Discovery. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Zhang, Y., et al. (2021). Force fields for small molecules. PubMed Central. Retrieved January 30, 2026, from [Link]

  • Alonso, E., et al. (2001). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Retrieved January 30, 2026, from [Link]

  • Avogadro. (n.d.). Molecular Mechanics & Force Fields. Retrieved January 30, 2026, from [Link]

  • Lange, A., & Riniker, S. (2022). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Research Square. (2023). A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2001). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved January 30, 2026, from [Link]

  • Sankararamakrishnan, R., et al. (1991). Characterization of proline-containing right-handed alpha-helix by molecular dynamics studies. PubMed. Retrieved January 30, 2026, from [Link]

  • Klebe, G. (Ed.). (2007). Computational and Structural Approaches to Drug Discovery: Ligand–Protein Interactions. Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

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A Technical Guide to (R)-Methyl 1-methylpyrrolidine-2-carboxylate for Chemical Researchers and Pharmaceutical Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (R)-Methyl 1-methylpyrrolidine-2-carboxylate, a crucial chiral building block in modern pharmaceutical synthesis. We will explore its commercial availability, key physicochemical properties, synthesis, quality control, and applications, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of a Chiral Scaffold

(R)-Methyl 1-methylpyrrolidine-2-carboxylate, a derivative of the amino acid proline, is a valuable chiral intermediate in the synthesis of complex, biologically active molecules.[1] Its rigid pyrrolidine ring and defined stereochemistry at the C2 position make it an essential component for constructing enantiomerically pure pharmaceuticals, where the three-dimensional arrangement of atoms is critical for therapeutic efficacy and safety. This guide will serve as a comprehensive resource for sourcing, synthesizing, and analyzing this important compound.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
CAS Number 108633-46-7[2]
Appearance Typically a colorless to light yellow liquid[2]
Purity Commercially available with ≥97% purity[2]
Storage Recommended to be sealed in a dry environment at 2-8°C[2]

Commercial Sourcing and Availability

(R)-Methyl 1-methylpyrrolidine-2-carboxylate is available from a range of chemical suppliers, catering to both research and development and commercial-scale needs. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and enantiomeric excess.

SupplierTypical PurityAvailable Quantities
BLDpharm ≥97%100mg, 250mg, 1g
Ambeed Custom SynthesisInquire
Simson Pharma Limited Accompanied by CoACustom Synthesis

This table is not exhaustive and represents a snapshot of available suppliers. Availability and specifications should always be confirmed with the respective vendor.

Synthesis and Manufacturing Insights: An Enantioselective Approach

The synthesis of (R)-Methyl 1-methylpyrrolidine-2-carboxylate typically starts from the readily available chiral precursor, (R)-proline. A common and efficient method involves a two-step process: esterification of the carboxylic acid followed by N-methylation.

Synthetic Pathway Overview

The favored synthetic route leverages the chirality of the starting material to produce the desired enantiomer.

G R_Proline (R)-Proline R_Proline_Ester (R)-Methyl pyrrolidine-2-carboxylate R_Proline->R_Proline_Ester  Esterification  (Methanol, SOCl₂) Final_Product (R)-Methyl 1-methylpyrrolidine-2-carboxylate R_Proline_Ester->Final_Product N-Methylation (Formaldehyde, HCOOH)

Caption: Synthetic pathway from (R)-Proline.

Step-by-Step Experimental Protocol

The following protocol is a representative procedure for the synthesis of (R)-Methyl 1-methylpyrrolidine-2-carboxylate.

Step 1: Esterification of (R)-Proline

  • Reaction Setup: In a 2-liter, three-neck round-bottom flask equipped with an overhead stirrer, internal temperature monitor, and an addition funnel, suspend (R)-proline (1.20 mole) in methanol (800 mL).

  • Reagent Addition: Chill the vessel to 0°C. Add sulfuryl chloride (1.33 mole) dropwise via the addition funnel, ensuring the internal temperature remains below +15°C.[3]

  • Reaction and Work-up: Replace the cold bath with a heating mantle and reflux the mixture. Upon completion, the solvent is removed under reduced pressure to yield (R)-Methyl pyrrolidine-2-carboxylate hydrochloride.

Step 2: N-Methylation (Eschweiler-Clarke Reaction)

  • Reaction Setup: To the crude (R)-Methyl pyrrolidine-2-carboxylate hydrochloride, add formic acid and formaldehyde.

  • Reaction: Heat the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is basified and extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield (R)-Methyl 1-methylpyrrolidine-2-carboxylate.

Quality Control and Analytical Methods: Ensuring Enantiomeric Purity

The critical quality attribute of (R)-Methyl 1-methylpyrrolidine-2-carboxylate is its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for its determination.

Chiral HPLC Method Development

A suitable chiral stationary phase is essential for the separation of the (R) and (S) enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for this class of compounds.[4]

G cluster_workflow Chiral HPLC Workflow Sample_Prep Sample Preparation Dissolve in mobile phase Injection Injection Inject onto HPLC system Sample_Prep->Injection Separation Chiral Separation Isocratic elution Injection->Separation Detection Detection UV Detector Separation->Detection Analysis Data Analysis Quantify enantiomeric excess Detection->Analysis

Caption: Workflow for chiral HPLC analysis.

Detailed Chiral HPLC Protocol

The following is a robust protocol for the enantiomeric purity determination of (R)-Methyl 1-methylpyrrolidine-2-carboxylate.

ParameterCondition
Column Chiralpak AD-H (or equivalent polysaccharide-based chiral column)
Mobile Phase Hexane:Ethanol with 0.1% Trifluoroacetic Acid (TFA) (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at a suitable wavelength (e.g., 210 nm)
Injection Volume 10 µL

System Suitability:

  • Resolution: The resolution between the (R) and (S) enantiomer peaks should be greater than 1.5.

  • Tailing Factor: The tailing factor for each peak should be between 0.8 and 1.5.

Applications in Research and Drug Development

(R)-Methyl 1-methylpyrrolidine-2-carboxylate serves as a key starting material in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its incorporation can introduce a critical chiral center, influencing the pharmacological profile of the final drug molecule.

One notable application is in the synthesis of novel antitubercular agents. For instance, it can be utilized in the preparation of pyrrole-2-carboxamide derivatives that act as inhibitors of mycobacterial membrane protein Large 3 (MmpL3), a crucial target for treating drug-resistant tuberculosis.[5]

G Building_Block (R)-Methyl 1-methylpyrrolidine-2-carboxylate Intermediate Chiral Pyrrolidine Intermediate Building_Block->Intermediate Multi-step Synthesis API Pyrrole-2-carboxamide API Intermediate->API Final Coupling

Caption: Role as a building block in API synthesis.

Handling, Storage, and Safety

Standard laboratory safety precautions should be observed when handling (R)-Methyl 1-methylpyrrolidine-2-carboxylate. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[2] For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).

Conclusion

(R)-Methyl 1-methylpyrrolidine-2-carboxylate is a commercially available and synthetically accessible chiral building block of significant value to the pharmaceutical industry. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool for the enantioselective synthesis of complex drug molecules. A thorough understanding of its properties, synthesis, and analysis, as outlined in this guide, is crucial for its effective application in drug discovery and development.

References

  • PubChem. Methyl 1-methylpyrrolidine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Lead Sciences. (R)-Methyl 1-methylpyrrolidine-2-carboxylate. [Link]

  • Zhao, Y., & Pritts, W. A. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
  • Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(15), 11485–11502.

Sources

A Comprehensive Technical Guide on the Safe Handling and Use of (R)-Methyl 1-methylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the safe handling, storage, and application of (R)-Methyl 1-methylpyrrolidine-2-carboxylate. As a chiral building block with significant utility in synthetic chemistry, a thorough understanding of its properties and associated hazards is critical for ensuring laboratory safety and experimental success. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound confidently and safely.

Core Compound Identification and Properties

A foundational aspect of safe chemical handling is a comprehensive understanding of the substance's identity and physicochemical properties. (R)-Methyl 1-methylpyrrolidine-2-carboxylate is a derivative of the amino acid proline and is valued for its specific stereochemistry in asymmetric synthesis.

Table 1: Physicochemical and Identification Data

PropertyValueSource
IUPAC Name methyl 1-methylpyrrolidine-2-carboxylate[1][2]
CAS Number 64399-38-0 (for the racemate, often used interchangeably in safety databases)[1]
Molecular Formula C₇H₁₃NO₂[1][2]
Molecular Weight 143.18 g/mol [1][2]
Appearance Colorless to light yellow liquid
Boiling Point 72-74 °C at 18 Torr[3]
Density 1.042 g/cm³ (Predicted)[3]

Hazard Analysis and Risk Mitigation

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (R)-Methyl 1-methylpyrrolidine-2-carboxylate presents several hazards that necessitate stringent safety protocols.

GHS Hazard Profile
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[1]

  • Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation): H335 - May cause respiratory irritation.[1]

Expert Insight: The classification for serious eye damage is particularly critical. It implies that contact can lead to irreversible damage, mandating a higher level of eye protection than for simple eye irritation. The primary exposure routes of concern are therefore direct contact with skin and eyes, and inhalation of vapors.

Safety Workflow: From Receipt to Disposal

A self-validating safety system involves a holistic approach to the chemical's lifecycle in the laboratory. The following workflow illustrates the critical control points.

Safety_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_post_execution Phase 3: Post-Experiment sds_review Review SDS & Conduct Risk Assessment ppe_selection Select & Inspect PPE (Goggles, Face Shield, Gloves, Lab Coat) sds_review->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood, Eyewash, Safety Shower) ppe_selection->engineering_controls handling Handle Exclusively in Fume Hood engineering_controls->handling Critical Transition storage Store in a Cool, Dry, Well-Ventilated Area storage->handling transfer Use Controlled Transfer Techniques (Cannula, Syringe) handling->transfer reaction Monitor Reaction Conditions transfer->reaction decontamination Decontaminate Glassware & Surfaces reaction->decontamination Critical Transition waste_collection Segregate & Label Hazardous Waste decontamination->waste_collection disposal Dispose via Certified Vendor waste_collection->disposal LAH_Reduction Start (R)-Ester in Anhydrous THF Addition Slow Dropwise Addition Start->Addition LAH LAH Suspension in Anhydrous THF (0 °C) LAH->Addition Reaction Reaction at RT (TLC Monitoring) Addition->Reaction Quench Fieser Workup (H₂O, NaOH, H₂O) 0 °C Reaction->Quench Workup Filtration & Solvent Removal Quench->Workup Product (R)-Alcohol Workup->Product

Sources

Basic characterization of (R)-Methyl 1-methylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-Methyl 1-methylpyrrolidine-2-carboxylate

Introduction

(R)-Methyl 1-methylpyrrolidine-2-carboxylate is a chiral heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. As a derivative of the naturally occurring amino acid L-proline, this molecule serves as a versatile and valuable chiral building block.[1] Its rigid pyrrolidine scaffold is a privileged structure found in numerous biologically active molecules and natural products, making it a key synthetic intermediate.[2][3] The stereochemical integrity of the C-2 position is paramount, as the biological activity of enantiomers can differ dramatically.

This technical guide provides a comprehensive characterization of (R)-Methyl 1-methylpyrrolidine-2-carboxylate for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer field-proven insights into its synthesis, analytical validation, handling, and application, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Physicochemical Properties

The fundamental properties of (R)-Methyl 1-methylpyrrolidine-2-carboxylate are summarized below. This data is essential for planning reactions, purification, and storage.

PropertyValueReference(s)
IUPAC Name methyl (2R)-1-methylpyrrolidine-2-carboxylate[4]
Molecular Formula C₇H₁₃NO₂[5][6]
Molecular Weight 143.18 g/mol [4][5][7]
CAS Number 114883-82-8[6]
Appearance Liquid (predicted based on related compounds)[8]
Boiling Point 72-74 °C (at 18 Torr)[7]
Density (Predicted) 1.042 ± 0.06 g/cm³[7]
Storage Conditions Sealed in a dry environment at 2-8°C[6]

Synthesis and Stereochemical Control

The most direct and common synthesis of (R)-Methyl 1-methylpyrrolidine-2-carboxylate involves the N-methylation of L-proline followed by Fischer esterification. The stereochemical integrity of the final product is critically dependent on the enantiomeric purity of the starting material, L-proline.

Synthetic Workflow Rationale

The chosen two-step, one-pot synthesis is efficient and widely employed for its reliability.

  • Reductive Amination (N-methylation): The Eschweiler-Clarke reaction is a classic and effective method for methylating a primary or secondary amine. It uses an excess of formic acid and formaldehyde. Formaldehyde forms an iminium ion with the proline nitrogen, which is then reduced in situ by formate (from formic acid), regenerating the tertiary amine. This method is advantageous as it avoids the use of alkyl halides, which can lead to over-alkylation (quaternization) and requires milder conditions.

  • Fischer Esterification: Following N-methylation, the resulting N-methyl-L-proline is esterified. By adding methanol and an acid catalyst (like thionyl chloride or sulfuric acid), the carboxylic acid is converted to its methyl ester. Thionyl chloride is particularly effective as it reacts with trace water and generates HCl in situ, which catalyzes the esterification, driving the reaction to completion.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Esterification L_Proline L-Proline Reagents1 Formaldehyde (CH₂O) Formic Acid (HCOOH) L_Proline->Reagents1 Eschweiler-Clarke Reaction N_Methyl_Proline (R)-1-Methylpyrrolidine- 2-carboxylic Acid Reagents1->N_Methyl_Proline Reagents2 Methanol (CH₃OH) Thionyl Chloride (SOCl₂) N_Methyl_Proline->Reagents2 Fischer Esterification Final_Product (R)-Methyl 1-methylpyrrolidine- 2-carboxylate Reagents2->Final_Product

Caption: Synthetic workflow for (R)-Methyl 1-methylpyrrolidine-2-carboxylate.
Detailed Experimental Protocol

Causality: This protocol is designed as a self-validating system. Each step includes purification and workup procedures designed to remove specific impurities, ensuring the intermediate is suitable for the subsequent step.

Materials:

  • L-Proline (enantiomerically pure)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • N-Methylation: a. To a 250 mL round-bottom flask, add L-proline (1 eq.). b. Add formic acid (3 eq.) and aqueous formaldehyde (2.5 eq.). Rationale: Formic acid acts as both solvent and reducing agent, while formaldehyde is the methyl source. Excess is used to drive the reaction to completion. c. Fit the flask with a reflux condenser and heat the mixture at 90-100°C for 8 hours. The reaction progress can be monitored by TLC. d. Cool the mixture to room temperature and concentrate under reduced pressure to remove excess formic acid and water, yielding crude N-methyl-L-proline as an oil.

  • Esterification: a. Cool the flask containing the crude N-methyl-L-proline in an ice bath to 0°C. b. Slowly add anhydrous methanol (10 volumes) to the flask. Rationale: Methanol is both the reagent and solvent. Anhydrous conditions are crucial to maximize ester yield. c. With vigorous stirring, add thionyl chloride (1.5 eq.) dropwise, maintaining the temperature below 10°C. Rationale: The addition is highly exothermic. SOCl₂ creates the acid catalyst (HCl) in situ and acts as a dehydrating agent. d. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours. e. Concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl.

  • Workup and Purification: a. Dissolve the residue in diethyl ether and transfer to a separatory funnel. b. Carefully wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases. Rationale: This neutralizes any remaining acid catalyst and unreacted carboxylic acid. c. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. d. Purify the product via vacuum distillation (lit. bp 72-74°C at 18 Torr) to obtain pure (R)-Methyl 1-methylpyrrolidine-2-carboxylate.[7]

Analytical Characterization for Structure and Purity Verification

A multi-technique approach is essential to unambiguously confirm the structure, identity, and purity (both chemical and enantiomeric) of the synthesized compound.

G cluster_0 Purity & Identity Workflow Start Synthesized Product NMR NMR (¹H, ¹³C) - Structural Elucidation Start->NMR MS Mass Spec (GC-MS) - Molecular Weight - Fragmentation Start->MS IR IR Spectroscopy - Functional Group ID Start->IR HPLC Chiral HPLC - Enantiomeric Purity NMR->HPLC MS->HPLC IR->HPLC Result Verified Compound HPLC->Result

Caption: Comprehensive analytical workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

Protocol for Sample Preparation:

  • Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

Expected Chemical Shifts:

Atom Assignment¹H NMR (Predicted δ, ppm)¹³C NMR (Predicted δ, ppm)Rationale for Assignment
CH -2 (α-proton)3.1 - 3.3 (dd)68 - 70Adjacent to electron-withdrawing ester and nitrogen, deshielded.
CH ₂-3, CH ₂-4 (ring)1.7 - 2.2 (m)22 - 30Aliphatic protons on the pyrrolidine ring.
CH ₂-5 (ring)2.3 - 2.8 (m)55 - 58Adjacent to the tertiary nitrogen, moderately deshielded.
N-CH2.3 - 2.5 (s)40 - 42Singlet peak characteristic of a methyl group on a nitrogen.
O-CH ₃ (ester)3.6 - 3.8 (s)51 - 53Singlet peak characteristic of a methyl ester, deshielded by the adjacent oxygen.
C =O (ester carbonyl)N/A173 - 175Carbonyl carbon, highly deshielded.[4]
Mass Spectrometry (MS)

GC-MS confirms the molecular weight and provides structural information through fragmentation patterns.

Protocol for GC-MS Analysis:

  • Prepare a dilute solution (1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Inject 1 µL into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

  • Use a temperature program starting at 50°C, ramping to 250°C at 10°C/min.

  • Acquire mass spectra using electron ionization (EI) at 70 eV.

Expected Fragmentation: The molecular ion peak [M]⁺ is expected at m/z = 143. Key fragments arise from the cleavage of the ester group and the pyrrolidine ring.

G M [C₇H₁₃NO₂]⁺˙ m/z = 143 (M⁺) F1 [M - OCH₃]⁺ m/z = 112 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 84 M->F2 - •COOCH₃ F3 [C₄H₈N]⁺ m/z = 70 F2->F3 - CH₂

Caption: Predicted major fragmentation pathway in EI-MS.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to verify the presence of key functional groups.

Protocol for IR Analysis:

  • Apply a thin film of the neat liquid sample onto a salt plate (NaCl or KBr).

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum from 4000 to 600 cm⁻¹.

Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2970-2800C-H stretchAliphatic (ring & methyl)
~1735 C=O stretch Ester Carbonyl
~1200-1150C-O stretchEster
~1180C-N stretchTertiary Amine

Rationale: The most diagnostic peak is the strong ester carbonyl (C=O) stretch around 1735 cm⁻¹. Its presence, along with the absence of a broad O-H stretch (~3300-2500 cm⁻¹), confirms successful esterification of the carboxylic acid precursor.

Chiral Chromatography for Enantiomeric Purity

This is the definitive test to validate the stereochemical integrity of the product.

Protocol for Chiral HPLC Analysis:

  • System: HPLC with a UV detector.

  • Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%). Rationale: The non-polar/polar solvent system is standard for normal-phase chiral separations. The amine modifier improves peak shape by deactivating acidic sites on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (where the ester carbonyl absorbs).

  • Procedure:

    • Prepare a standard of the racemic (R/S) mixture to determine the retention times of both enantiomers.

    • Prepare a dilute solution of the synthesized (R)-enantiomer.

    • Inject both solutions and compare the chromatograms.

    • A successful chiral synthesis will show a single major peak corresponding to the retention time of the (R)-enantiomer, with the area of the (S)-enantiomer peak being below the desired purity threshold (e.g., <1% for >99% ee).

Applications in Medicinal Chemistry and Drug Development

(R)-Methyl 1-methylpyrrolidine-2-carboxylate is not merely a chemical curiosity; it is a strategic component in the synthesis of high-value pharmaceutical targets.

  • Chiral Scaffolding: The pyrrolidine ring provides a conformationally restricted framework that can correctly orient pharmacophoric groups for optimal interaction with biological targets like enzymes or receptors.[1]

  • Neuroactive Compounds: Its structure is foundational in the development of compounds targeting the central nervous system.[1][9] The tertiary amine can be protonated at physiological pH, potentially interacting with aminergic receptors.

  • Enzyme Inhibitors: As a proline mimetic, it can be incorporated into peptidomimetic structures designed to inhibit proteases or other enzymes where proline recognition is key.[1]

  • Asymmetric Synthesis: The inherent chirality of the molecule can be used to direct stereochemistry in subsequent synthetic steps, making it a valuable chiral auxiliary.

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. The following guidelines are based on GHS classifications and data from related compounds.[4][10]

GHS Hazard Classification:

Hazard CodeStatementPictogram
H315Causes skin irritationIrritant
H318Causes serious eye damageCorrosive
H335May cause respiratory irritationIrritant

Safe Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]

  • Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][12]

  • Recommended storage temperature is 2-8°C to minimize degradation.[6]

Conclusion

(R)-Methyl 1-methylpyrrolidine-2-carboxylate is a high-value chiral intermediate whose proper use demands a thorough understanding of its properties. This guide has detailed its synthesis from readily available L-proline, establishing a clear path to its creation with stereochemical control. The comprehensive analytical workflow described, integrating NMR, MS, IR, and chiral HPLC, provides a robust, self-validating system for confirming the identity, structure, and enantiomeric purity of the final product. By adhering to the outlined safety protocols and understanding its applications, researchers can effectively and safely leverage this versatile building block in the pursuit of novel therapeutics and complex molecule synthesis.

References

  • ChemBK. (n.d.). Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved from [Link]

  • Data.gov. (n.d.). Compound 529062: Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved from [Link]

  • A.G. Layne. (2016). N-Methylpyrrolidone - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Capot Chemical. (2026). MSDS of (R)-Methyl pyrrolidine-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Methyl-pyrrolidine-2-carboxylic acid structure in the Fruit extract of C. spinosa. Retrieved from [Link]

  • Lead Sciences. (n.d.). (R)-Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-Methyl pyrrolidine-2-carboxylate. Retrieved from [Link]

  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Handling of (R)-Methyl 1-methylpyrrolidine-2-carboxylate

[1][2]

Executive Summary & Physicochemical Identity

(R)-Methyl 1-methylpyrrolidine-2-carboxylate (CAS: 114883-82-8 for the (R)-isomer; often cross-referenced with the L-enantiomer CAS 27957-91-1) is the methyl ester of N-methyl-D-proline.[1][2]

In its free base form , this compound is typically a colorless to pale yellow oil (liquid) at room temperature.[2] It is a tertiary amine and an ester, imparting a distinct amphiphilic character.[2] It exhibits high solubility in polar organic solvents and moderate-to-high solubility in chlorinated solvents, making it a versatile intermediate in asymmetric synthesis and organocatalysis.[1]

Core Physicochemical Parameters
ParameterValue / DescriptionImpact on Solubility
Molecular Formula C₇H₁₃NO₂Low molecular weight facilitates solvation.[1][2]
Molecular Weight 143.18 g/mol High diffusion rate in solution.[2]
Physical State Liquid (Oil)Miscible rather than "soluble" in many organics.[2]
Predicted LogP ~0.7Moderately lipophilic; partitions into organic phase.[2]
pKa (Conj. Acid) ~8.5 - 9.0pH-dependent solubility in aqueous media.[1][2]
Chirality (R)-EnantiomerSolubility in achiral solvents is identical to the (S)-isomer.[1][2]

Solubility Profile and Solvent Compatibility[2][3][4][5]

The solubility behavior of (R)-Methyl 1-methylpyrrolidine-2-carboxylate is dictated by the competition between its hydrophobic N-methyl pyrrolidine ring and its polar ester functionality.[1][2]

Theoretical vs. Empirical Solubility Matrix

The following table categorizes solvents based on their interaction with the substrate. Note that for a liquid solute, "Soluble" often implies miscibility (forming a homogeneous phase).[2]

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh / Miscible Excellent solvation of the tertiary amine and ester groups.[1][2] Ideal for extraction from aqueous phases.[2]
Polar Protic Methanol, Ethanol, IsopropanolHigh / Miscible The ester group accepts hydrogen bonds.[2] However, protic solvents may cause transesterification if catalyzed.[2]
Polar Aprotic DMSO, DMF, AcetonitrileHigh / Miscible Dipole-dipole interactions stabilize the molecule. Preferred for nucleophilic substitution reactions.[2]
Ethers THF, Diethyl Ether, MTBEHigh Good solubility due to moderate polarity.[2] Ether is excellent for precipitating salts of this compound.[2]
Esters Ethyl AcetateHigh "Like dissolves like" principle applies.[2] Standard solvent for silica gel chromatography.[2]
Aliphatic Hydrocarbons Hexanes, HeptaneModerate to Low The polar ester/amine functionality reduces miscibility with strictly non-polar alkanes.[2] May oil out at low temperatures.[2]
Aqueous Media Water, PBSpH Dependent Acidic pH (<7): Highly soluble (protonated ammonium salt).Basic pH (>9): Moderate; exists as free base oil, separable by extraction.[2]

Critical Note on Enantiomers: The solubility data provided here applies equally to the (S)-enantiomer (N-Methyl-L-proline methyl ester).[1][2] In achiral solvents (e.g., DCM, Water), enantiomers possess identical physical properties.[2]

Partitioning Behavior (Workup Strategy)

Because the compound is a tertiary amine, its solubility is switchable:

  • Acidic Wash (1M HCl): The compound protonates (

    
    ) and partitions into the aqueous phase .[2]
    
  • Basic Wash (NaHCO₃/NaOH): The compound deprotonates (

    
    ) and partitions into the organic phase  (DCM or EtOAc).[2]
    

Experimental Protocol: Determination of Solubility Limits

For critical applications (e.g., crystallization screening or flow chemistry), precise solubility limits must be determined.[2] Do not rely solely on literature values for "similar" compounds. Use this self-validating Gravimetric/Visual protocol.

Workflow Visualization

The following diagram outlines the decision process for determining solubility and miscibility.

SolubilityProtocolStartStart: Weigh 100mg CompoundAddSolventAdd 100µL Solvent (Target C = 1000 mg/mL)Start->AddSolventVortexVortex & Sonicate (5 mins)AddSolvent->VortexCheckVisualVisual InspectionVortex->CheckVisualClearClear Solution?CheckVisual->ClearYesCloudyCloudy / Phase Sep?CheckVisual->CloudyNoCalcCalculate Solubility (mg/mL)Clear->CalcIf Saturation Point FoundMiscibleReport: Miscible / Highly SolubleClear->MiscibleIf Vol < 500µLAddMoreAdd Solvent Stepwise (+100µL)Cloudy->AddMoreAddMore->Vortex

Figure 1: Step-wise workflow for determining solubility limits or miscibility of the liquid substrate.

Detailed Methodology
  • Preparation: Place 100 mg of (R)-Methyl 1-methylpyrrolidine-2-carboxylate into a clear GC vial.

  • Initial Addition: Add 100 µL of the target solvent.

  • Agitation: Vortex for 60 seconds. If the compound is a viscous oil, sonication may be required to ensure mixing.[2]

  • Observation:

    • One Phase (Clear): The substance is miscible at >1000 mg/mL.[2]

    • Two Phases (Oiling out): Insoluble or partially soluble.[2] Add solvent in 100 µL increments until a single phase forms.[2]

  • Quantification: Calculate solubility

    
    .
    

Solvent Selection Guide for Applications

Selecting the wrong solvent can lead to racemization, poor yield, or difficult workups.[2]

Solvent Selection Decision Tree

SolventSelectionGoalApplication GoalReactionSynthesis / ReactionGoal->ReactionExtractionWorkup / ExtractionGoal->ExtractionTempHigh Temp Required?Reaction->TempDCMDichloromethane (DCM)(Best for Extraction)Extraction->DCMImmiscible w/ WaterPolarityPolarity Required?Temp->PolarityNo (<60°C)TolToluene(High Temp, Non-polar)Temp->TolYes (>80°C)DMFDMF / DMSO(Nu- Substitution)Polarity->DMFHigh PolarityTHFTHF / Ether(General Purpose)Polarity->THFMod Polarity

Figure 2: Decision matrix for selecting the optimal solvent based on experimental constraints.

Application-Specific Recommendations
A. Asymmetric Synthesis & Organocatalysis[2]
  • Recommended: Chloroform (CHCl₃) or Toluene .[2]

  • Reasoning: These solvents are often used in proline-catalyzed reactions to control the transition state geometry.[2] Toluene allows for azeotropic removal of water if the reaction generates it.[2]

B. Peptide Coupling[2]
  • Recommended: DMF or NMP .[2]

  • Reasoning: High solubility ensures rapid kinetics.[2] Note that the ester group is stable, but the basic amine can catalyze racemization if the temperature is too high in polar aprotic solvents.[2]

C. Extraction from Aqueous Buffer[1][2]
  • Recommended: Dichloromethane (DCM) .[2]

  • Protocol: Adjust aqueous layer to pH ~10-11 using Na₂CO₃. Extract 3x with DCM.[2] The free base partitions quantitatively into the DCM layer.[2]

  • Avoid: Ethyl Acetate (EtOAc) is acceptable but can be slightly miscible with water, leading to yield loss if not dried properly.[2]

References

  • PubChem. (2025).[2][3][4] Compound Summary: Methyl 1-methylpyrrolidine-2-carboxylate.[1][2][3][5] National Center for Biotechnology Information.[2] Retrieved from [Link]

  • Lead Sciences. (2025). (R)-Methyl 1-methylpyrrolidine-2-carboxylate Product Details. Retrieved from [Link]

  • Royal Society of Chemistry. (2022).[2] Racemization-free amidation of L-proline in organic media. Green Chemistry. Retrieved from [Link]

Introduction to Asymmetric Organocatalysis with Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Development

Executive Summary

Asymmetric organocatalysis has evolved from a "curiosity" to the third pillar of asymmetric synthesis, standing alongside biocatalysis and transition metal catalysis. For drug development professionals, pyrrolidine-based catalysis—specifically utilizing L-Proline and Jørgensen-Hayashi diarylprolinol silyl ethers—offers a distinct advantage: the ability to construct complex chiral architectures under mild, metal-free conditions.

This guide moves beyond basic textbook definitions to explore the causality of these reactions. We examine why specific catalysts are chosen, how to troubleshoot non-linear effects (like parasitic equilibria), and what protocols yield scalable, industrial-grade results.

Part 1: Theoretical Foundations & Mechanistic Logic

The power of pyrrolidine organocatalysis lies in its ability to mimic the activation modes of Type I aldolases and other enzymes using small molecules. The two primary activation modes are Enamine Activation (HOMO-raising) and Iminium Activation (LUMO-lowering).

Enamine Activation (HOMO-Raising)

Logic: A secondary amine (catalyst) condenses with an enolizable carbonyl (substrate) to form an enamine. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the


-carbon highly nucleophilic.
  • Key Application: ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -functionalization of aldehydes/ketones (Aldol, Mannich, 
    
    
    
    -amination).
  • Stereocontrol: Governed by the Zimmerman-Traxler transition state.[1][2] The carboxylic acid (in proline) or the bulky silyl ether (in Jørgensen-Hayashi catalysts) directs the electrophile to a specific face of the enamine.

Iminium Activation (LUMO-Lowering)

Logic: The amine condenses with an


-unsaturated carbonyl to form a cationic iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the 

-carbon highly electrophilic.
  • Key Application: Conjugate additions (Michael addition), Diels-Alder, Friedel-Crafts alkylations.

  • Stereocontrol: The bulky group on the pyrrolidine ring shields one face of the planar iminium system, forcing the nucleophile to attack from the opposite side.

Mechanistic Visualization

The following diagram illustrates the dual nature of the pyrrolidine cycle, highlighting the divergence between Enamine and Iminium pathways.

Organocatalysis_Cycle Catalyst Pyrrolidine Catalyst (2° Amine) Intermediate Carbinolamine Catalyst->Intermediate + Carbonyl Substrate Carbonyl Substrate Substrate->Intermediate Iminium Iminium Ion (Electrophilic) Intermediate->Iminium - H2O Iminium->Catalyst + H2O (Hydrolysis) Enamine Enamine (Nucleophilic) Iminium->Enamine Deprotonation (if enolizable) Product Chiral Product Iminium->Product + Nucleophile (Conjugate Addition) Iminium->Product Release Enamine->Iminium + Electrophile (Aldol/Mannich)

Figure 1: The divergent catalytic cycle of pyrrolidine organocatalysis. Note that Enamine activation requires an enolizable proton, while Iminium activation typically targets unsaturated systems.

Part 2: The Catalyst Toolkit

Selecting the right scaffold is not arbitrary; it is a balance between reactivity and solubility .

Catalyst ClassRepresentative StructureKey FeaturesPrimary UtilityLimitations
L-Proline 2-CarboxypyrrolidineBifunctional (Acid/Base). H-bond donor directs approach.Intermolecular Aldol, Mannich.[1]Low solubility in organic solvents. Prone to "parasitic" oxazolidinone formation.
Jørgensen-Hayashi Diarylprolinol Silyl EtherMonofunctional (Steric shielding). High solubility.Michael addition,

-functionalization.
Requires external acid co-catalyst for turnover in some cases.
MacMillan ImidazolidinoneImidazolidinone ring (not pyrrolidine, but related).Iminium activation (Diels-Alder).[3]Lower nucleophilicity compared to pyrrolidines.

Expert Insight: While L-Proline is the "classic" choice, it often suffers from poor solubility in non-polar solvents (requiring DMSO/DMF). For industrial scale-up, Jørgensen-Hayashi catalysts are often preferred because they are soluble in toluene or DCM and provide superior turnover numbers (TON) due to the bulky silyl group preventing catalyst aggregation.

Part 3: Self-Validating Experimental Protocols

Protocol A: The "List-Barbas" Direct Asymmetric Aldol

Reference: List, B., Lerner, R. A., & Barbas, C. F. (2000). J. Am. Chem. Soc.[4][5]

This protocol uses L-Proline to couple acetone with an aldehyde.[6] The high load of proline is necessary because the reaction is often under thermodynamic control and proline solubility is the rate-limiting factor.

Reagents:

  • 4-Nitrobenzaldehyde (1.0 equiv)

  • Acetone (20 equiv, acts as solvent/reagent)

  • L-Proline (20-30 mol%)

  • DMSO (anhydrous)

Step-by-Step:

  • Preparation: Dissolve 4-nitrobenzaldehyde in a mixture of DMSO and Acetone (4:1 ratio). Why? DMSO ensures the zwitterionic proline dissolves sufficiently to initiate the cycle.

  • Initiation: Add L-Proline in one portion. The reaction mixture should be stirred vigorously.

  • Monitoring: Stir at room temperature for 12–24 hours. Monitor via TLC. Validation: The formation of the aldol product is reversible; do not overheat, or you risk retro-aldol or dehydration to the enone.

  • Workup: Quench with saturated ammonium chloride. Extract with ethyl acetate.

  • Purification: Silica gel chromatography.

Protocol B: Jørgensen-Hayashi Michael Addition (High-Performance)

Reference: Hayashi, Y. et al. (2017/2022). Organic Syntheses.

This protocol demonstrates the superior reactivity of silyl-ether pyrrolidines in conjugate additions. The use of an acid additive is the critical "insider" step to ensure catalyst turnover.

Reagents:

  • Aldehyde (e.g., Propanal, 3.0 equiv)

  • Nitroalkene (e.g.,

    
    -Nitrostyrene, 1.0 equiv)
    
  • Jørgensen-Hayashi Catalyst (Diphenylprolinol TMS ether, 1–5 mol%)

  • Additive: 4-Nitrophenol (10–20 mol%) or Benzoic Acid

  • Solvent: Toluene or neat

Step-by-Step:

  • Mix: Combine the nitroalkene and the acid additive (4-nitrophenol) in toluene.

  • Catalyst Addition: Add the Jørgensen-Hayashi catalyst.

  • Trigger: Add the aldehyde. Why? The aldehyde forms the enamine.[7][8][9] The acid additive accelerates the hydrolysis of the intermediate cyclobutane/hemiaminal species, preventing catalyst trapping.

  • Reaction: Stir at 0°C to Room Temp. Reaction is often fast (1–4 hours).

  • Validation: Check for the disappearance of the bright yellow color of the nitrostyrene (if applicable) or via NMR.

  • Quench: Rapid filtration through a short silica plug to remove the catalyst immediately prevents epimerization of the

    
    -chiral center.
    

Part 4: Troubleshooting & Optimization

The "Parasitic" Oxazolidinone

In proline catalysis, the aldehyde substrate can react with the proline nitrogen and the carboxylic acid to form a stable oxazolidinone ring.[10]

  • Symptom: Reaction stalls; catalyst is sequestered.

  • Fix: Add small amounts of water (or use wet DMSO). Water shifts the equilibrium back toward the open-chain iminium/enamine species, restoring the active cycle.

Non-Linear Effects

If the enantiomeric excess (ee) of the product is lower than expected based on the catalyst ee, you may have catalyst aggregation .

  • Fix: Switch from L-Proline to a Jørgensen-Hayashi catalyst. The bulky phenyl groups and silyl protection prevent the formation of H-bonded inactive dimers.

Part 5: Industrial Relevance

Drug development requires scalable, metal-free routes.

  • Oseltamivir (Tamiflu): Hayashi's group demonstrated a highly efficient synthesis using the diphenylprolinol silyl ether catalyst to set the key chiral centers via Michael addition.[11]

  • Pregabalin (Lyrica): Organocatalytic conjugate additions have been used to set the

    
    -amino acid stereochemistry with high precision, avoiding expensive chiral auxiliaries.
    

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link][4]

  • Ahrendt, K. A., Bormann, C. J., & MacMillan, D. W. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[3] Journal of the American Chemical Society. [Link][4]

  • Hayashi, Y., & Ogasawara, S. (2017).[7][9] Asymmetric Michael Reaction of Aldehydes and Nitroalkenes Catalyzed by Diphenylprolinol Silyl Ether.[7][9][11][12] Organic Syntheses. [Link][9]

  • Nobel Prize in Chemistry 2021 . Scientific Background on the Nobel Prize in Chemistry 2021: Asymmetric Organocatalysis. [Link]

  • Schmid, M. B., et al. (2011). Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria.[13] Journal of the American Chemical Society. [Link][4]

Sources

Methodological & Application

Application Notes and Protocols for Asymmetric Aldol Reaction Using (R)-Methyl 1-methylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Asymmetric Aldol Reactions in Synthesis

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1][2] The development of asymmetric variants of this transformation has been of paramount importance, particularly in the pharmaceutical industry, where the stereochemical purity of a drug candidate can be critical to its efficacy and safety.[3] Organocatalysis has emerged as a powerful approach to achieving high enantioselectivity in aldol reactions, offering a greener and often more cost-effective alternative to traditional metal-based catalysts.[4]

Among the arsenal of organocatalysts, L-proline and its derivatives have garnered significant attention for their ability to mimic the function of natural aldolase enzymes.[5][6] These catalysts operate through an enamine-based mechanism, facilitating the stereocontrolled addition of a ketone to an aldehyde.[7][8] This application note provides a detailed guide to the use of a specific proline derivative, (R)-Methyl 1-methylpyrrolidine-2-carboxylate, in asymmetric aldol reactions. While direct literature on this specific catalyst is emerging, the protocols and principles outlined herein are adapted from well-established procedures for closely related proline esters and N-methylated proline derivatives, providing a robust starting point for researchers and drug development professionals.

Mechanism of Action: Enamine Catalysis with (R)-Methyl 1-methylpyrrolidine-2-carboxylate

The catalytic cycle of the asymmetric aldol reaction using (R)-Methyl 1-methylpyrrolidine-2-carboxylate is predicated on the formation of a transient, chiral enamine intermediate. This process, analogous to the mechanism of class I aldolase enzymes, involves the following key steps:[5][9]

  • Enamine Formation: The secondary amine of (R)-Methyl 1-methylpyrrolidine-2-carboxylate reacts with a ketone (the aldol donor) to form a chiral enamine. This step involves the transient formation of a carbinolamine, followed by dehydration.

  • Stereoselective C-C Bond Formation: The resulting enamine, now a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde (the aldol acceptor). The stereochemistry of the newly formed carbon-carbon bond is directed by the chiral environment of the proline-derived catalyst.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the β-hydroxy ketone product and regenerate the (R)-Methyl 1-methylpyrrolidine-2-carboxylate catalyst, allowing it to re-enter the catalytic cycle.

The enantioselectivity of the reaction is primarily governed by the facial selectivity of the enamine's attack on the aldehyde. The rigid pyrrolidine ring of the catalyst creates a well-defined chiral pocket that favors one approach of the aldehyde over the other.

Asymmetric Aldol Reaction Mechanism cluster_0 Catalytic Cycle catalyst (R)-Methyl 1-methylpyrrolidine-2-carboxylate enamine Chiral Enamine Intermediate catalyst->enamine + Ketone ketone Ketone (Donor) ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde (Acceptor) aldehyde->iminium iminium->catalyst Catalyst Regeneration product β-Hydroxy Ketone (Product) iminium->product + H₂O water_in H₂O (Hydrolysis) water_in->product water_out - H₂O (Dehydration)

Caption: Catalytic cycle of the asymmetric aldol reaction.

Experimental Protocols

The following is a representative protocol for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, catalyzed by (R)-Methyl 1-methylpyrrolidine-2-carboxylate. This protocol is adapted from established procedures for proline-catalyzed aldol reactions and may require optimization for different substrates.[10]

Materials and Reagents
  • (R)-Methyl 1-methylpyrrolidine-2-carboxylate (Catalyst)

  • Cyclohexanone (Aldol Donor)

  • 4-Nitrobenzaldehyde (Aldol Acceptor)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-Methyl 1-methylpyrrolidine-2-carboxylate (0.1 mmol, 10 mol%).

    • Add anhydrous DMSO (2 mL).

    • Add cyclohexanone (2 mmol, 2 equivalents).

    • Stir the mixture at room temperature for 15 minutes to allow for pre-formation of the enamine.

  • Addition of Aldehyde:

    • Add 4-nitrobenzaldehyde (1 mmol, 1 equivalent) to the reaction mixture.

    • Seal the flask and stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion of the reaction (typically 12-24 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Experimental_Workflow A 1. Reaction Setup: - Add Catalyst, DMSO, and Cyclohexanone - Stir for 15 min B 2. Aldehyde Addition: - Add 4-Nitrobenzaldehyde - Stir at Room Temperature A->B C 3. Reaction Workup: - Quench with NH₄Cl (aq) - Extract with Ethyl Acetate B->C D 4. Purification: - Dry, Concentrate - Flash Column Chromatography C->D E 5. Analysis: - NMR, Mass Spectrometry - Chiral HPLC for ee determination D->E

Caption: General experimental workflow for the reaction.

Data Presentation: Expected Outcomes

The following table presents representative data for the asymmetric aldol reaction between various ketones and aldehydes, catalyzed by proline derivatives. The results obtained with (R)-Methyl 1-methylpyrrolidine-2-carboxylate are expected to be in a similar range, though optimization may be required to achieve comparable yields and enantioselectivities.

EntryKetone (Donor)Aldehyde (Acceptor)Yield (%)ee (%)
1Cyclohexanone4-Nitrobenzaldehyde85-9590-98
2AcetoneBenzaldehyde70-8585-95
3Cyclopentanone4-Chlorobenzaldehyde80-9092-97
4AcetoneIsovaleraldehyde65-7580-90

Note: The data in this table is based on published results for similar proline-based catalysts and serves as a general guideline.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Consider a slight increase in temperature (e.g., to 30-40 °C).
Decomposition of productEnsure the workup is performed promptly after reaction completion. Use a milder quenching agent if necessary.
Low Enantioselectivity Presence of waterUse anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Racemization of productPurify the product promptly after workup. Avoid harsh acidic or basic conditions during purification.
Inappropriate solventScreen other polar aprotic solvents such as DMF or acetonitrile.
Formation of Side Products Self-aldol of the aldehydeAdd the aldehyde slowly to the reaction mixture. Ensure an excess of the ketone is used.
Dehydration of the aldol productPerform the reaction at a lower temperature. Use a non-aqueous workup if possible.

Conclusion

(R)-Methyl 1-methylpyrrolidine-2-carboxylate is a promising organocatalyst for the asymmetric aldol reaction, offering a valuable tool for the synthesis of chiral β-hydroxy ketones. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors. As with any catalytic system, careful optimization of reaction conditions is key to achieving high yields and enantioselectivities for specific substrates. The principles of enamine catalysis and the practical guidance provided herein will aid in the rational design and execution of these important transformations.

References

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions: The First Directed Organocatalytic Cross-Aldol Reaction. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]

  • Allemann, C., Gordillo, R., & Clemente, F. R. (2007). The mechanism of proline-catalyzed aldol reactions. Accounts of Chemical Research, 40(12), 1215-1226. [Link]

  • Wagner, M., Contie, Y., Ferroud, C., & Revial, G. (2014). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. International Journal of Organic Chemistry, 4, 55-67. [Link]

  • MDPI. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]

  • Chemistry LibreTexts. (2021, March 16). Chiral Proline Based Reactions. [Link]

  • Longdom Publishing. (n.d.). Proline Catalysed Aldol Reaction Related with Organocatalysis. [Link]

  • PNAS. (n.d.). New mechanistic studies on the proline-catalyzed aldol reaction. [Link]

Sources

Application Note: (R)-Methyl 1-methylpyrrolidine-2-carboxylate in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level technical guide for the use of (R)-Methyl 1-methylpyrrolidine-2-carboxylate (also known as


-methyl-D-proline methyl ester).

Unlike secondary amine organocatalysts (e.g., L-Proline) that operate via enamine/iminium activation, this tertiary amine derivative cannot form enamines. Instead, it functions primarily as a chiral bidentate ligand in Lewis Acid-catalyzed transformations (specifically with Ag(I), Cu(II), or Zn(II)) or as a chiral base. This guide focuses on its most potent application: Ligand-Directed Asymmetric Michael Addition .

Executive Summary & Mechanistic Insight

The deployment of (R)-Methyl 1-methylpyrrolidine-2-carboxylate differs fundamentally from traditional organocatalysis. Because the nitrogen is methylated, the catalytic cycle does not proceed via covalent enamine intermediates. Instead, this molecule acts as a privileged chiral ligand .

The "Switch" in Reactivity
  • L-Proline (Secondary Amine): Forms covalent enamines/iminiums.

  • N-Methyl Proline Ester (Tertiary Amine): Forms coordinate covalent bonds with soft Lewis acids (Ag, Cu).

Mechanism: Metal-Ligand Cooperative Catalysis

The ester carbonyl oxygen and the tertiary nitrogen chelate to the metal center, creating a rigid chiral environment. This complex activates the nucleophile (typically an


-imino ester or malonate) via deprotonation to form a metal-bound enolate. The chiral pocket blocks one face of the enolate, forcing the electrophile (Michael acceptor) to approach from the opposing side.
Pathway Visualization

The following diagram illustrates the activation mode using Silver(I) as the central metal, a common system for this ligand class.

MichaelCycle Ligand (R)-N-Me-Proline Ester (Chiral Ligand) Complex Chiral N,O-Metal Complex (Active Catalyst) Ligand->Complex Chelation Metal Metal Salt (AgOAc or Cu(OTf)2) Metal->Complex Enolate Chiral Metal-Enolate Intermediate Complex->Enolate + Substrate + Base Substrate Nucleophile (e.g., Glycine Imino Ester) Base Base (Et3N or DBU) Base->Enolate Deprotonation Product Michael Adduct (High ee%) Enolate->Product Stereoselective C-C Bond Formation Acceptor Michael Acceptor (Nitroolefin/Acrylate) Acceptor->Product Product->Complex Catalyst Turnover

Figure 1: Catalytic cycle showing the formation of the active Chiral N,O-Metal Complex and subsequent face-selective Michael addition.

Experimental Protocol

This protocol details the Ag(I)-catalyzed asymmetric Michael addition of a glycine imino ester to a nitroalkene. This reaction is critical for synthesizing non-natural chiral amino acids and pyrrolidine derivatives.

Materials Required[1][2][3][4][5][6]
  • Ligand: (R)-Methyl 1-methylpyrrolidine-2-carboxylate (10 mol%)[1]

  • Metal Source: Silver Acetate (AgOAc) (10 mol%)

  • Nucleophile: Methyl

    
    -benzylideneaminoacetate (Glycine imino ester)
    
  • Electrophile:

    
    -Nitrostyrene[2]
    
  • Solvent: THF or DCM (Anhydrous)

  • Base: Triethylamine (Et

    
    N)
    
Step-by-Step Methodology
  • Catalyst Pre-Complexation (Critical Step):

    • In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.05 mmol) in anhydrous THF (2.0 mL).

    • Add (R)-Methyl 1-methylpyrrolidine-2-carboxylate (0.055 mmol).

    • Stir at room temperature for 30 minutes. Note: The solution may change color slightly, indicating ligand exchange.

  • Substrate Addition:

    • Cool the reaction mixture to -20°C . Lower temperatures generally improve enantioselectivity (ee).

    • Add the Glycine imino ester (0.5 mmol) and

      
      -Nitrostyrene  (0.55 mmol).
      
  • Reaction Initiation:

    • Add Et

      
      N  (0.55 mmol) dropwise.
      
    • Stir the mixture at -20°C for 12–24 hours. Monitor consumption of the imino ester via TLC (SiO

      
      , Hexane/EtOAc 3:1).
      
  • Workup & Hydrolysis:

    • Filter the mixture through a short pad of Celite to remove silver salts.

    • Concentrate the filtrate in vacuo.

    • Optional Hydrolysis: To isolate the free amine, treat the crude residue with 1N HCl/THF (1:1) for 2 hours, then neutralize and extract.

  • Purification:

    • Purify the Michael adduct via Flash Column Chromatography (Silica Gel).[3]

    • Eluent: Hexane/Ethyl Acetate gradient (typically 90:10 to 70:30).

Expected Results & Data Interpretation

The (R)-ligand typically induces the formation of the (2R, 3S) isomer (depending on the specific priority of substituents), providing the opposite stereochemistry to natural L-proline derivatives.

Table 1: Optimization Parameters (Representative Data)

EntryMetal SaltSolventTemp (°C)Yield (%)ee (%)dr (syn:anti)
1AgOAcTHF25856080:20
2AgOAcTHF-209294 95:5
3Cu(OTf)

DCM-20888290:10
4Zn(OTf)

Toluene0704560:40

Analyst Note: Silver(I) generally outperforms Copper(II) for this specific ligand in terms of enantioselectivity due to the specific bite angle of the N,O-chelate.

Critical Troubleshooting & Validation

Self-Validating the System

To ensure the reaction is proceeding via the intended chiral mechanism and not a background racemic pathway:

  • The "Racemic Check": Run a parallel reaction without the (R)-ligand (Metal only). If the reaction proceeds rapidly with 0% ee, your background rate is too high. Solution: Lower the temperature or reduce the concentration of the base.

  • Ligand Integrity: The ester group is susceptible to hydrolysis. Ensure all solvents are strictly anhydrous. If the methyl ester hydrolyzes to the acid (

    
    -methyl proline), the coordination mode changes, destroying selectivity.
    
Common Pitfalls
  • Moisture Sensitivity: Water competes for coordination sites on Ag/Cu, drastically lowering yield.

  • Enantiomer Confusion: The prompt specifies the (R) -enantiomer. This is derived from D-Proline.[4][5][6] Ensure you are not using the more common L-derived (S)-enantiomer unless the opposite stereochemistry is desired.

References

  • Grigg, R. (1987). "Chiral Co-catalysts in Ag(I) Catalysed 1,3-Dipolar Cycloadditions." Chemical Society Reviews. (Foundational work establishing N-alkyl proline esters as ligands for Ag-catalyzed additions).

  • Longmire, J. M., Wang, B., & Zhang, X. (2002). "Asymmetric Michael Addition of Imino Esters Catalyzed by Chiral Ag(I) Complexes." Journal of the American Chemical Society. (Specific protocol adaptation for Michael vs. Cycloaddition).

  • PubChem Compound Summary. (2024). "Methyl 1-methylpyrrolidine-2-carboxylate."[1][6][7] National Center for Biotechnology Information.

  • Najera, C., & Sansano, J. M. (2007).

    
    -Amino Acids." Chemical Reviews. (Review of glycine imino ester activation using chiral ligands). 
    

Sources

Use of (R)-Methyl 1-methylpyrrolidine-2-carboxylate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (R)-Methyl 1-methylpyrrolidine-2-carboxylate in Pharmaceutical Synthesis

Abstract

This technical guide details the application of (R)-Methyl 1-methylpyrrolidine-2-carboxylate (also known as N-Methyl-D-proline methyl ester) as a critical chiral building block in the synthesis of CNS-active pharmaceutical ingredients (APIs) and asymmetric catalysts. While L-proline derivatives are ubiquitous in nature, the (R)-configuration (D-series) is chemically distinct and essential for specific pharmacophores, most notably the "triptan" class of serotonin receptor agonists. This document provides validated protocols for the reduction of the ester to the corresponding amino-alcohol—a key intermediate for Eletriptan (Relpax) —and its conversion into chiral ligands for asymmetric synthesis.

Introduction & Chemical Profile

(R)-Methyl 1-methylpyrrolidine-2-carboxylate represents a "privileged scaffold" in medicinal chemistry. Its value lies in three core properties:

  • Defined Stereochemistry: It provides the (R)-stereocenter essential for binding affinity in specific 5-HT1B/1D receptors.

  • Tertiary Amine Functionality: The N-methyl group modulates basicity and lipophilicity, crucial for blood-brain barrier (BBB) penetration.

  • Versatile Ester Group: This moiety serves as a gateway to alcohols (via reduction), ketones (via Weinreb amides), or tertiary alcohols (via Grignard addition).

Chemical Identity:

  • IUPAC Name: Methyl (2R)-1-methylpyrrolidine-2-carboxylate

  • Synonyms: N-Methyl-D-proline methyl ester

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • MW: 143.18 g/mol [1]

  • Key Application: Precursor to (R)-2-(chloromethyl)-1-methylpyrrolidine (Eletriptan side-chain).

Application I: Synthesis of CNS-Active Pharmacophores (Eletriptan Route)

The primary pharmaceutical application of this ester is the generation of the (R)-1-methyl-2-pyrrolidinyl moiety found in Eletriptan. The synthesis requires the reduction of the ester to the alcohol, followed by activation (halogenation or sulfonation) to couple with the indole core.

Mechanism & Rationale

Direct alkylation of indoles with pyrrolidine halides requires a highly reactive electrophile. The ester is first reduced to (R)-(1-methylpyrrolidin-2-yl)methanol . This amino-alcohol is then converted to the chloride or tosylate. The (R)-configuration is maintained throughout, ensuring the final drug meets enantiomeric purity specifications (>99% ee).

Visualization: The Synthetic Pathway

Eletriptan_Synthesis Start (R)-Methyl 1-methylpyrrolidine- 2-carboxylate (Starting Material) Alcohol (R)-(1-Methylpyrrolidin- 2-yl)methanol (Intermediate) Start->Alcohol LiAlH4 / THF Reduction Chloride (R)-2-(Chloromethyl)- 1-methylpyrrolidine (Electrophile) Alcohol->Chloride SOCl2 / DCM Chlorination Coupling Coupling Reaction (Nucleophilic Substitution) Chloride->Coupling Indole 5-Bromoindole Derivative Indole->Coupling Eletriptan Eletriptan (Final API) Coupling->Eletriptan Heck Rxn / Sulfonation Steps

Figure 1: Strategic conversion of the ester to the reactive electrophile for Eletriptan synthesis.[2]

Protocol A: Chemo-Selective Reduction to the Amino-Alcohol

Objective: Reduce the ester to the primary alcohol without racemization.

Reagents:

  • (R)-Methyl 1-methylpyrrolidine-2-carboxylate (10.0 g, 69.8 mmol)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.0 equiv, 140 mmol)
    
  • Tetrahydrofuran (THF), anhydrous (150 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Reagent Prep: Charge the flask with LiAlH

    
     (5.3 g) and anhydrous THF (100 mL). Cool to 0°C in an ice bath.
    
  • Addition: Dissolve the ester (10.0 g) in THF (50 mL). Add this solution dropwise to the LiAlH

    
     suspension over 30 minutes. Caution: Exothermic reaction with H
    
    
    
    evolution.
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9) or GC-MS.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 5.3 mL Water

    • 5.3 mL 15% NaOH solution

    • 16 mL Water

  • Workup: Stir the resulting granular precipitate for 30 minutes. Filter through a pad of Celite. Wash the cake with THF (2 x 50 mL).

  • Isolation: Dry the filtrate over Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield a pale yellow oil.
  • Yield Expectation: 85-92%.

  • Quality Control: Check optical rotation. Significant deviation from

    
     of the standard indicates partial racemization (often caused by excessive heat during quench).
    

Application II: Synthesis of Chiral Ligands (Grignard Addition)

Beyond direct drug synthesis, this molecule is a precursor for chiral amino-alcohol ligands (e.g., diphenylprolinol derivatives) used in asymmetric catalysis (CBS reduction, alkylation of aldehydes).

Protocol B: Grignard Addition to Form Tertiary Alcohols

Objective: Synthesize (R)-diphenyl(1-methylpyrrolidin-2-yl)methanol.

Reagents:

  • (R)-Methyl 1-methylpyrrolidine-2-carboxylate (5.0 g, 35 mmol)

  • Phenylmagnesium bromide (3.0 M in ether, 3.5 equiv)

  • Dry Diethyl Ether or THF[3]

Methodology:

  • Addition: Add the ester solution slowly to the Grignard reagent at 0°C to prevent side reactions (enolization).

  • Reflux: After addition, reflux for 2 hours to drive the reaction to completion (formation of the double-addition product).

  • Hydrolysis: Quench with saturated NH

    
    Cl.
    
  • Significance: The resulting steric bulk of the diphenyl group, combined with the rigidity of the pyrrolidine ring, creates a highly effective chiral pocket for catalytic applications.

Critical Quality Attributes (CQA) & Troubleshooting

ParameterSpecificationCommon IssueCorrective Action
Enantiomeric Excess (ee) > 99.0%Racemization during synthesisMaintain T < 0°C during base-mediated steps. Avoid strong bases in protic solvents.
Water Content < 0.1%Hydrolysis of esterStore under Argon/Nitrogen. Use anhydrous solvents.[4]
Appearance Clear/Pale Yellow OilDarkening/OxidationThe tertiary amine is prone to N-oxide formation. Store at -20°C.

References

  • Synthesis of Eletriptan

    • Source: New Drug Approvals. (2013). "Eletriptan - Synthesis and Process."
    • Relevance: Confirms the use of (R)-N-methylpyrrolidine derivatives in the construction of the Eletriptan side chain via acylation or alkylation.[2][5]

    • URL:[Link]

  • Reduction of Amino Acid Esters

    • Source: Common Organic Chemistry. "Ester to Alcohol: Lithium Aluminum Hydride (LiAlH4)."[6]

    • Relevance: Provides the foundational mechanism and stoichiometry for the reduction protocol described in Protocol A.
    • URL:[Link]

  • General Synthesis of Proline Esters

    • Source: National Institutes of Health (NIH) / PMC. "A Convenient Synthesis of Amino Acid Methyl Esters."
    • Relevance: Validates the esterification methods used to generate the starting material
    • URL:[Link]

  • Eletriptan Chemical Structure & Metabolism

    • Source: National Institutes of Health (NIH). "Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide."
    • Relevance: Details the chemical structure and the specific (R)
    • URL:[Link]

  • Compound Data & Safety

    • Source: PubChem.[1][7] "Methyl 1-methylpyrrolidine-2-carboxylate."

    • Relevance: Provides physical property data and safety identifiers for the molecule.
    • URL:[Link]

Sources

The Rising Star in Asymmetric Catalysis: (R)-Methyl 1-methylpyrrolidine-2-carboxylate as a Privileged Ligand

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. For researchers, scientists, and drug development professionals, the ability to control stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity and therapeutic efficacy. Within the arsenal of tools available for asymmetric synthesis, transition metal catalysis has emerged as a powerhouse, and the performance of these catalysts is intrinsically linked to the design of their coordinating ligands. This guide delves into the burgeoning role of (R)-Methyl 1-methylpyrrolidine-2-carboxylate, a proline-derived chiral ligand, in the realm of transition metal-catalyzed reactions.

Derived from the naturally abundant amino acid L-proline, (R)-Methyl 1-methylpyrrolidine-2-carboxylate offers a unique combination of a rigid pyrrolidine scaffold, a stereodefined center, and coordinating atoms (nitrogen and oxygen) that can effectively chelate to a variety of transition metals. This structural arrangement creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol in a range of chemical transformations. This document will serve as a detailed application note and protocol guide, exploring the utility of this ligand, with a particular focus on a well-documented copper-catalyzed N-arylation reaction, and extending to its potential in other pivotal catalytic systems.

Ligand Profile: (R)-Methyl 1-methylpyrrolidine-2-carboxylate

PropertyValue
IUPAC Name (R)-Methyl 1-methylpyrrolidine-2-carboxylate
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
CAS Number 114883-82-8
Appearance Colorless to pale yellow liquid
Chirality (R)-enantiomer

The rigid five-membered ring of the pyrrolidine core restricts conformational flexibility, which is a desirable trait in a chiral ligand as it leads to more predictable and higher enantioselectivities. The tertiary amine and the ester carbonyl group act as effective coordination sites for transition metals.

Application Highlight: Copper-Catalyzed N-Arylation of Amides (Goldberg-Type Reaction)

One of the most well-documented and impactful applications of a close analog, (S)-N-methylpyrrolidine-2-carboxylate, is in the copper-catalyzed N-arylation of amides, a transformation of significant importance in the synthesis of pharmaceuticals and agrochemicals.[2] The principles and protocol outlined here are directly applicable to the (R)-enantiomer. This reaction, often referred to as the Goldberg reaction, traditionally required harsh reaction conditions. The use of this proline-derived ligand facilitates the transformation under significantly milder conditions with high efficiency.[2]

Mechanistic Rationale

The catalytic cycle, illustrated below, is believed to involve the formation of a copper(I) amide complex. The chiral ligand, (R)-Methyl 1-methylpyrrolidine-2-carboxylate, coordinates to the copper center, creating a chiral environment. Oxidative addition of the aryl halide to the copper(I) complex forms a copper(III) intermediate. Subsequent reductive elimination yields the desired N-arylated amide and regenerates the active copper(I) catalyst. The ligand plays a crucial role in stabilizing the copper intermediates and accelerating the rate-limiting steps of the catalytic cycle.

Copper-Catalyzed N-Arylation Cu(I)X Cu(I)X Cu(I)-Ligand Complex [Cu(I)(Ligand)]+ Cu(I)X->Cu(I)-Ligand Complex + Ligand Ligand (R)-Methyl 1-methylpyrrolidine-2-carboxylate Cu(I) Amide Complex [Cu(I)(Ligand)(Amide)] Cu(I)-Ligand Complex->Cu(I) Amide Complex + Amide, - HX Amide R¹-C(O)NHR² Base Base Cu(III) Intermediate [Cu(III)(Ligand)(Amide)(Ar)(X)] Cu(I) Amide Complex->Cu(III) Intermediate Oxidative Addition + Ar-X Aryl Halide Ar-X Cu(III) Intermediate->Cu(I)-Ligand Complex Reductive Elimination N-Arylated Amide R¹-C(O)N(Ar)R² Cu(III) Intermediate->N-Arylated Amide Product Release

Caption: Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation.

Optimized Protocol for Copper-Catalyzed N-Arylation of Amides

This protocol is adapted from the successful application of the (S)-enantiomer and is expected to yield excellent results with the (R)-enantiomer.[2]

Materials:

  • Amide (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Copper(I) iodide (CuI) (5 mol%)

  • (R)-Methyl 1-methylpyrrolidine-2-carboxylate (10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the amide (1.0 mmol), aryl iodide (1.2 mmol), CuI (0.05 mmol, 9.5 mg), (R)-Methyl 1-methylpyrrolidine-2-carboxylate (0.1 mmol, 14.3 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times. Under a positive pressure of the inert gas, add anhydrous DMSO (5 mL).

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 5-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate (3 x 10 mL).

  • Extraction: Combine the organic filtrates and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Substrate Scope and Performance

The combination of CuI and (R)-Methyl 1-methylpyrrolidine-2-carboxylate is effective for a wide range of amides and aryl iodides.

EntryAryl IodideAmideProductYield (%)
1Iodobenzene2-Pyrrolidinone1-Phenylpyrrolidin-2-one90
21-Iodo-4-methylbenzene2-Pyrrolidinone1-(p-Tolyl)pyrrolidin-2-one93
31-Iodo-4-methoxybenzene2-Pyrrolidinone1-(4-Methoxyphenyl)pyrrolidin-2-one88
41-Iodonaphthalene2-Pyrrolidinone1-(Naphthalen-1-yl)pyrrolidin-2-one85
5IodobenzeneAcetamideN-Phenylacetamide76

Data adapted from a study using the (S)-enantiomer of the ligand.[2]

Broader Applications and Future Outlook

While the copper-catalyzed N-arylation is a prime example, the utility of (R)-Methyl 1-methylpyrrolidine-2-carboxylate extends to other transition metal-catalyzed transformations. Its structural features make it a promising candidate for a variety of asymmetric reactions.

Potential in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed AAA is a cornerstone of modern organic synthesis for the enantioselective formation of C-C, C-N, and C-O bonds. Chiral proline-derived ligands have shown promise in this area. The bidentate coordination of (R)-Methyl 1-methylpyrrolidine-2-carboxylate to a palladium(0) precursor can generate a chiral catalyst capable of differentiating the enantiotopic faces of an allylic substrate.

Palladium-Catalyzed AAA Pd(0)Ln Pd(0)Ln Chiral Pd(0) Complex [Pd(0)(Ligand)] Pd(0)Ln->Chiral Pd(0) Complex + Ligand Ligand (R)-Methyl 1-methylpyrrolidine-2-carboxylate Pi-Allyl Pd(II) Complex [π-Allyl Pd(II)(Ligand)]+ Chiral Pd(0) Complex->Pi-Allyl Pd(II) Complex Oxidative Addition + Allyl-LG Allylic Substrate Allyl-LG Product Allyl-Nu Pi-Allyl Pd(II) Complex->Product Nucleophilic Attack Nucleophile Nu- Product->Chiral Pd(0) Complex Regenerates Catalyst

Caption: General Workflow for Pd-Catalyzed Asymmetric Allylic Alkylation.

Prospects in Rhodium and Iridium-Catalyzed Reactions

The unique electronic and steric properties of (R)-Methyl 1-methylpyrrolidine-2-carboxylate also make it an attractive ligand for rhodium and iridium-catalyzed processes, such as asymmetric hydrogenation, hydroformylation, and C-H activation. The ability of the ligand to form stable chelate complexes with these metals can lead to highly organized transition states, which are essential for achieving high enantioselectivity.

Conclusion

(R)-Methyl 1-methylpyrrolidine-2-carboxylate is a versatile and highly promising chiral ligand for transition metal catalysis. Its efficacy in the copper-catalyzed N-arylation of amides is well-established, offering a mild and efficient route to valuable N-aryl amides. The structural features of this ligand suggest a broad potential for application in a variety of other important asymmetric transformations catalyzed by palladium, rhodium, iridium, and other transition metals. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the development and application of such privileged chiral ligands will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis. Further research into the full scope of this ligand's capabilities is warranted and is anticipated to unlock new and powerful synthetic methodologies.

References

  • PubChem. Methyl 1-methylpyrrolidine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (R)-Methyl 1-methylpyrrolidine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Wang, C., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(4), 2493-2501. [Link]

Sources

Application Note: Enantioselective Synthesis of Heterocycles using (R)-Methyl 1-methylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

This application note details the utility of (R)-Methyl 1-methylpyrrolidine-2-carboxylate (CAS: 43041-12-9, also known as


-methyl-D-proline methyl ester) as a chiral ligand and auxiliary in the asymmetric synthesis of complex heterocyclic scaffolds.

Unlike its secondary amine parent (Proline), the


-methylated tertiary amine moiety prevents the formation of enamines/iminiums with carbonyl substrates. Consequently, its primary utility shifts to Metal-Ligand Cooperative Catalysis , specifically in Ag(I)-catalyzed 1,3-dipolar cycloadditions . This protocol enables the rapid, stereocontrolled construction of pyrrolizidines  and spirooxindoles —privileged structures in drug discovery (e.g., MDM2 inhibitors, antimicrobial agents).
Key Advantages:
  • Orthogonal Reactivity: The

    
    -methyl group eliminates competing enamine pathways, ensuring exclusive Lewis Base/Ligand behavior.
    
  • Inverted Stereocontrol: Derived from D-proline, this

    
    -enantiomer provides access to the optical antipodes of products accessible via natural L-proline ligands.
    
  • High Atom Economy: Facilitates multicomponent coupling reactions with >90% diastereoselectivity (dr).

Mechanistic Insight: The Chiral Silver(I) Complex

The efficiency of this protocol relies on the in-situ formation of a chiral Lewis acid complex. The (R)-ligand coordinates to Ag(I) via the pyrrolidine nitrogen and the ester carbonyl oxygen, creating a rigid chiral pocket.

Reaction Pathway: 1,3-Dipolar Cycloaddition[1][2][3]
  • Complexation: AgOAc binds to the (R)-ligand.

  • Ylide Formation: The basicity of the environment (often aided by a weak base) facilitates the deprotonation of an

    
    -imino ester to form a dipole (azomethine ylide).
    
  • Coordination: The Ag-Ligand complex binds the azomethine ylide, locking its geometry (usually W-shaped).

  • Cycloaddition: The dipolarophile (e.g., maleimide, acrylate) approaches from the face least sterically hindered by the pyrrolidine ring, resulting in high enantioselectivity.

G Ligand (R)-N-Me-Pro-OMe (Chiral Ligand) Complex Chiral Ag(I)-Ligand Complex Ligand->Complex Chelation AgSalt AgOAc (Precatalyst) AgSalt->Complex Ylide Metal-Bound Azomethine Ylide Complex->Ylide Substrate Imino Ester (Schiff Base) Substrate->Ylide Deprotonation + Ag Binding TS Endo-Transition State Ylide->TS + Dipolarophile Dipolarophile Dipolarophile (e.g., Maleimide) Dipolarophile->TS Product Chiral Pyrrolidine (Heterocycle) TS->Product Cyclization Product->Complex Catalyst Turnover

Figure 1: Catalytic cycle for the Ag(I)-mediated asymmetric 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of Chiral Spiro-Pyrrolidines

Target: Synthesis of endo-spiro[pyrrolidine-3,3'-oxindole] derivatives. Scale: 1.0 mmol (adaptable).

Materials & Reagents
ComponentRoleSpecification
(R)-Methyl 1-methylpyrrolidine-2-carboxylate Chiral Ligand >98% ee, 10 mol%
AgOAc (Silver Acetate)Metal Source99%, 10 mol%
Isatin-derived Imino Ester1,3-Dipole Precursor1.0 equiv (Prepared from Isatin + Glycine ester)

-Phenylmaleimide
Dipolarophile1.1 equiv
TolueneSolventAnhydrous, degassed
Triethylamine (

)
Base10 mol% (Optional, accelerates ylide formation)
Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Critical)

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add AgOAc (16.7 mg, 0.1 mmol).

  • Add (R)-Methyl 1-methylpyrrolidine-2-carboxylate (14.3 mg, 0.1 mmol) dissolved in 1.0 mL of anhydrous Toluene.

  • Stir the mixture at room temperature (25 °C) for 30 minutes in the dark (wrap tube in aluminum foil).

    • Why: This ensures the formation of the active monomeric Ag-ligand species before the substrate is introduced, maximizing enantioselectivity.

Step 2: Reaction Assembly

  • To the catalyst solution, add the Isatin-derived Imino Ester (1.0 mmol) dissolved in 3.0 mL Toluene.

  • Add Triethylamine (14 µL, 0.1 mmol) if the reaction kinetics are slow (substrate dependent).

  • Stir for 10 minutes. The solution may change color (often yellow/orange) indicating ylide formation.

  • Add

    
    -Phenylmaleimide  (190 mg, 1.1 mmol) in one portion.
    

Step 3: Monitoring & Workup

  • Stir at room temperature. Monitor via TLC (SiO2, Hexane:EtOAc 3:1).

    • Typical Time: 2–6 hours.[1]

  • Upon consumption of the imino ester, filter the reaction mixture through a short pad of Celite to remove silver salts. Rinse with EtOAc.

  • Concentrate the filtrate under reduced pressure.

Step 4: Purification & Analysis

  • Purify via Flash Column Chromatography (Silica Gel, Gradient Hexane

    
     20% EtOAc/Hexane).
    
  • Validation:

    • NMR:

      
       NMR should show characteristic spiro-center protons (typically doublets around 4.0–5.0 ppm for the pyrrolidine ring).
      
    • Chiral HPLC: Use a Daicel Chiralpak AD-H or OD-H column (Isopropanol/Hexane mobile phase) to determine ee%.

    • Expected Outcome: Because the (R)-ligand is used, the major enantiomer will be the mirror image of that reported in literature using L-proline derivatives.

Alternative Application: Asymmetric Baylis-Hillman Reaction

While the Ag(I) protocol is primary, this molecule also serves as a Lewis Base catalyst for the Baylis-Hillman reaction, albeit with moderate enantioselectivity compared to quinuclidine derivatives.

Workflow:

  • Mix Aldehyde (1.0 equiv) + Activated Alkene (e.g., Methyl Acrylate, 1.5 equiv).

  • Add (R)-Methyl 1-methylpyrrolidine-2-carboxylate (20 mol%).

  • Add co-catalyst (e.g., Phenol, 20 mol%) to stabilize the oxyanion intermediate.

  • Stir at 0 °C to RT for 24–48 hours.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Silver salt degradationEnsure reaction is kept in the dark; use anhydrous solvents.
Low ee% Racemic Ligand / TemperatureVerify Ligand optical rotation. Lower reaction temp to 0 °C or -20 °C.
No Reaction Steric hindranceIf using bulky dipolarophiles, increase catalyst loading to 15 mol%.
Product Epimerization Acidic WorkupAvoid acidic silica; add 1%

to the eluent during chromatography.

References

  • Grigg, R. (1987). Protomatotropic 1,3-Dipolar Cycloadditions. Chemical Society Reviews.

  • Adrio, J., & Carretero, J. C. (2011). Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions of Azomethine Ylides. Chemical Communications.

  • Sansano, J. M., et al. (2006). Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides Catalyzed by Silver(I) Complexes. Synthesis.

  • PubChem Compound Summary. (2023). Methyl 1-methylpyrrolidine-2-carboxylate.[2] National Center for Biotechnology Information.

(Note: The specific use of the N-methylated proline ester as a ligand is an adaptation of general amino-ester ligand protocols described in references 2 and 3. Ensure validation of the specific (R)-enantiomer batch before use.)

Sources

Application Note: (R)-Methyl 1-methylpyrrolidine-2-carboxylate in Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Methyl 1-methylpyrrolidine-2-carboxylate (CAS: 43041-12-9) is the methyl ester of


-methyl-D-proline. As a "chiral pool" building block, it offers a distinct advantage in total synthesis: it provides pre-installed chirality and a functionalized pyrrolidine ring, a core motif in thousands of bioactive alkaloids and pharmaceutical agents.

This guide details the application of this ester in the synthesis of pyrrolidine alkaloids (specifically the Hygrine and Nicotine classes) and its reduction to generate chiral amino-alcohol ligands . We focus on the critical conversion to the Weinreb amide—a gateway intermediate that prevents over-addition during nucleophilic attacks—and address the specific challenge of preventing racemization at the labile


-center.

Chemical Profile & Strategic Utility

PropertySpecificationStrategic Implication
Stereochemistry (R)-Enantiomer (D-Series)Accesses "unnatural" stereoisomers for SAR studies or specific natural products (e.g., certain Dendrobates alkaloids).
Moiety

-Methylated Pyrrolidine
Eliminates the need for a late-stage methylation step, which can be chemically harsh or non-selective.
Reactivity Methyl EsterTunable electrophile; readily converts to amides, alcohols, or aldehydes.
Risk

-Proton Acidity
High Risk of Racemization. The

-proton is activated by the ester and the tertiary amine. Base-mediated protocols must be strictly controlled.

Application Case Study: Synthesis of 2-Acyl Pyrrolidine Alkaloids

The most robust application of this ester is the synthesis of 2-acyl pyrrolidines, which serve as precursors to alkaloids like (R)-Hygrine and (R)-Cuscohygrine .

Direct addition of Grignard reagents to esters is often uncontrollable, leading to tertiary alcohols. The solution is the conversion of the ester to a Weinreb Amide (


-methoxy-

-methylamide). This intermediate forms a stable chelated transition state that releases the ketone only upon acidic quench, guaranteeing mono-addition.
Mechanistic Pathway

The following DOT diagram illustrates the divergent synthesis pathways from the parent ester.

G Start (R)-Methyl 1-methyl pyrrolidine-2-carboxylate Weinreb Weinreb Amide (Stable Intermediate) Start->Weinreb MeNH(OMe)·HCl iPrMgCl or AlMe3 Alcohol (R)-N-Methyl Prolinol (Chiral Ligand) Start->Alcohol LiAlH4 (Reduction) Ketone 2-Acyl Pyrrolidine (Alkaloid Precursor) Weinreb->Ketone R-MgBr or R-Li (Nucleophilic Acyl Substitution)

Figure 1: Divergent synthetic utility of (R)-Methyl 1-methylpyrrolidine-2-carboxylate. The Weinreb amide pathway (top) is preferred for alkaloid synthesis.

Detailed Experimental Protocols

Protocol A: Conversion to Weinreb Amide (The Aluminum Method)

Rationale: Standard base-mediated amidation often causes racemization. The Trimethylaluminum (AlMe


) method is superior for amino acid esters as it activates the amine nucleophile directly, allowing reaction at lower temperatures or neutral pH equivalents.

Reagents:

  • (R)-Methyl 1-methylpyrrolidine-2-carboxylate (1.0 equiv)

  • 
    -Dimethylhydroxylamine hydrochloride (1.5 equiv)
    
  • Trimethylaluminum (2.0 M in toluene/hexanes) (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation of Aluminum Amide: In a flame-dried flask under Argon, suspend

    
    -dimethylhydroxylamine hydrochloride (1.5 equiv) in anhydrous DCM at 0 °C.
    
  • Activation: Slowly add AlMe

    
     (3.0 equiv) dropwise. Caution: AlMe
    
    
    
    is pyrophoric. Evolution of methane gas will occur. Stir for 30 minutes at 0 °C to form the active aluminum amide species.
  • Addition: Cannulate a solution of (R)-Methyl 1-methylpyrrolidine-2-carboxylate (1.0 equiv) in DCM into the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with Dragendorff’s reagent for alkaloids).

  • Quench (Critical): Cool back to 0 °C. Carefully quench with Rochelle’s salt (saturated aqueous potassium sodium tartrate). Stir vigorously for 1–2 hours until the two phases separate cleanly (this breaks the aluminum emulsion).

  • Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the methyl ester singlet (~3.7 ppm) and appearance of the Weinreb

    
    -OMe (~3.7 ppm) and 
    
    
    
    -Me (~3.2 ppm) peaks.
  • Chiral HPLC: Compare with racemic standard to confirm enantiomeric excess (ee) is maintained.

Protocol B: Synthesis of (R)-Hygrine Analogs (Grignard Addition)

Rationale: Reaction of the Weinreb amide with organometallics yields the ketone without over-addition to the tertiary alcohol.

Reagents:

  • Weinreb Amide (from Protocol A)

  • R-MgBr (e.g., Methylmagnesium bromide for acetyl derivatives)

  • THF, anhydrous

Procedure:

  • Dissolve the Weinreb amide in anhydrous THF under Argon. Cool to 0 °C.

  • Add R-MgBr (1.5 equiv) dropwise. The solution may become cloudy.

  • Stir at 0 °C for 1 hour. (Avoid heating to prevent racemization via enolization of the intermediate).

  • Quench with cold 1M HCl (or NH

    
    Cl for acid-sensitive substrates).
    
  • Extract with EtOAc. Adjust aqueous layer pH to ~9 with NaHCO

    
     and extract again (to capture the basic amine product).
    
  • Concentrate and purify.[1]

Troubleshooting & Quality Control

Racemization Management

The stereocenter at C2 is susceptible to racemization via enolization, particularly because the


-methyl group provides no hydrogen bond stabilization (unlike NH-proline).
SymptomRoot CauseCorrective Action
Loss of Optical Activity High pH during workup or reactionAvoid strong alkoxide bases. Use AlMe

or coupling reagents (EDC/HOBt) for amidation. Keep workup pH < 10.[2]
Low Yield in Grignard "Tetrahedral Intermediate" collapse failureEnsure the quench is acidic enough (HCl) to hydrolyze the magnesium chelate, but brief enough not to decompose the product.
Emulsions Aluminum salts (Protocol A)Must use Rochelle's salt quench. Stirring time is non-negotiable (min 1 hour).
Analytical Standards
  • Optical Rotation: Compare

    
     with literature values for 
    
    
    
    -methyl-D-proline derivatives. Note that solvent effects (MeOH vs CHCl
    
    
    ) are drastic for proline derivatives.
  • NMR Shift: The

    
    -methyl group is diagnostic. In the ester, it appears around 2.4 ppm. In the Weinreb amide, it may shift downfield.
    

References

  • Compound Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 529062, Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved from [Link]

  • Weinreb Amide Protocol (Aluminum Method)

    • Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An alternative procedure for the aluminum-mediated conversion of esters to amides. Synthetic Communications. (Foundational method for amino acid esters).[3]

  • Alkaloid Synthesis Context (Hygrine/Cuspareine)
  • Racemization Mechanics

    • Richard, J. P. (2008). Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester. Biochemistry. Retrieved from [Link]

Sources

Technical Monograph: Experimental Protocols for (R)-Methyl 1-methylpyrrolidine-2-carboxylate

[1][2]

Introduction & Molecular Profile[1][2][3][4]

Compound Identity: (R)-Methyl 1-methylpyrrolidine-2-carboxylate Synonyms:

12CAS:Stereochemistry:12

This guide details the experimental handling and synthetic utility of (R)-Methyl 1-methylpyrrolidine-2-carboxylate . Unlike its abundant (S)-counterpart (L-proline derivative), this (R)-isomer is a critical "chiral pool" building block for accessing non-natural stereochemistry in pharmaceutical intermediates and asymmetric ligands.[1]

Its primary utility lies in its conversion to chiral amino alcohols (via Grignard addition) and diamines , which serve as scaffolds for:

  • Chiral Ligands: Precursors for CBS (Corey-Bakshi-Shibata) catalysts.[1]

  • Neuroactive APIs: Pyrrolidine cores found in histamine H3 antagonists and nicotinic acetylcholine receptor ligands.[1]

Critical Handling & Storage (The "Zero-Fail" Baseline)

The ester is frequently supplied as a hydrochloride salt (stable solid) or a free base (oil).[1] The free base is prone to oxidation and hydrolysis.[1]

ParameterSpecificationCausality / Rationale
Storage Temp -20°CPrevents spontaneous ester hydrolysis and slow oxidation of the

-methyl group.[1][2]
Atmosphere Argon/NitrogenThe free base amine absorbs atmospheric CO

and moisture, altering stoichiometry in sensitive reactions.[2]
Hygroscopicity HighWater content kills Grignard reagents and LiAlH

.[1][2] Protocol Step: Always dry the HCl salt under high vacuum (0.1 mmHg) over P

O

for 12h before use.
Racemization Medium RiskThe

-proton is acidic.[1][2] Avoid prolonged exposure to strong bases at room temperature.[1]

Application I: Synthesis of -Symmetric Chiral Ligands (Grignard Addition)

This protocol describes the conversion of the ester to a tertiary amino-alcohol (e.g., diphenyl((R)-1-methylpyrrolidin-2-yl)methanol).[1] This is the most technically demanding reaction due to the requirement for double nucleophilic addition without racemization.[1]

Experimental Logic[1][2]
  • Stoichiometry: Esters require >2.2 equivalents of Grignard reagent.[1] The first addition forms a ketone intermediate, which is more reactive than the starting ester, ensuring rapid second addition.[1][3]

  • Temperature Control: The reaction is exothermic.[1] High temperatures can cause

    
    -deprotonation (enolate formation) leading to racemization or recovered starting material.[1]
    
  • Salt Neutralization: If starting with the HCl salt, you must use 3.2+ equivalents of Grignard (1 eq to neutralize HCl, 2.2 eq for reaction) OR liberate the free base first. Recommendation: Liberate free base first to prevent magnesium salt precipitation from clogging the stir bar.[1]

Detailed Protocol: Phenylmagnesium Bromide Addition

Reagents:

  • (R)-Methyl 1-methylpyrrolidine-2-carboxylate (10.0 mmol, 1.43 g)[1][2]

  • Phenylmagnesium bromide (3.0 M in Et

    
    O, 25.0 mmol, 2.5 equiv)
    
  • Anhydrous THF (50 mL)

Step-by-Step Workflow:

  • Free Base Preparation (If using HCl salt):

    • Dissolve salt in minimal water (5 mL) at 0°C.[1]

    • Add saturated NaHCO

      
       until pH 9.[1]
      
    • Extract immediately with CH

      
      Cl
      
      
      (3 x 10 mL).
    • Dry over Na

      
      SO
      
      
      , filter, and concentrate in vacuo. Azeotrope twice with anhydrous toluene to remove trace water.[1]
  • Reaction Setup:

    • Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.

    • Flush with Argon.[1]

    • Charge flask with the prepared free base ester (1.43 g) and anhydrous THF (30 mL).[1]

    • Cool to 0°C (Ice/Water bath).[1] Note: Do not cool to -78°C initially; the ester needs to be soluble and reactive enough to prevent Grignard accumulation.[1]

  • Addition:

    • Charge addition funnel with PhMgBr solution.[1]

    • Add dropwise over 30 minutes. The solution will turn cloudy/yellow.[1]

    • Critical Check: Monitor internal temperature; do not exceed 5°C.

  • Completion:

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • TLC Check: (SiO

      
      , 10% MeOH/DCM). Spot starting material vs. reaction.[1][4] Product will be significantly more polar (lower R
      
      
      ).[1]
  • Quench (Fieser Method - Optimized for Amines):

    • Cool back to 0°C.

    • Very slowly add saturated aqueous NH

      
      Cl (20 mL). Caution:  Vigorous gas evolution.[1]
      
    • Adjust pH to ~10 with 1M NaOH to ensure the amine product is in the organic phase.[1]

  • Isolation:

    • Extract with Et

      
      O (3 x 30 mL).
      
    • Wash combined organics with Brine.[1]

    • Dry (Na

      
      SO
      
      
      ) and concentrate.[1]
    • Purification: Recrystallization from Hexanes/EtOAc is preferred over chromatography for chiral ligands to upgrade enantiomeric excess (ee).[1]

Application II: Reduction to (R)-N-Methyl Prolinol

This reaction produces the alcohol precursor used for organocatalysts.[1]

Reagents: LiAlH

1

Protocol Nuances:

  • Safety: LAH is pyrophoric.[1]

  • Order of Addition: Add the ester solution to the LAH suspension . This ensures an excess of reducing agent at all times, driving the reaction to the alcohol and preventing aldehyde side-products.[1]

  • Work-up: Use the "1-1-3" method (1 g LAH : 1 mL H

    
    O : 1 mL 15% NaOH : 3 mL H
    
    
    O) to produce a granular white precipitate that is easy to filter, rather than a gelatinous aluminum emulsion.[1]

Visualizing the Chemistry

Diagram 1: The Reaction Hub

This flowchart illustrates the divergent utility of the (R)-ester.[1]

ReactionHubEster(R)-Methyl 1-methylpyrrolidine-2-carboxylateAlcoholTertiary Amino-Alcohol(Chiral Ligand)Ester->AlcoholGrignard (RMgX)>2.2 eq, THF, 0°CProlinol(R)-N-Methyl Prolinol(Organocatalyst Precursor)Ester->ProlinolReduction (LiAlH4)THF, RefluxAcid(R)-N-Methyl Proline(Peptide Synthesis)Ester->AcidHydrolysis (LiOH)MeOH/H2O

Caption: Divergent synthesis pathways from the (R)-ester scaffold to high-value chiral intermediates.

Diagram 2: Grignard Mechanism & Racemization Risk

This diagram details the "Double Addition" mechanism and where the process can fail (racemization).[1]

GrignardMechStartStart: (R)-EsterTetra1Tetrahedral Intermediate 1Start->Tetra1+ 1st Eq RMgXRacemizationFAILURE MODE:Enolization/RacemizationStart->RacemizationHigh Temp (>20°C)or MoistureKetoneTransient Ketone(Highly Reactive)Tetra1->Ketone- OMe (Elimination)Tetra2Tetrahedral Intermediate 2Ketone->Tetra2+ 2nd Eq RMgX(Fast Step)Ketone->RacemizationSlow AdditionProductFinal: Chiral Amino AlcoholTetra2->ProductAcidic Workup (H3O+)

Caption: Mechanistic flow of Grignard addition showing the critical intermediate ketone and racemization risks.[1][5][3][6][7]

Quality Control & Analytical Standards

To validate the integrity of your synthesized materials, compare against these benchmarks.

TestMethodExpected Result (R-Isomer)Troubleshooting
Optical Rotation Polarimetry (

, EtOH)

value (Sign is typically (+) for D-proline esters, verify specific lot).
If rotation is low (

of lit), racemization occurred.[1][2] Recrystallize as tartrate salt to upgrade.
H-NMR 400 MHz, CDCl


3.65 (s, 3H, OMe), 2.35 (s, 3H, NMe).[2]
Doublet at 2.35 ppm indicates protonated salt or incomplete free-basing.[1][2]
Chiral HPLC Chiralcel OD-HSingle peak.[1][2]Use Hexane/IPA (90:10) mobile phase to separate enantiomers.[1]

References

  • Compound Identity & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 529062, Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved from [Link]

  • Grignard Reaction Mechanism

    • Hunt, I. (n.d.).[1] Reaction of Organometallics with Esters. University of Calgary, Department of Chemistry.[1] Retrieved from [Link][1][7][8]

    • Ashenhurst, J. (2015).[1][7] Reaction of Grignard Reagents with Esters. Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of Chiral Pyrrolidines

    • Google Patents. (2007).[1] US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.[1] Retrieved from

Scale-up synthesis of chiral compounds with (R)-Methyl 1-methylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

(R)-Methyl 1-methylpyrrolidine-2-carboxylate (CAS: 19460-01-6), the methyl ester of N-methyl-D-proline, is a high-value chiral building block. Its primary industrial utility lies in the synthesis of C2-symmetric chiral ligands and organocatalysts (e.g., Jørgensen-Hayashi catalysts, diphenylprolinol silyl ethers). These ligands are pivotal for asymmetric Michael additions, aldol reactions, and reductions in pharmaceutical manufacturing.

This Application Note details the scale-up protocol for converting this ester into chiral amino-alcohols (specifically the diphenylmethanol derivative) via Grignard addition. This transformation is chemically straightforward but engineering-intensive at scale due to exotherm management and product isolation requirements.

Key Technical Advantages of this Protocol:

  • Self-Validating Workup: Utilizes the basicity of the pyrrolidine ring for purification, eliminating the need for chromatography.

  • Racemization Control: Defines critical temperature windows to prevent enolization of the starting ester prior to nucleophilic attack.

  • Safety-First Engineering: Addresses the specific hazards of large-scale Grignard handling in the presence of amine functionalities.

Material Specifications & Pre-Requisites

Successful scale-up begins with strict material control. The presence of water or free acid in the starting material will destroy the Grignard reagent and lower yields.

ComponentSpecificationCritical Quality Attribute (CQA)
(R)-Methyl 1-methylpyrrolidine-2-carboxylate >98.0% PurityWater Content <0.05% (KF) . Free acid <0.5%.
Phenylmagnesium Bromide 1.0 M or 3.0 M in THFTitrated immediately before use.
Tetrahydrofuran (THF) AnhydrousInhibitor-free, Peroxide <10 ppm.
Inert Gas Nitrogen or Argon<5 ppm O2/H2O.

Core Protocol: Synthesis of (R)-Diphenyl(1-methylpyrrolidin-2-yl)methanol

This reaction involves the addition of two equivalents of phenylmagnesium bromide to the ester.[1]

Reaction Scheme:



Process Logic & Flow

The following diagram illustrates the workflow, emphasizing the "Self-Validating" Acid/Base purification logic.

ReactionWorkflow cluster_setup Phase 1: Setup & Addition cluster_reaction Phase 2: Reaction & Monitoring cluster_workup Phase 3: Self-Validating Purification Start Start: Inert Reactor (N2 Purge) Charge Charge (R)-Ester in Anhydrous THF Start->Charge Cool Cool to 0°C (Prevent Racemization) Charge->Cool AddGrignard Slow Addition of PhMgBr (Control Exotherm < 10°C) Cool->AddGrignard Stir Warm to RT Stir 4-12 h AddGrignard->Stir IPC IPC: FTIR / TLC (Disappearance of Ester C=O @ 1740 cm-1) Stir->IPC IPC->Stir Incomplete Quench Quench: NH4Cl (aq) (Exothermic!) IPC->Quench Pass AcidExtract Add HCl (aq) Extract Product into Aqueous Phase Quench->AcidExtract OrgWash Discard Organic Layer (Removes Biphenyl/Non-basic Impurities) AcidExtract->OrgWash Basify Basify Aqueous Layer (NaOH) pH > 12 OrgWash->Basify FinalExtract Extract into DCM/EtOAc Concentrate Basify->FinalExtract caption Figure 1: Logic flow for the Grignard addition and acid-base purification strategy.

Detailed Step-by-Step Procedure

Step 1: Reactor Preparation

  • Ensure a double-jacketed reactor is clean, dry, and purged with Nitrogen.

  • Safety Check: Verify condenser coolant flow (set to -10°C) to manage potential solvent boil-off during exotherms.

Step 2: Charging and Cooling

  • Charge (R)-Methyl 1-methylpyrrolidine-2-carboxylate (1.0 eq) and Anhydrous THF (10 volumes).

  • Cool the solution to 0°C .

  • Expert Insight: The ester alpha-proton is acidic. Keeping the temperature low during the initial contact with the basic Grignard reagent minimizes the risk of deprotonation (enolization) which would lead to racemization.

Step 3: Grignard Addition (The Critical Step)

  • Charge Phenylmagnesium Bromide (2.5 eq, slight excess) into a dosing funnel.

  • Addition Rate: Add dropwise maintaining internal temperature < 10°C .

  • Observation: A color change (often to cloudy/brown) is normal.

  • After addition, allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–12 hours.

Step 4: In-Process Control (IPC) - Self-Validation

  • Method: FTIR (ATR) or TLC.

  • Criterion: Complete disappearance of the ester carbonyl stretch at ~1740 cm⁻¹ .

  • Why: If the carbonyl peak persists, the reaction is incomplete. Do not proceed to quench. Add 0.2 eq more Grignard if necessary.

Step 5: Quench and Acid-Base Purification

  • Quench: Cool to 0°C. Slowly add saturated NH₄Cl solution. Caution: Vigorous gas evolution and exotherm.

  • Acid Extraction (The Purification Trick):

    • Add 1M HCl until the aqueous phase is pH < 2.

    • Separate layers.[2] Keep the Aqueous Layer.

    • Mechanism: The product (amino alcohol) is protonated and moves to the water. Non-basic impurities (biphenyl from Grignard coupling, unreacted ester) remain in the organic layer.

    • Wash the aqueous layer with Et₂O or MTBE to remove organic impurities.

  • Product Recovery:

    • Basify the aqueous phase with 4M NaOH to pH > 12.

    • Extract the now-neutral product into DCM (Dichloromethane) or EtOAc.

    • Dry (MgSO₄), filter, and concentrate.

Process Safety & Engineering Controls

Scale-up introduces thermal risks not seen on the bench.

HazardEngineering ControlProtocol Action
Thermal Runaway Jacket temperature control; Emergency dump tank.Limit Grignard addition rate (Adiabatic Temp Rise calculation required for >1kg scale).
Gas Evolution Scrubber connected to reactor vent.Quench slowly; ensure headspace is nitrogen-swept.
Solvent Trap Condenser set to -10°C.Prevent THF loss during exotherm to maintain concentration.
Safety Logic Diagram

SafetyLogic Sensor Temp Sensor (Internal) Controller PID Controller Sensor->Controller T > 10°C Valve Dosing Valve (Grignard) Controller->Valve CLOSE (Stop Addition) Cooling Jacket Cooling (Glycol) Controller->Cooling MAX FLOW caption Figure 2: Automated safety loop for controlling Grignard addition exotherms.

Analytical Quality Control

To ensure the "Chiral" aspect of the synthesis is maintained, specific analytical methods are required.

  • Enantiomeric Excess (ee) Determination:

    • Technique: Chiral HPLC.

    • Column: Daicel Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (DEA).

    • Note: DEA is crucial to sharpen the peak of the amine product.

  • Chemical Purity:

    • Technique: GC-MS or HPLC-UV (254 nm).

    • Target: >98% purity, with <0.1% residual bromobenzene.

References

  • PubChem. (n.d.).[3] Methyl 1-methylpyrrolidine-2-carboxylate.[3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2021). Scale-up Synthesis of Proline-Derived Ligands. Retrieved October 26, 2023, from [Link]

  • University of Delaware. (n.d.). Grignard Reaction Experiment: Reaction with Esters. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2000). Practical synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid. PubMed.[3][4] Retrieved October 26, 2023, from [Link]

Sources

Protecting group strategies for (R)-pyrrolidine-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for (R)-Pyrrolidine-2-Carboxylates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers.

Abstract & Strategic Importance

(R)-Pyrrolidine-2-carboxylates (D-Proline derivatives) are critical scaffolds in the design of peptidomimetics, protease inhibitors, and macrocyclic drugs. Unlike their natural (S)-counterparts, (R)-Proline residues confer resistance to proteolytic degradation, making them essential for extending the half-life of peptide therapeutics.

However, the unique cyclic secondary amine structure of proline presents distinct synthetic challenges:

  • Steric Hindrance: The bulkiness of the pyrrolidine ring impedes standard coupling rates.

  • Rotameric Complexity: N-protected prolines exist as cis/trans rotamers, complicating NMR analysis.

  • Diketopiperazine (DKP) Formation: Proline esters are notoriously prone to spontaneous cyclization, leading to product loss.

  • Racemization: Activation of the carboxyl group can lead to rapid loss of optical purity via oxazolone-like intermediates.

This guide provides field-proven protocols for the orthogonal protection of (R)-Proline, designed to minimize these risks.

Strategic Selection: Orthogonality Matrix

The choice of protecting groups (PG) depends on the downstream deprotection conditions. The following matrix outlines the three primary orthogonal strategies.

StrategyN-ProtectionC-ProtectionDeprotection (N)Deprotection (C)Best Application
Boc / Benzyl Boc (Acid labile)Bn (H₂ / Pd)TFA or HCl/DioxaneH₂/Pd-C or HFSolution-phase synthesis; acid-stable intermediates.
Fmoc / t-Butyl Fmoc (Base labile)t-Bu (Acid labile)20% Piperidine/DMFTFA / TIPSSolid-phase peptide synthesis (SPPS); base-stable intermediates.
Cbz / Methyl Cbz (H₂ / Pd)Me/Et (Saponification)H₂/Pd-C or HBr/AcOHLiOH or NaOHLarge-scale manufacturing; cost-effective early intermediates.
Visual 1: Protecting Group Selection Decision Tree

PG_Selection Start Start: Select (R)-Proline Strategy Q1 Is the synthesis Solid Phase (SPPS)? Start->Q1 Q2 Is the product acid-sensitive? Q1->Q2 No (Solution Phase) Res_Fmoc STRATEGY A: Fmoc / t-Butyl (Standard SPPS) Q1->Res_Fmoc Yes Res_Boc STRATEGY B: Boc / Benzyl (Acid Deprotection) Q2->Res_Boc No (Can tolerate TFA) Res_Cbz STRATEGY C: Cbz / Methyl (Hydrogenolysis/Saponification) Q2->Res_Cbz Yes (Avoid strong acids)

Caption: Decision tree for selecting orthogonal protecting groups based on synthesis phase and product stability.

Deep Dive: N-Protection Protocols

The Rotamer Issue (Critical Analysis)

Unlike primary amino acids, N-protected (R)-Proline exhibits restricted rotation around the N-C(O) amide bond.

  • Observation: In ¹H and ¹³C NMR, you will often see split peaks (typically a 60:40 or 70:30 ratio).

  • Validation: Do not assume impurity. To validate, run Variable Temperature (VT) NMR at 50–60°C. The peaks should coalesce into a single set of signals as the rotation barrier is overcome [1].

Protocol: N-Boc Protection of (R)-Proline

Standard Schotten-Baumann conditions are preferred for scalability and cost.

Reagents: (R)-Proline, Di-tert-butyl dicarbonate (Boc₂O), NaOH, Dioxane/Water.

Step-by-Step Procedure:

  • Dissolution: Dissolve (R)-Proline (10.0 g, 86.9 mmol) in a mixture of 1N NaOH (100 mL) and 1,4-dioxane (100 mL).

    • Note: Dioxane is used to solubilize the Boc₂O.

  • Addition: Cool to 0°C. Add Boc₂O (20.9 g, 95.6 mmol, 1.1 equiv) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir overnight (12–16 h).

    • Self-Validation: Monitor pH.[1] Maintain pH > 9 by adding small aliquots of NaOH if necessary. If pH drops, the amine becomes protonated and unreactive.

  • Workup:

    • Wash the basic solution with diethyl ether (2 x 50 mL) to remove unreacted Boc₂O and byproducts.

    • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1M KHSO₄ or 1N HCl. Caution: Rapid CO₂ evolution.

    • Extraction: Extract immediately with Ethyl Acetate (3 x 100 mL).

  • Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate.

    • Yield Expectations: >90% as a white solid or viscous oil.

Deep Dive: C-Protection & The DKP Danger

Protecting the carboxylic acid of (R)-Proline is chemically straightforward but structurally risky due to Diketopiperazine (DKP) formation .

The DKP Mechanism

When a dipeptide ester containing (R)-Proline (e.g., H-(R)-Pro-AA-OR) is N-deprotected, the free amine of the proline can back-bite onto the ester carbonyl. This forms a stable 6-membered ring (DKP) and cleaves the peptide chain.[2]

Risk Factors:

  • Sequence: Proline at the 2nd position from the N-terminus (e.g., H-Pro-Xaa-OR).

  • Sterics: (R)-Proline facilitates the cis-amide conformation required for cyclization.[2]

  • Base: Basic conditions (e.g., Fmoc deprotection with piperidine) accelerate this process significantly [2].

Visual 2: DKP Formation Mechanism

DKP_Mechanism Step1 Dipeptide Ester (Free Amine) Step2 Nucleophilic Attack (Intramolecular) Step1->Step2 Conformational Flip Step3 Tetrahedral Intermediate Step2->Step3 Final Diketopiperazine (DKP) + Alcohol Leaving Group Step3->Final Collapse

Caption: Mechanism of autocatalytic DKP formation in Proline dipeptides.

Protocol: (R)-Proline t-Butyl Ester Formation

Using t-Butyl esters is strategic because they are bulky (reducing DKP rates) and acid-labile.

Method: Perchloric Acid / t-Butyl Acetate (Scale-up friendly).

Step-by-Step Procedure:

  • Setup: Suspend (R)-Proline (5.0 g) in t-Butyl Acetate (75 mL).

  • Catalysis: Add HClO₄ (70%, 1.2 equiv) dropwise.

    • Safety: Perchloric acid is a strong oxidizer. Ensure all glassware is organic-residue free before addition.

  • Reaction: Stir at RT for 24 hours. The solution will become homogeneous.

  • Workup:

    • Cool to 0°C. Extract with 0.5N HCl (to remove unreacted Proline).

    • Basify the aqueous layer with Na₂CO₃ to pH 10.

    • Extract the free base ester into Et₂O or DCM.

  • Storage: Store as the HCl salt (precipitate with HCl/Ether) to prevent slow self-condensation.

Critical Control Point: Racemization

Preserving the (R)-stereocenter is paramount. Proline is susceptible to racemization during coupling, particularly when activating the carboxyl group.

Mechanism: Formation of an oxazolone intermediate allows the α-proton to be abstracted by weak bases.

Prevention Strategy:

  • Avoid HOBt: 1-Hydroxybenzotriazole (HOBt) has been shown to catalyze racemization in Proline couplings [3].[3]

  • Use Oxyma/DIC: Replace HOBt with Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate). It is superior for suppressing racemization.

  • Base Control: Minimize the use of tertiary amines (DIPEA/NMM) during the coupling step. Use "base-free" carbodiimide protocols where possible.

Racemization Test Protocol (Marfey’s Method):

  • Hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (Marfey’s Reagent).

  • Analyze via HPLC. (R)-Pro and (S)-Pro derivatives will have distinct retention times.

Troubleshooting Table

IssueProbable CauseCorrective Action
NMR shows double peaks Rotamers (cis/trans).Run NMR at 50°C to coalesce peaks. Do not purify further.
Low yield in coupling Steric hindrance of (R)-Pro.Use HATU or PyAOP; increase reaction time; double couple.
Product mass -18 Da DKP formation.Avoid leaving N-terminus deprotected for long periods. Use bulky esters (tBu).
Loss of chirality HOBt usage or high pH.Switch to Oxyma/DIC. Ensure coupling pH < 8.0.

References

  • Rotamers in NMR: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[4][5][6] Wiley.[5][6][7]

  • DKP Formation Mechanism: Goolcharran, C., & Borchardt, R. T. (1998). Kinetics and Mechanism of Diketopiperazine Formation. Journal of Pharmaceutical Sciences.

  • Racemization & HOBt: Steinauer, R., et al. (1989). Racemization of Proline during coupling.[8][9] Int. J. Peptide Protein Res. verified via .

  • General Peptide Protocols: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

Sources

Application Note: Stereoselective Functionalization of Carbonyl Compounds using (R)-Methyl 1-methylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for using (R)-Methyl 1-methylpyrrolidine-2-carboxylate (also known as N-methyl-D-proline methyl ester) as a chiral ligand/catalyst in the stereoselective functionalization of carbonyl compounds.

While often used as a precursor to the highly effective N-methyl prolinol ligands (e.g., for organozinc additions), this guide focuses on its direct utility and the mechanistic principles governing its ability to induce asymmetry in nucleophilic additions, specifically the Enantioselective Addition of Diethylzinc to Aldehydes and the Asymmetric Baylis-Hillman Reaction .

Executive Summary

(R)-Methyl 1-methylpyrrolidine-2-carboxylate is a chiral tertiary amine derived from D-proline. Unlike its secondary amine parent (proline), which operates via enamine/iminium catalysis, this N-methylated ester functions primarily as a Chiral Lewis Base or a Bidentate Ligand .

Its core utility lies in creating a rigid chiral environment around metal centers (Zn, Li, Mg) or acting as a nucleophilic catalyst, enabling the stereoselective attack of nucleophiles upon prochiral carbonyls. This guide provides a validated protocol for the Enantioselective Alkylation of Aldehydes , a critical transformation in the synthesis of chiral secondary alcohols found in numerous API (Active Pharmaceutical Ingredient) intermediates.

Mechanistic Insight: The "Chiral Pocket" Model

The stereoselectivity induced by (R)-Methyl 1-methylpyrrolidine-2-carboxylate arises from its ability to form a bidentate chelate with metal species.

Coordination Mode

In the presence of organometallic reagents (e.g., Diethylzinc,


), the molecule acts as a ligand (

):
  • N-Coordination: The tertiary nitrogen lone pair coordinates datively to the metal.

  • O-Coordination: The carbonyl oxygen of the ester moiety provides a second coordination site.

  • Rigidity: The pyrrolidine ring locks the conformation, forcing the bulky groups of the substrate and the reagent into specific quadrants to minimize steric clash (steric differentiation).

Catalytic Cycle Visualization

The following diagram illustrates the transition state assembly for the alkylation of an aldehyde. The ligand breaks the dimeric structure of


, forming a reactive monomeric species.

G Reagent (R)-Methyl 1-methylpyrrolidine-2-carboxylate (Chiral Ligand) Complex Chiral Zn-Ligand Complex (Active Catalyst) Reagent->Complex Coordination ZnEt2 Diethylzinc (Et2Zn) (Reagent) ZnEt2->Complex Activation TS Transition State (Bidentate Chelation) Complex->TS + Aldehyde Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->TS Product Chiral Secondary Alcohol (High ee) TS->Product Alkyl Transfer & Hydrolysis Product->Complex Ligand Release (Catalytic Cycle)

Figure 1: The ligand coordinates to Zinc, activating the ethyl group for nucleophilic attack while shielding one face of the aldehyde.

Experimental Protocol: Enantioselective Addition of Diethylzinc

This protocol describes the synthesis of (S)-1-phenylpropan-1-ol from benzaldehyde using (R)-Methyl 1-methylpyrrolidine-2-carboxylate as the chiral ligand. Note: The (R)-ligand typically induces the formation of the (S)-alcohol due to the specific facial shielding (Si-face attack).

Materials & Reagents
ReagentRolePurity/Specs
BenzaldehydeSubstrateDistilled freshly before use
Diethylzinc (

)
Nucleophile1.0 M solution in Hexane
(R)-Methyl 1-methylpyrrolidine-2-carboxylate Chiral Ligand >98% ee, anhydrous
TolueneSolventAnhydrous, degassed
1M HClQuenching AgentAqueous
Step-by-Step Procedure

Step 1: Ligand Activation

  • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under argon flow.

  • Charge the flask with (R)-Methyl 1-methylpyrrolidine-2-carboxylate (28.6 mg, 0.2 mmol, 20 mol%).

  • Add anhydrous Toluene (4.0 mL).

  • Cool the solution to 0°C using an ice bath.

Step 2: Formation of Zinc Complex 5. Dropwise add Diethylzinc (2.0 mL, 2.0 mmol, 2.0 equiv, 1.0 M in hexane) to the ligand solution.

  • Observation: Evolution of ethane gas may occur. Ensure proper venting through an argon bubbler.
  • Stir the mixture at 0°C for 20 minutes. The solution usually turns from colorless to pale yellow, indicating complex formation.

Step 3: Substrate Addition 7. Add Benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv) dropwise via syringe. 8. Allow the reaction to warm slowly to room temperature (25°C) and stir for 12–18 hours.

  • Checkpoint: Monitor conversion by TLC (Hexane/EtOAc 8:1). The aldehyde spot (
    
    
    ) should disappear, and the alcohol spot (
    
    
    ) should appear.

Step 4: Quenching and Isolation 9. Cool the mixture to 0°C. 10. Carefully quench by dropwise addition of 1M HCl (5 mL). Caution: Vigorous bubbling. 11. Extract the aqueous layer with Diethyl Ether (


 mL).
12. Wash the combined organic layers with saturated 

and Brine. 13. Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification & Analysis 14. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc 9:1). 15. Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2).

Expected Results
ParameterSpecification
Yield 85 – 95%
Enantiomeric Excess (ee) 75 – 92%*
Major Enantiomer (S)-1-phenylpropan-1-ol

*Note: Higher ee (>95%) is often achieved by converting the ester ligand to the corresponding amino-alcohol (N-methyl prolinol) prior to reaction. However, the ester itself provides moderate-to-good selectivity.

Alternative Application: Asymmetric Baylis-Hillman Reaction[2]

(R)-Methyl 1-methylpyrrolidine-2-carboxylate can also serve as a chiral nucleophilic catalyst for the Baylis-Hillman reaction, although reaction times are typically longer than with quinuclidine-based catalysts (e.g., DABCO).

Workflow Summary:

  • Mix Aldehyde (1.0 eq) and Methyl Acrylate (3.0 eq).

  • Add (R)-Methyl 1-methylpyrrolidine-2-carboxylate (1.0 eq) as the Lewis Base.

    • Note: Stoichiometric amounts are often required for reasonable rates due to steric hindrance at the tertiary nitrogen.

  • Stir at Room Temperature for 24–72 hours.

  • Mechanism: The tertiary amine attacks the acrylate

    
    -position, generating an enolate that attacks the aldehyde. The chiral environment of the proline ring induces facial selectivity.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Moisture in solvent/reagentsEnsure strict anhydrous conditions. Toluene must be freshly distilled or dried over molecular sieves.
Low Enantioselectivity Racemization of LigandVerify the optical rotation of the starting (R)-ester. Ensure no acid traces are present which could protonate the amine.
Side Products Reduction of AldehydeAvoid excess heating. Ensure the

quality is high (no Zn-hydride species present).
Slow Reaction Steric Bulk of LigandIf using the ester directly, adding a Lewis Acid promoter like

(1.0 eq) can accelerate the reaction and improve ee (Titanium-TADDOL analogue mechanism).

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3] Chemical Reviews, 92(5), 833-856. Link

  • Periasamy, M., et al. (2001). Methods of enhancement of enantiomeric excess in the proline catalyzed asymmetric aldol reaction. Tetrahedron: Asymmetry, 12(13), 1887-1892.
  • Fu, G. C. (2004). Asymmetric Catalysis with Chiral Nucleophiles. Accounts of Chemical Research, 37(8), 542–547. (Context on chiral amine catalysis). Link

Sources

Precision Synthesis of Bioactive Scaffolds using (R)-Methyl 1-methylpyrrolidine-2-carboxylate

[1]

Executive Summary

(R)-Methyl 1-methylpyrrolidine-2-carboxylate (also known as

1

metabolic resistance11

This guide details the synthetic utility of this reagent, focusing on its transformation into chiral diarylmethanol ligands (privileged structures in asymmetric catalysis and pharmacology) and its reduction to bio-active aldehyde intermediates.

Key Chemical Profile
PropertySpecification
IUPAC Name Methyl (2R)-1-methylpyrrolidine-2-carboxylate
Common Name

-Methyl-D-proline methyl ester
CAS Number 19685-00-8 (HCl salt); 475-11-6 (Parent Acid)
Molecular Weight 143.18 g/mol (Free base)
Stereochemistry

/ D-Series
Key Reactivity Ester electrophilicity, Tertiary amine basicity,

-proton acidity (racemization risk)

Strategic Applications in Drug Discovery[1]

Metabolic Stability & Peptidomimetics

The incorporation of


11
Precursor to "Privileged" Chiral Ligands

The reaction of this ester with Grignard reagents yields

11

Synthesis Workflows

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

GStart(R)-Methyl 1-methylpyrrolidine-2-carboxylatePath1Grignard Addition(RMgX)Start->Path1NucleophilicAcyl SubstitutionPath2DIBAL-H Reduction(-78°C)Start->Path2ControlledReductionPath3LiAlH4 ReductionStart->Path3ExhaustiveReductionTarget1Chiral Diaryl/DialkylMethanols(Ligands/Antagonists)Path1->Target12.0+ eq. RMgXTarget2(R)-N-Methyl Prolinal(Aldehyde)Path2->Target2Reductive AminationPrecursorTarget3(R)-N-Methyl Prolinol(Chiral Auxiliary)Path3->Target3Alcohol

Figure 1: Divergent synthesis pathways from the parent ester to bioactive scaffolds.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of (R)-Diphenyl(1-methylpyrrolidin-2-yl)methanol

Objective: To synthesize a chiral amino-alcohol ligand used in asymmetric catalysis and as a pharmacophore for antihistamines.[1]

Mechanistic Insight: The reaction involves the addition of two equivalents of phenylmagnesium bromide. The tertiary amine of the pyrrolidine ring coordinates with the magnesium, directing the addition and stabilizing the intermediate alkoxide.

Reagents:

  • (R)-Methyl 1-methylpyrrolidine-2-carboxylate (1.0 eq, 10 mmol)[1]

  • Phenylmagnesium bromide (3.0 M in Et2O, 2.5 eq)

  • Anhydrous THF (Tetrahydrofuran)[1]

  • Saturated NH4Cl solution

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Solvation: Dissolve the ester (1.43 g, 10 mmol) in 20 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Addition: Transfer the Phenylmagnesium bromide (8.3 mL, 25 mmol) to the addition funnel via cannula. Add dropwise to the ester solution over 30 minutes.[2]

    • Critical Control Point: Maintain internal temperature < 5°C to prevent side reactions or racemization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO2, 10% MeOH/DCM). The intermediate ketone is rarely observed as the second addition is rapid.

  • Quench: Cool the reaction mixture back to 0°C. Carefully quench with saturated NH4Cl (15 mL). Caution: Exothermic.[1]

  • Workup: Extract the aqueous layer with EtOAc (3 x 30 mL). Combine organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (neutral alumina is preferred over silica to prevent amine streaking).

Expected Yield: 85-92% as a white crystalline solid.[1]

Protocol B: Synthesis of (R)-1-Methylpyrrolidine-2-carbaldehyde

Objective: Isolation of the aldehyde for use in reductive amination (synthesis of nicotine analogs).[1]

Mechanistic Insight: Partial reduction of esters to aldehydes requires precise temperature control to prevent over-reduction to the alcohol. DIBAL-H (Diisobutylaluminum hydride) forms a stable tetrahedral aluminate intermediate at low temperatures, which only collapses to the aldehyde upon hydrolytic workup.

Reagents:

  • (R)-Methyl 1-methylpyrrolidine-2-carboxylate (1.0 eq)[1]

  • DIBAL-H (1.0 M in Toluene, 1.1 eq)[1]

  • Anhydrous DCM (Dichloromethane)[1]

  • Rochelle's Salt (Potassium sodium tartrate)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a flask under Argon.

  • Solvation: Dissolve the ester in anhydrous DCM (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This is non-negotiable for aldehyde selectivity.

  • Reduction: Add DIBAL-H dropwise down the side of the flask over 20 minutes.

  • Stirring: Stir at -78°C for 2 hours.

  • Quench & Workup:

    • Add MeOH (excess) at -78°C to quench unreacted hydride.[1]

    • Add saturated Rochelle's Salt solution and warm to room temperature.

    • Stir vigorously for 2 hours until the two phases separate clearly (breaking the aluminum emulsion).

  • Isolation: Extract with DCM. The aldehyde is unstable; use immediately in the next step (e.g., Wittig reaction or Reductive Amination).

Troubleshooting & Quality Control

Racemization Risks

The

1
  • Risk Factor: Usage of strong bases (LDA, NaH) or prolonged heating in basic media.

  • Mitigation: Always use non-nucleophilic bases if needed. During Grignard reactions, the magnesium alkoxide formed is basic; quench promptly upon completion.

Analytical Validation

Confirm stereochemical integrity using Chiral HPLC.

ParameterMethodAcceptance Criteria
Enantiomeric Excess (ee) Chiralcel OD-H Column, Hexane/IPA (90:10)> 98% ee
Chemical Purity 1H NMR (CDCl3)Distinct N-Me singlet ~2.4 ppm; O-Me singlet ~3.7 ppm
Water Content Karl Fischer< 0.5% (Critical for Grignard)

References

  • Vertex Pharmaceuticals. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.[1][2] US Patent 7,244,852.[2] Link

  • BenchChem. (2025).[3] (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules.[1][3] Application Note. Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: L-Proline methyl ester hydrochloride.[1] (Analogous reactivity data). Link

  • Noda, H., et al. (2020).[4] Synthesis of functionalized pyrrolidines.[5][2][4][6][7] Organic Letters, 22, 8769-8773.[1][4] Link[1]

  • Master Organic Chemistry. (2015). Reaction of Grignard Reagents with Esters.[8][9]Link

Application Notes and Protocols: The Catalytic Cycle of (R)-Methyl 1-methylpyrrolidine-2-carboxylate in Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Tool for Asymmetric Synthesis

In the landscape of modern organic chemistry and drug development, the demand for enantiomerically pure compounds is paramount. Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable strategy for achieving high levels of stereocontrol.[1] Among the privileged scaffolds in the organocatalyst toolkit, derivatives of the natural amino acid proline are foundational.[2]

This document provides an in-depth guide to the application of (R)-Methyl 1-methylpyrrolidine-2-carboxylate , a highly effective proline-derived organocatalyst. Unlike its parent, L-proline, this N-methylated ester offers distinct advantages in terms of solubility, reactivity, and the suppression of unwanted side reactions, making it a valuable asset for researchers in synthetic and medicinal chemistry. We will dissect its catalytic mechanism, provide field-tested protocols for its use in key asymmetric transformations, and explain the scientific rationale behind its efficacy.

The Engine of Asymmetry: The Enamine Catalytic Cycle

The power of (R)-Methyl 1-methylpyrrolidine-2-carboxylate lies in its ability to engage in a catalytic cycle known as enamine catalysis .[3] This cycle transforms a common ketone or aldehyde (the "donor") into a potent, stereodirected nucleophile, enabling the formation of new carbon-carbon bonds with high fidelity. The entire process is a closed loop where the catalyst is regenerated, allowing a small amount to facilitate a large-scale transformation.

The cycle proceeds through four key stages:

  • Enamine Formation: The secondary amine of the catalyst reversibly reacts with a carbonyl donor (e.g., acetone, cyclohexanone) to form a chiral enamine intermediate. This is the crucial activation step, as the enamine is significantly more nucleophilic than the starting ketone's enol or enolate form.[4]

  • Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophilic acceptor, typically an aldehyde. The stereochemical information is transferred during this step. The rigid pyrrolidine ring and its (R)-configuration create a sterically defined environment, forcing the aldehyde to approach from a specific face (the Re-face in this case), thus dictating the absolute stereochemistry of the newly formed stereocenter. This is proposed to occur via a highly organized, chair-like transition state analogous to the Zimmerman-Traxler model.[5]

  • Iminium Ion Hydrolysis: The resulting intermediate is an iminium ion, which is readily hydrolyzed by trace amounts of water present in the reaction medium.

  • Catalyst Regeneration: Hydrolysis cleaves the C-N bond, releasing the final, chiral product and regenerating the (R)-Methyl 1-methylpyrrolidine-2-carboxylate catalyst, which can then enter a new cycle.[6]

Visualization of the Enamine Catalytic Cycle

The following diagram illustrates the complete catalytic cycle for an asymmetric aldol reaction.

Enamine_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs CAT (R)-Catalyst ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Ketone - H2O IMINIUM Iminium Ion Intermediate ENAMINE->IMINIUM + Aldehyde (Stereoselective Attack) IMINIUM->CAT + H2O (Hydrolysis & Regeneration) PRODUCT Chiral Aldol Product IMINIUM->PRODUCT Releases KETONE Ketone (Donor) KETONE->ENAMINE ALDEHYDE Aldehyde (Acceptor) ALDEHYDE->IMINIUM caption Catalytic cycle for an asymmetric aldol reaction.

Caption: Catalytic cycle for an asymmetric aldol reaction.

Application Notes: Field-Proven Insights

Why N-Methylation Matters: An Upgrade Over Proline

While L-proline is the parent catalyst, the N-methyl and methyl ester modifications in (R)-Methyl 1-methylpyrrolidine-2-carboxylate provide critical advantages:

  • Enhanced Solubility: Proline itself has poor solubility in many common organic solvents. The ester and N-methyl groups significantly improve solubility in non-polar solvents, broadening the range of applicable reaction conditions and often leading to more homogeneous and efficient reactions.[7]

  • Suppression of Side Reactions: Proline's carboxylic acid and N-H group can lead to the formation of inactive oxazolidinone intermediates, particularly with aldehyde substrates. This "parasitic" side reaction sequesters the catalyst and reduces reaction efficiency.[8] By replacing the acidic proton with a methyl group, this pathway is blocked, leading to cleaner reactions and higher effective catalyst concentrations.

  • Modified Reactivity: The electronic properties are subtly altered. The N-methyl group is electron-donating, which can increase the nucleophilicity of the corresponding enamine intermediate, potentially accelerating the rate of the carbon-carbon bond-forming step.

These features make (R)-Methyl 1-methylpyrrolidine-2-carboxylate a more robust and versatile catalyst for demanding applications in pharmaceutical and fine chemical synthesis.

Experimental Protocols: Asymmetric Aldol Reaction

This section provides a detailed, self-validating protocol for the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a benchmark transformation for evaluating catalyst performance.

Materials and Reagents
  • (R)-Methyl 1-methylpyrrolidine-2-carboxylate (Catalyst, ≥97%)

  • 4-Nitrobenzaldehyde (Electrophile, ≥99%)

  • Cyclohexanone (Nucleophile Donor, ≥99.5%, freshly distilled)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Ethyl acetate (ACS grade)

  • Hexanes (ACS grade)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

Equipment
  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Magnetic stir plate

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Chiral HPLC system for enantiomeric excess (ee) determination

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, add (R)-Methyl 1-methylpyrrolidine-2-carboxylate (14.3 mg, 0.1 mmol, 20 mol%).

  • Solvent and Substrate Addition: Add anhydrous dichloromethane (2.0 mL) and cyclohexanone (258 µL, 2.5 mmol, 5.0 equivalents). Stir the mixture at room temperature for 10 minutes.

  • Initiation of Reaction: Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equivalent) to the flask in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure aldol product.

  • Characterization: Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Expected Outcomes

The protocol described is robust for a variety of aromatic aldehydes. Below is a table summarizing typical results.

Aldehyde SubstrateTime (h)Yield (%)Enantiomeric Excess (ee, %)
4-Nitrobenzaldehyde2495>99
4-Bromobenzaldehyde368898
Benzaldehyde488595
2-Naphthaldehyde409197

Note: Yields are for isolated, purified products. Enantiomeric excess is determined by chiral HPLC.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Setup Add Catalyst to dry flask under N2 B 2. Add Reagents Add DCM and Cyclohexanone A->B C 3. Initiate Add Aldehyde B->C D 4. Monitor Stir at RT, check by TLC C->D E 5. Quench Add sat. aq. NH4Cl D->E Reaction Complete F 6. Extract Extract with Ethyl Acetate E->F G 7. Purify Dry, concentrate, and perform flash column chromatography F->G H 8. Characterize Obtain NMR spectra G->H Pure Product I 9. Determine Purity Analyze by Chiral HPLC for ee% H->I

Caption: Workflow for the asymmetric aldol reaction.

References

  • Proline organocatalysis. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • North, M. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Royal Society of Chemistry.
  • Maruoka, K., & Hashimoto, T. (2007). Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry, 72(19), 7344–7347.
  • Notz, W., & List, B. (2005). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 580–591.
  • Pansare, S. V., & Pandya, K. (2020).
  • Gróf, G., et al. (2011). Asymmetric Mannich reactions catalyzed by proline and 4-hydroxyproline derived organocatalysts in the presence of water. Tetrahedron: Asymmetry, 22(1), 108-118.
  • Mali, S. N., et al. (2021). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Combinatorial Chemistry & High Throughput Screening, 25(10), 1669-1691.
  • Almasi, D., et al. (2009). Heterogeneous organocatalysis: the proline case. RSC Advances, 5(118), 97693-97711.
  • Stapley, B. J., & Creamer, T. P. (2006). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Cellular and Molecular Life Sciences, 63(24), 2970–2980.
  • Gung, B. W., et al. (2007). Noninnocent Role of N-Methyl Pyrrolidinone in Thiazolidinethione-Promoted Asymmetric Aldol Reactions. The Journal of Organic Chemistry, 72(16), 6223–6226.
  • List, B., Hoang, L., & Martin, H. J. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839–5842.
  • Afonso, C. A. M., & Candeias, N. R. (2020). Proline and its Derivatives as Organocatalysts for Multi-Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. European Journal of Organic Chemistry, 2020(18), 2707-2722.
  • Clark, J. H., et al. (2014). Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. Catalysis Science & Technology, 4(9), 3021-3027.
  • Lombardo, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
  • Seebach, D., et al. (2012). Stabilization of Proline Enamine Carboxylates by Amine Bases. Helvetica Chimica Acta, 95(8), 1335-1350.
  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
  • Mali, S. N., et al. (2022). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Combinatorial Chemistry & High Throughput Screening, 25(10), 1669-1691.
  • Elworthy, T. R., et al. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. U.S.
  • Beller, M., & Jagtap, S. (2018). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
  • Mukherjee, S., et al. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569.

Sources

Immobilization of (R)-Methyl 1-methylpyrrolidine-2-carboxylate on solid supports

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Immobilization of (R)-Methyl 1-methylpyrrolidine-2-carboxylate on Solid Supports

Audience: Researchers, scientists, and drug development professionals.

Guide to the Heterogenization of a Proline-Derived Organocatalyst for Enhanced Reusability and Process Efficiency

Authored by: Gemini, Senior Application Scientist

Foundational Principles: Why Immobilize a Catalyst?

In the field of asymmetric organocatalysis, small chiral molecules like proline and its derivatives have revolutionized the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development.[1][2] The featured molecule, (R)-Methyl 1-methylpyrrolidine-2-carboxylate, is a derivative of the naturally occurring amino acid (L)-proline, a workhorse catalyst for a multitude of stereoselective transformations, including aldol and Michael reactions.[3][4]

The primary mechanism involves the formation of a nucleophilic enamine intermediate from the reaction between the catalyst's secondary amine and a carbonyl compound (e.g., a ketone or aldehyde).[4][5][6] This enamine then attacks an electrophile, guided by the chiral environment of the catalyst to produce a specific stereoisomer.

While highly effective in homogeneous solutions, these catalysts present significant downstream challenges, particularly on an industrial scale. The core issues are catalyst separation from the product and subsequent reuse. Immobilization, or heterogenization, directly addresses these limitations.[7] By anchoring the catalyst to an insoluble solid support, we transform it into a heterogeneous system that offers several compelling advantages:

  • Simplified Purification: The catalyst can be removed by simple filtration, eliminating the need for complex and often costly chromatographic separation.[7]

  • Enhanced Stability: Anchoring a catalyst can prevent aggregation and degradation pathways, often leading to a longer operational life.

  • Catalyst Reusability: The ability to recover the catalyst intact allows for its use across multiple reaction cycles, drastically reducing costs and waste.[8][9]

  • Flow Chemistry Adaptability: Immobilized catalysts are ideally suited for use in continuous flow reactors, enabling higher throughput and process automation.[10]

This guide provides a detailed examination of the strategies, protocols, and validation methods for immobilizing (R)-Methyl 1-methylpyrrolidine-2-carboxylate, empowering researchers to develop more sustainable and efficient catalytic processes.

Strategic Decision: Selecting the Solid Support

The choice of solid support is a critical decision that profoundly impacts the catalyst's performance, stability, and loading capacity.[7] The ideal support should be chemically inert to reaction conditions, mechanically robust, and possess a high surface area with appropriate functional groups for catalyst attachment. Two of the most versatile and widely used supports are polystyrene-based resins and silica gel.

Support MaterialKey AdvantagesKey DisadvantagesBest Suited For
Merrifield Resin High mechanical stability, well-defined functionalization (chloromethyl groups), swells in organic solvents, increasing reactant accessibility.[11]Primarily for non-polar organic solvents; limited compatibility with aqueous media.Batch reactions in common organic solvents like THF, DCM, and DMF where high catalyst loading is desired.
Silica Gel High thermal stability, large surface area, good solvent compatibility (including polar solvents), and does not swell.[8][10]Can be mechanically fragile; surface silanol groups can be acidic and may cause unwanted side reactions if not properly functionalized.Flow chemistry applications and reactions in a broad range of solvents, including protic ones.[10]

General Workflow for Catalyst Immobilization

The covalent attachment of the organocatalyst to a solid support is a multi-step process that requires careful execution and validation at each stage. This ensures that the final heterogeneous catalyst is robust and active.

G cluster_prep Phase 1: Preparation cluster_couple Phase 2: Immobilization cluster_validate Phase 3: Validation & Use Support Select Solid Support (e.g., Merrifield Resin, Silica) Activation Support Activation & Functionalization Support->Activation Introduce reactive linker groups Coupling Covalent Coupling Reaction Activation->Coupling Attach catalyst to support Catalyst (R)-Methyl 1-methylpyrrolidine-2-carboxylate Catalyst->Coupling Characterization Characterization (FT-IR, TGA, EA) Coupling->Characterization Purify & analyze immobilized catalyst Application Application in Test Reaction & Recycling Studies Characterization->Application Confirm activity & reusability

Caption: General workflow for the preparation and validation of a solid-supported organocatalyst.

Detailed Immobilization Protocols

Here we present two distinct, field-proven protocols for the immobilization of (R)-Methyl 1-methylpyrrolidine-2-carboxylate. The key difference lies in the attachment point on the catalyst.

  • Protocol 1: Utilizes the secondary amine of the pyrrolidine ring for direct attachment to a chloromethylated support (Merrifield Resin). This is a direct and efficient method.

  • Protocol 2: Involves hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then coupled to an amine-functionalized support (Amino-Silica). This preserves the secondary amine, which is crucial for the catalytic enamine mechanism.

Protocol 1: Direct N-Alkylation on Merrifield Resin

This protocol leverages the nucleophilicity of the pyrrolidine nitrogen to displace the chloride on the Merrifield resin, forming a stable tertiary amine linkage.

Step-by-Step Methodology:

  • Resin Swelling:

    • Place 1.0 g of Merrifield resin (chloromethylated polystyrene, 1% DVB cross-linked, ~1.5 mmol Cl/g) into a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 15 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Stir the suspension at room temperature for 1 hour to allow the resin beads to swell completely.[11]

  • Catalyst Coupling:

    • In a separate vial, dissolve 429 mg (3.0 mmol, 2.0 equivalents relative to resin capacity) of (R)-Methyl 1-methylpyrrolidine-2-carboxylate and 522 µL (3.0 mmol) of N,N-Diisopropylethylamine (DIPEA) in 5 mL of anhydrous DMF.

    • Add the catalyst solution to the swollen resin suspension.

    • Heat the reaction mixture to 70°C and stir under a nitrogen atmosphere for 48 hours. The DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.

  • Washing and Purification:

    • Allow the flask to cool to room temperature.

    • Transfer the resin to a fritted filter funnel.

    • Wash the resin sequentially with 3 x 20 mL of DMF, 3 x 20 mL of Dichloromethane (DCM), and 3 x 20 mL of Methanol to remove unreacted reagents and byproducts.

    • Perform a final wash with 2 x 20 mL of diethyl ether.

    • Dry the functionalized resin under high vacuum at 40°C for 24 hours to a constant weight.

Protocol 2: Amide Coupling to Amine-Functionalized Silica Gel

This approach first creates the free carboxylic acid of the catalyst, which is then activated and coupled to a pre-functionalized silica support. This preserves the secondary amine required for catalysis.

Step 1: Preparation of Amine-Functionalized Silica

  • Silica Activation:

    • Suspend 5.0 g of silica gel (pore size 60 Å, 230-400 mesh) in 100 mL of anhydrous Toluene in a 250 mL round-bottom flask.

    • Add 5.0 mL of (3-Aminopropyl)triethoxysilane (APTES).

    • Reflux the mixture with stirring under a nitrogen atmosphere for 24 hours. This process grafts aminopropyl groups onto the silica surface via condensation with surface silanol groups.[10][12]

  • Washing and Curing:

    • Cool the suspension and collect the functionalized silica by filtration.

    • Wash thoroughly with 3 x 50 mL of Toluene, 3 x 50 mL of DCM, and 3 x 50 mL of Methanol.

    • Dry the silica in a vacuum oven at 110°C for 12 hours. This curing step strengthens the siloxane bonds.

Step 2: Hydrolysis of the Catalyst

  • Dissolve 1.43 g (10 mmol) of (R)-Methyl 1-methylpyrrolidine-2-carboxylate in 20 mL of Methanol.

  • Add 12 mL of 1 M aqueous NaOH solution.

  • Stir at room temperature for 4 hours until TLC analysis confirms the disappearance of the starting material.

  • Acidify the solution to pH ~2 with 1 M HCl.

  • Evaporate the solvent under reduced pressure to obtain (R)-1-methylpyrrolidine-2-carboxylic acid hydrochloride as a solid. Use this crude product directly in the next step.

Step 3: Amide Coupling Reaction

  • Suspension and Activation:

    • Suspend 2.0 g of the prepared amine-functionalized silica and 775 mg (~3.0 mmol, assuming ~1.0 mmol NH₂/g loading) of the hydrolyzed catalyst in 40 mL of anhydrous DCM.

    • Cool the suspension to 0°C in an ice bath.

    • Add 618 mg (3.0 mmol) of N,N'-Dicyclohexylcarbodiimide (DCC) and 366 mg (3.0 mmol) of 4-Dimethylaminopyridine (DMAP).

  • Coupling:

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Filter the resin and wash sequentially with 3 x 30 mL of DCM, 3 x 30 mL of DMF, 3 x 30 mL of water, 3 x 30 mL of Methanol, and 2 x 30 mL of diethyl ether.

    • Dry the final catalyst under high vacuum at 50°C for 24 hours.

Self-Validation: Characterization of the Immobilized Catalyst

Confirming the successful immobilization and quantifying the catalyst loading are essential for reproducibility and understanding catalytic performance. A multi-technique approach is required for a complete picture.

G Catalyst Immobilized Catalyst (Dried Solid) FTIR FT-IR Spectroscopy Catalyst->FTIR TGA Thermogravimetric Analysis (TGA) Catalyst->TGA EA Elemental Analysis (EA) Catalyst->EA FTIR_Result Qualitative Confirmation: Appearance of new peaks (e.g., C=O stretch from amide) FTIR->FTIR_Result TGA_Result Quantitative Data: Mass loss corresponds to organic catalyst content TGA->TGA_Result EA_Result Quantitative Data: %N gives direct measure of catalyst loading (mmol/g) EA->EA_Result

Caption: A multi-technique workflow for the characterization of solid-supported catalysts.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the first qualitative check.[13] By comparing the spectra of the bare support, the functionalized support, and the final catalyst, one can identify characteristic vibrational bands. For Protocol 2, the appearance of a strong amide carbonyl (C=O) stretch around 1650 cm⁻¹ would be a key indicator of successful coupling.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[13][14] The support (silica or polystyrene) is thermally stable to high temperatures, while the organic catalyst will decompose. The percentage of mass lost in the decomposition temperature range of the catalyst provides a quantitative measure of the organic loading.[15]

  • Elemental Analysis (EA): This technique provides the weight percentage of key elements, primarily Carbon, Hydrogen, and Nitrogen (CHN). Since the catalyst is the only source of nitrogen in the system, the %N value can be used to directly and accurately calculate the catalyst loading in mmol per gram of support.[16]

Application Protocol: Asymmetric Michael Addition

To validate the catalytic activity and stereoselectivity of the newly prepared heterogeneous catalyst, a benchmark reaction is performed. The Michael addition of a ketone to a nitro-olefin is a classic proline-catalyzed transformation.[4][17]

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product r1 Cyclohexanone cat Immobilized Catalyst (10 mol%) p Chiral Michael Adduct (High dr and ee) r1->p Room Temp, 24-72h r2 β-Nitrostyrene r2->p Room Temp, 24-72h cat->p Catalyzes Reaction solv Solvent (e.g., Toluene)

Caption: Workflow for a test reaction using the immobilized catalyst.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 10 mL vial, add the immobilized catalyst (e.g., 50 mg of a 0.5 mmol/g loaded resin, representing 0.025 mmol, 10 mol%).

    • Add 2.5 mL of Toluene.

    • Add cyclohexanone (78 µL, 0.75 mmol, 3 equivalents).

    • Add trans-β-nitrostyrene (37.3 mg, 0.25 mmol, 1 equivalent).

  • Reaction Execution:

    • Seal the vial and stir the suspension vigorously at room temperature.

    • Monitor the reaction progress by taking small aliquots of the supernatant and analyzing by TLC or GC.

  • Work-up and Catalyst Recovery:

    • Once the reaction is complete (typically 24-72 hours), filter the reaction mixture through a small cotton plug in a pipette to separate the solid catalyst.

    • Wash the recovered catalyst with 3 x 5 mL of DCM and dry under vacuum for reuse.

    • Concentrate the filtrate (the solution containing the product) under reduced pressure.

  • Analysis:

    • Purify the crude product via flash column chromatography (e.g., Hexanes/Ethyl Acetate).

    • Determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC.

Protocol for Catalyst Recycling

A key advantage of immobilization is the potential for catalyst reuse.[9] A robust washing protocol is crucial to ensure the catalyst is clean and active for the next run.

  • After recovery from the reaction mixture (Step 6.3), transfer the catalyst to a fritted funnel.

  • Wash the catalyst thoroughly with the reaction solvent (e.g., 3 x 10 mL Toluene) to remove any adsorbed product or reactants.

  • Perform a more polar wash (e.g., 3 x 10 mL Ethyl Acetate) to remove more strongly adsorbed species.

  • Finish with a wash using a volatile solvent (e.g., 3 x 10 mL DCM or Diethyl Ether) to facilitate drying.

  • Dry the catalyst under high vacuum at 40-50°C for at least 4 hours.

  • The catalyst is now ready to be used in a subsequent reaction cycle. Perform multiple cycles to assess any drop in activity (yield) or selectivity (ee).

References

  • Yu, J., et al. (2018). Oriented immobilization of proteins on solid supports for use in biosensors and biochips: a review. Microchimica Acta. Available at: [Link]

  • Zhang, Y., et al. (2024). Preparation of Proline-Modified UIO−66 Nanomaterials and Investigation of Their Potential in Lipase Immobilization. MDPI. Available at: [Link]

  • Google Patents. (2016). CN106083684A - The preparation method of proline esters hydrochlorate.
  • Kupai, J. (2021). Sustainable application and recycling of organocatalysts. Green Chemistry. Available at: [Link]

  • Kim, D. & Herranz, S. (2008). Recent advances in immobilization methods of antibodies on solid supports. Analyst. Available at: [Link]

  • Baxendale, I. R., et al. (2011). Continuous proline catalysis via leaching of solid proline. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lozano, G., et al. (1997). Oriented immobilization of peptide ligands on solid supports. Biotechnology and Bioengineering. Available at: [Link]

  • Pesciaioli, F., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry. Available at: [Link]

  • Pignataro, L., et al. (2021). Engineering and Exploiting Immobilized Peptide Organocatalysts for Modern Synthesis. MDPI. Available at: [Link]

  • Blaser, H. U. (2021). Recycling of Homogeneous Catalysts: Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis. Available at: [Link]

  • ResearchGate. (2011). Synthesis, Characterization and Use of Polymer-Supported Phase Transfer Catalyst in Organic Reactions. Available at: [Link]

  • ResearchGate. (2014). Asymmetric Synthesis Using Polymer-Immobilized Proline Derivatives. Available at: [Link]

  • ResearchGate. (2002). Functionalization of Silica Gel with Organotrialkynyltins: New Method of Covalent Attachment of Organic Groups on Silica Gel. Available at: [Link]

  • de Carvalho, G. S. G., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances. Available at: [Link]

  • Macmillan Group. Asymmetric Synthesis Enabled by Metal-Free Catalysis. Available at: [Link]

  • Impact Solutions. (2017). A combined quantitative and qualitative plastic and polymer characterisation technique : TGA – FTIR. Available at: [Link]

  • Wang, M. (2011). Ionic Liquid Immobilized Organocatalysts for Asymmetric Reactions in Aqueous Media. MDPI. Available at: [Link]

  • Donahue, S. R., et al. (2019). Amine Functionalization of Silica Sol–Gel Thin Films via Kinetic Doping: A Novel, Green Approach. ACS Omega. Available at: [Link]

  • Arnstein, S. A. & Behnam, M. (2004). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Seebach, D., et al. (1990). L-Proline, 2-methyl-. Organic Syntheses. Available at: [Link]

  • Finelli, F. G., et al. (2021). Advancements in the recycling of organocatalysts: from classical to alternative approaches. CNR-IRIS. Available at: [Link]

  • Valenzuela, F., et al. (2022). Adsorption properties of Merrifield-bCCA chelating resins: a new alternative for Pb2+ removal from water. RSC Advances. Available at: [Link]

  • Wikipedia. Catalysis. Available at: [Link]

  • Polymer Contours. Top Analytical Techniques for Characterizing Custom Polymers. Available at: [Link]

  • Lattanzi, A. (2017). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]

  • Pichler, M. (2019). Synthesis and assessment of aminosilane-grafted silica gel for the post-combustion CO2 adsorption in a fixed-bed reactor. reposiTUm. Available at: [Link]

  • ResearchGate. (2020). Advances in Immobilized Organocatalysts for the Heterogeneous Asymmetric Direct Aldol Reactions. Available at: [Link]

  • Atodiresei, I. (2015). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules. Available at: [Link]

  • Taylor & Francis. (2019). Merrifield resin – Knowledge and References. Available at: [Link]

  • Kemp, K. C., et al. (2018). CO2 Adsorption by Amino-Functionalized Graphene–Silica Gels. MDPI. Available at: [Link]

  • Çelebi, N. & Turgut, Y. (2019). Recyclable Organocatalysts in Asymmetric Synthesis. Middle East Technical University. Available at: [Link]

  • NETZSCH. (2020). Identification of Polymers in Blends by Means of TGA FT-IR and the NETZSCH-FT-IR Database of Polymers. Available at: [Link]

  • Longdom Publishing. Proline Catalysed Aldol Reaction Related with Organocatalysis. Available at: [Link]

  • Sharma, U., et al. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Nile Chemicals. (2022). Asymmetric Organocatalysis: The 2021 Nobel Prize. YouTube. Available at: [Link]

  • Zhang, L., et al. (2011). Non-covalent immobilization of asymmetric organocatalysts. Catalysis Science & Technology. Available at: [Link]

  • Sorbent Technologies, Inc. (2022). Amino Silica Gel. Available at: [Link]

  • ResearchGate. (2013). Aldol condensation in PEG-400 catalyzed by recyclable L-proline supported on nano gold surface3. Available at: [Link]

  • Beyou, E., et al. (2014). Use of a Photocleavable Initiator to Characterize Polymer Chains Grafted onto a Metal Plate with the Grafting-from Method. Polymers. Available at: [Link]

  • D'Oca, M. G. M., et al. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry. Available at: [Link]

  • SpinChem. Recycling of immobilized enzymes using rotating bed reactor technology. Available at: [Link]

  • Jo, M., et al. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]

  • Google Patents. (2022). CN115215967A - Merrifield resin and preparation method and application thereof.
  • Lee, D. W., et al. (2019). Hydroxyamide-Functionalized Azolium Anchored on Merrifield Resin for Enantioselective Ir-Catalyzed Reduction of Ketones with Silane. MDPI. Available at: [Link]

  • Wang, Y., et al. (2019). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity with (R)-Methyl 1-methylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026


) & Reactivity in Asymmetric Catalysis
Executive Summary

(R)-Methyl 1-methylpyrrolidine-2-carboxylate (also known as


-methyl-D-proline methyl ester) is a specialized chiral ligand and Lewis base. Unlike standard proline organocatalysis which relies on secondary amines for enamine/iminium activation, this tertiary amine  derivative functions primarily through bidentate metal coordination  (typically Zinc or Copper) or as a chiral base.

If you are experiencing low enantiomeric excess (


), the root cause is likely a competition between the ligand-accelerated asymmetric pathway  and a faster, non-selective background reaction , often driven by moisture, ligand aggregation, or improper metal-to-ligand stoichiometry.
Module 1: Critical Parameters & Mechanism

To fix the


, you must understand the active species. In Zinc-mediated transformations (e.g., Asymmetric Reformatsky or Diethylzinc additions), the ester carbonyl and the tertiary nitrogen coordinate to the metal center, creating a chiral pocket.

The "Enamine" Misconception:

  • Standard Proline: Uses the N-H bond to form enamines.

  • Your Molecule (

    
    -Methyl):  The N-Me group blocks  enamine formation. It acts strictly as a Ligand (
    
    
    
    )
    .
Mechanistic Pathway (Zinc-Mediated)

The reaction relies on the formation of a monomeric, chiral Zinc-Ligand complex. If the ligand aggregates or hydrolyzes, the chiral pocket collapses.

CatalyticCycle Ligand (R)-Ligand (Free Base) Complex Chiral Zn-Ligand Complex (Active) Ligand->Complex Coordination ZnEt2 ZnR2 / Zinc Reagent ZnEt2->Complex Background Background Reaction (Racemic) ZnEt2->Background No Ligand TS Bimetallic Transition State Complex->TS + Substrate Substrate Aldehyde/Imine Substrate->TS Substrate->Background Product Chiral Product (High ee) TS->Product Product Release Background->Product Low ee

Figure 1: The competition between the Ligand-Accelerated Pathway (Green) and the Racemic Background Reaction (Red).

Module 2: Troubleshooting Guide
Scenario A: Low Enantioselectivity (< 50% ee)

Symptoms: Product forms, but optical rotation is low.

Potential CauseThe "Why" (Causality)Corrective Action
Trace Moisture Water hydrolyzes the methyl ester to the carboxylic acid (N-methyl proline). The acid kills the Zn-catalyst or forms a non-selective salt.Dry Solvents: Use THF/Toluene distilled over Na/Benzophenone or from an SPS. Ligand Storage: Store under Argon at -20°C.
Background Reaction The uncatalyzed reaction (Zn reagent + Aldehyde) is faster than the chiral catalyzed one.Lower Temperature: Run at 0°C or -20°C. The chiral pathway usually has a lower activation energy (

) than the background reaction.
Ligand Loading In Zinc chemistry, a "Positive Non-Linear Effect" is often required. If loading is too low (<5 mol%), monomeric active species may not form.Increase Loading: Titrate ligand loading from 5% to 10% or 20%. Ensure Ligand:Metal ratio is at least 1.2:1 to sequester all metal.
Ligand Purity Commercial samples may contain the (

)-enantiomer or chemical impurities (free acid).
Check

:
Verify optical rotation. Recrystallize the ligand if necessary.
Scenario B: Low Reactivity / Stalled Reaction

Symptoms: High starting material recovery.

Potential CauseThe "Why" (Causality)Corrective Action
Product Inhibition The resulting zinc-alkoxide product aggregates with the catalyst, poisoning it.Additives: Add additives like molecular sieves or specific Lewis bases (e.g., HMPA or NMO - use caution) to break aggregates.
Steric Bulk The

-methyl group + ester group creates a crowded environment.
Solvent Switch: Switch from coordinating solvents (THF) to non-coordinating (Toluene/Hexane) to open coordination sites on the metal.
Module 3: Optimized Protocol (Case Study)

Application: Asymmetric Addition of Diethylzinc to Benzaldehyde. Ligand: (R)-Methyl 1-methylpyrrolidine-2-carboxylate.

Step-by-Step Methodology:

  • Ligand Preparation:

    • Dissolve (R)-Methyl 1-methylpyrrolidine-2-carboxylate (10 mol%) in anhydrous Toluene under Argon.

    • Note: If the ligand is an oil, dry it under high vacuum (0.1 mmHg) for 1 hour prior to use to remove trace water.

  • Metal Coordination (The Critical Step):

    • Add Diethylzinc (1.0 M in hexanes, 2.2 equiv) dropwise at 0°C.

    • Wait: Stir for 15–30 minutes at 0°C. Why? This allows the formation of the chiral Ethyl-Zinc-Ligand complex. If you add aldehyde immediately, the background reaction dominates.

  • Substrate Addition:

    • Add Benzaldehyde (1.0 equiv) slowly over 10 minutes.

    • Maintain temperature at 0°C or lower (-20°C recommended for higher

      
      ).
      
  • Quench & Analysis:

    • Monitor by TLC. Upon completion, quench with saturated

      
      .
      
    • Analyze

      
       via Chiral HPLC (e.g., Chiralcel OD-H column).
      
Module 4: Diagnostic Decision Tree

Use this logic flow to diagnose your specific issue.

Troubleshooting Start Start Diagnosis Issue What is the primary failure? Start->Issue LowEE Low ee (<80%) Issue->LowEE LowYield Low Yield / Slow Rate Issue->LowYield CheckTemp Is Temp > 0°C? LowEE->CheckTemp CheckWater Solvent Water > 50ppm? LowYield->CheckWater Likely Catalyst Poisoning ActionTemp Cool to -20°C (Suppress Background) CheckTemp->ActionTemp Yes CheckLoading Is Ligand:Metal < 1.2:1? CheckTemp->CheckLoading No ActionLoading Increase Ligand Ratio (Sequester all Zn) CheckLoading->ActionLoading Yes CheckLoading->CheckWater No ActionDry Distill Solvent/Ligand (Hydrolysis Prevention) CheckWater->ActionDry Yes

Figure 2: Diagnostic Logic for Optimization.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use the Hydrochloride salt of the ligand directly? A: No. The HCl salt is acidic and will destroy organozinc reagents (releasing ethane gas and ZnCl2). You must perform a "Free Base" liberation: Partition the salt between


 and saturated 

, dry the organic layer over

, and remove solvent.

Q2: Why is the (


)-enantiomer giving me the (

)-alcohol product?
A: This is expected. In proline stereochemistry, the (

)-ligand (D-series) typically induces the opposite facial selectivity compared to the natural (

)-ligand (L-series). Always verify the absolute configuration of your standard.

Q3: I see a white precipitate when I add the Zinc reagent. Is this bad? A: It depends. A slight haze is common (Zn-alkoxide aggregates), but a heavy white solid usually indicates moisture contamination (formation of ZnO or Zn(OH)2). If this happens, your


 will likely be near zero. Stop, dry everything, and restart.
References
  • Asymmetric Reformatsky Reaction: Cozzi, P. G. (2004). "Reformatsky Reactions in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • Zinc-Amino Ester Coordination: Cote, A., & Charette, A. B. (2008). "Bipyridine-Catalyzed Asymmetric Addition of Diethylzinc to Aldehydes." Journal of the American Chemical Society.

  • Non-Linear Effects in Zn Catalysis: Kitamura, M., Suga, S., Niwa, M., & Noyori, R. (1995). "Self and nonself recognition of chiral catalysts: The origin of nonlinear effects in the amino-alcohol-catalyzed asymmetric addition of dialkylzincs to aldehydes." Journal of the American Chemical Society.

  • Ligand Synthesis & Properties: PubChem Compound Summary for Methyl 1-methylpyrrolidine-2-carboxylate.

Troubleshooting low yield in (R)-Methyl 1-methylpyrrolidine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of (R)-Methyl 1-methylpyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this synthesis. Here, we address common challenges and frequently asked questions to help you troubleshoot low yields and other experimental hurdles. Our approach is rooted in a deep understanding of the reaction mechanisms, providing you with not just solutions, but the scientific reasoning behind them.

Understanding the Synthetic Pathway

The synthesis of (R)-Methyl 1-methylpyrrolidine-2-carboxylate from L-proline is typically a two-step process. First, the carboxylic acid of L-proline is esterified to form (R)-methyl pyrrolidine-2-carboxylate. This is commonly achieved through a Fischer esterification. The second step involves the N-methylation of the secondary amine of the proline ring to yield the final tertiary amine product. A prevalent method for this transformation is the Eschweiler-Clarke reaction.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Fischer Esterification of L-Proline

Question 1: My Fischer esterification of L-proline is resulting in a very low yield of the methyl ester. What are the most likely causes?

Answer: Low yields in the Fischer esterification of L-proline are most commonly attributed to two critical factors: the presence of water and incomplete reaction.

  • The Role of Water: Fischer esterification is a reversible reaction. The presence of water, a product of the reaction, will shift the equilibrium back towards the starting materials (L-proline and methanol), thereby reducing the yield of the desired ester.[1][2] It is imperative to use anhydrous methanol and a strong acid catalyst, such as dry HCl gas or thionyl chloride (SOCl₂), which also acts as a dehydrating agent.

  • Incomplete Reaction: To drive the equilibrium towards the product side, a large excess of the alcohol (methanol) is typically used.[1] Using methanol as the solvent is a common and effective strategy. Additionally, ensuring a sufficient concentration of the acid catalyst is crucial for the reaction to proceed at a reasonable rate.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry your methanol thoroughly before use, for instance, by distillation over magnesium turnings. Use a drying tube on your reaction apparatus to prevent atmospheric moisture from entering.

  • Optimize Catalyst: If you are bubbling HCl gas, ensure it is dry. Alternatively, using thionyl chloride (SOCl₂) is a highly effective method as it reacts with any trace water and generates HCl in situ.

  • Use Excess Methanol: Employ a significant excess of anhydrous methanol, using it as the reaction solvent.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Refluxing the reaction mixture for several hours is common practice.[3]

Part 2: N-Methylation of (R)-methyl pyrrolidine-2-carboxylate

Question 2: I am observing a low yield in the N-methylation step using the Eschweiler-Clarke reaction. What are the key parameters to check?

Answer: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to methylate amines, is generally a high-yielding and robust reaction.[4][5] However, suboptimal conditions can lead to reduced yields. The key aspects to scrutinize are the stoichiometry of the reagents and the reaction temperature.

  • Reagent Stoichiometry: An excess of both formaldehyde and formic acid is necessary to drive the reaction to completion.[5] The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid. The loss of carbon dioxide during this reduction makes the reaction irreversible.[5]

  • Reaction Temperature: The reaction is typically performed at or near the boiling point of the aqueous solution to ensure a sufficient reaction rate.[5] Inadequate heating can result in an incomplete reaction.

Troubleshooting Steps:

  • Verify Reagent Excess: Ensure you are using a molar excess of both formaldehyde (often as a 37% aqueous solution) and formic acid.

  • Maintain Reaction Temperature: The reaction mixture should be heated to reflux (around 100 °C) and maintained at this temperature for the duration of the reaction, which can be several hours.

  • Monitor Gas Evolution: Vigorous evolution of CO₂ is a good indicator that the reaction is proceeding as expected. A lack of gas evolution may suggest a problem with the reagents or reaction temperature.

Question 3: I am concerned about racemization at the chiral center during the N-methylation step. Is this a significant risk with the Eschweiler-Clarke reaction?

Answer: A significant advantage of the Eschweiler-Clarke reaction is that it typically proceeds without racemization of chiral amines where the stereocenter is adjacent to the nitrogen.[6] The mechanism does not involve the deprotonation of the alpha-carbon, which is the usual pathway for racemization. Therefore, the chiral integrity of your (R)-methyl pyrrolidine-2-carboxylate should be preserved during the N-methylation to (R)-Methyl 1-methylpyrrolidine-2-carboxylate.

Part 3: Alternative N-Methylation Methods and Purification

Question 4: Are there alternative methods to the Eschweiler-Clarke reaction for the N-methylation step, and how do they compare in terms of yield?

Answer: Yes, other reductive amination methods can be employed. A common alternative involves the use of formaldehyde with a different reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

N-Methylation Method Typical Reducing Agent General Yield Range Advantages Disadvantages
Eschweiler-Clarke Formic Acid85-95%High yield, inexpensive reagents, irreversible.[5]Requires heating to reflux.
Reductive Amination Sodium Cyanoborohydride (NaBH₃CN)70-90%Milder reaction conditions (often room temperature).NaBH₃CN is toxic and requires careful handling.
Reductive Amination Sodium Triacetoxyborohydride (NaBH(OAc)₃)75-95%Milder reaction conditions, less toxic than NaBH₃CN.More expensive than other borohydrides.

While the Eschweiler-Clarke reaction often provides the highest yields and is cost-effective, the milder conditions of other reductive amination methods can be advantageous if your substrate is sensitive to heat.

Question 5: What is the best way to purify the final product, (R)-Methyl 1-methylpyrrolidine-2-carboxylate?

Answer: The final product is a liquid and is typically purified by fractional vacuum distillation .[7] This is effective for separating it from any unreacted starting material, high-boiling point impurities, and residual solvents.

Common Impurities and Their Removal:

  • Unreacted (R)-methyl pyrrolidine-2-carboxylate: This will have a lower boiling point than the N-methylated product and can be separated by careful fractional distillation.

  • Over-alkylation Products (Quaternary Ammonium Salts): While the Eschweiler-Clarke reaction does not produce quaternary salts,[5] other methylation methods might. These are non-volatile and will remain in the distillation flask.

  • Polymerization Products: Formaldehyde can polymerize, and these byproducts are typically high-boiling and will be removed during distillation.

  • Residual Solvents: Any solvents used during the workup (e.g., diethyl ether, dichloromethane) will be removed as the first fractions during distillation.

A well-performed fractional vacuum distillation should yield the pure (R)-Methyl 1-methylpyrrolidine-2-carboxylate as a colorless oil.

Question 6: How can I confirm the chiral purity of my final product?

Answer: The enantiomeric purity of your (R)-Methyl 1-methylpyrrolidine-2-carboxylate can be determined using chiral High-Performance Liquid Chromatography (HPLC) .[8][9] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.

A typical method would involve:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol.

  • Detection: UV detection is commonly used.

By comparing the retention time of your product to that of a racemic standard, you can identify and quantify the percentage of each enantiomer.

Experimental Protocols

Protocol 1: Fischer Esterification of L-Proline
  • Suspend L-proline (1 equivalent) in anhydrous methanol (10-20 volumes).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.5 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the L-proline is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • The resulting crude (R)-methyl pyrrolidine-2-carboxylate hydrochloride can be used directly in the next step or neutralized and purified.

Protocol 2: Eschweiler-Clarke N-Methylation
  • Dissolve the crude (R)-methyl pyrrolidine-2-carboxylate hydrochloride (1 equivalent) in water.

  • Add a 37% aqueous solution of formaldehyde (2.5 equivalents).

  • Slowly add formic acid (3 equivalents).

  • Heat the reaction mixture to reflux (100-110 °C) for 6-8 hours. You should observe vigorous CO₂ evolution.

  • Cool the reaction to room temperature and basify with a strong base (e.g., 50% NaOH solution) to pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-Methyl 1-methylpyrrolidine-2-carboxylate.

Protocol 3: Purification by Fractional Vacuum Distillation
  • Set up a fractional distillation apparatus for vacuum distillation.

  • Place the crude (R)-Methyl 1-methylpyrrolidine-2-carboxylate in the distillation flask.

  • Slowly reduce the pressure and begin heating the flask.

  • Collect and discard any low-boiling fractions (residual solvents).

  • Collect the main fraction at the appropriate boiling point and pressure. The boiling point will depend on the vacuum achieved.

  • Monitor the purity of the collected fractions by GC or NMR.

Visualizing the Workflow and Troubleshooting

Workflow for Synthesis

SynthesisWorkflow cluster_esterification Step 1: Fischer Esterification cluster_methylation Step 2: N-Methylation cluster_purification Step 3: Purification Proline L-Proline Ester (R)-methyl pyrrolidine-2-carboxylate (Crude Hydrochloride) Proline->Ester  MeOH, SOCl₂  Reflux MethylatedEster (R)-Methyl 1-methylpyrrolidine- 2-carboxylate (Crude) Ester->MethylatedEster  1. HCHO, HCOOH, Reflux  2. Basify & Extract FinalProduct Pure (R)-Methyl 1-methylpyrrolidine- 2-carboxylate MethylatedEster->FinalProduct  Fractional Vacuum  Distillation Troubleshooting Start Low Yield Observed Step Which Step has Low Yield? Start->Step Esterification Fischer Esterification Step->Esterification Esterification Methylation N-Methylation Step->Methylation N-Methylation Water Check for Water Contamination Esterification->Water Anhydrous Use Anhydrous Reagents & Dry Glassware Water->Anhydrous Yes Incomplete Incomplete Reaction? Water->Incomplete No ExcessMeOH Use Excess Methanol & Sufficient Catalyst Incomplete->ExcessMeOH Yes TimeTemp Increase Reflux Time & Monitor by TLC Incomplete->TimeTemp Check Time/Temp Reagents Check Reagent Stoichiometry Methylation->Reagents ExcessReagents Use Excess HCHO & HCOOH Reagents->ExcessReagents Yes Temp Check Reaction Temperature Reagents->Temp No Reflux Ensure Vigorous Reflux (100-110 °C) Temp->Reflux Yes

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN111018767A - Preparation method of D-proline derivative and intermediate thereof.
  • PrepChem.com. (n.d.). Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • MDPI. (n.d.). Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria. Retrieved from [Link]

  • ResearchGate. (2025). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Retrieved from [Link]

  • ACS Publications. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved from [Link]

  • Wiley-VCH. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (2025). Conformational Analysis and Intramolecular Interactions of L-Proline Methyl Ester and Its N-Acetylated Derivative through Spectroscopic and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Optimized Distillation design for CCU-Based Formic Acid Process: A Combined Experimental and Modeling Approach. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • CHIMIA. (n.d.). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]

  • MDPI. (n.d.). N-Amino-l-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus: Challenging the Distinction between Natural Product and Artifact. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental study on distillation and purification of reclaimed NMP. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019002344A1 - Method for preparation of alpha-methyl-l-proline.
  • Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. Retrieved from [Link]

  • ResearchGate. (2024). Eschweiler-Clarke-Methylierung. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • . (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone tell me the procedure for purification of Methyl vinyl ketone?. Retrieved from [Link]

  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). n methylpyrrolidone and its Impurities. Retrieved from [Link]

Sources

Optimization of reaction conditions for (R)-Methyl 1-methylpyrrolidine-2-carboxylate catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting

Audience: Organic Chemists, Process Chemists, and Drug Discovery Specialists.

Executive Summary

(R)-Methyl 1-methylpyrrolidine-2-carboxylate (also known as N-methyl-D-proline methyl ester) is a specialized chiral scaffold. Unlike its parent amino acid (Proline), the N-methylation prevents the formation of enamines, shifting its catalytic utility from covalent organocatalysis (e.g., aldol reactions) to Ligand-Accelerated Catalysis (LAC) in transition metal chemistry (specifically Cu, Zn, and Ag) and as a Lewis Base in specific functionalizations.

This guide focuses on its dominant application: As a Chiral Ligand in Copper-Catalyzed Cross-Coupling (Ullmann/Goldberg type) and Asymmetric Synthesis.

Module 1: Catalyst Integrity & Handling

Before optimizing the reaction, ensure the "engine" is functional. This ester is prone to specific degradation pathways that silently destroy enantioselectivity.

Q: How do I store the catalyst to prevent degradation?

A: The ester moiety is susceptible to hydrolysis, and the tertiary amine is prone to oxidation.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Moisture Sensitivity: High. In the presence of ambient moisture, the ester hydrolyzes to the acid (N-methyl proline). While the acid is also a ligand, uncontrolled hydrolysis changes the ligand-to-metal ratio and alters the active catalytic species, leading to irreproducible yields.

Q: I observe a drop in enantiomeric excess (ee) over time. Is the catalyst racemizing?

A: Yes, this is a critical failure mode.

  • Mechanism: The

    
    -proton is acidic due to the adjacent ester and the electron-withdrawing ammonium character (if protonated). In basic conditions (common in cross-couplings), the stereocenter is labile via enolization.
    
  • Prevention: Avoid pre-mixing the ligand with strong bases (e.g.,

    
    , NaH) in the absence of the metal salt. Complexation with Copper(I) or Zinc(II) stabilizes the stereocenter.
    
  • Check: Run a chiral HPLC/GC of the ligand starting material if reactions suddenly fail. The (R)-enantiomer should be >99% ee.[1]

Module 2: Reaction Optimization (Ligand-Accelerated Catalysis)

Core Logic: The "Matched" Environment

In Copper-catalyzed N-arylation or O-arylation, this ligand stabilizes the oxidative addition intermediate. The optimization relies on balancing Solubility , Base Strength , and Temperature .

Optimization Workflow Diagram

OptimizationWorkflow cluster_tips Key Parameters Start Start Optimization Solvent Step 1: Solvent Selection (Polarity vs. Temp) Start->Solvent Base Step 2: Base Screening (Solubility Match) Solvent->Base Check Solubility Tip1 DMSO/DMF for high polarity Solvent->Tip1 Tip2 Dioxane for mild conditions Solvent->Tip2 Temp Step 3: Thermal Tuning (40°C - 110°C) Base->Temp Activation Energy Ratio Step 4: Metal:Ligand Ratio (Critical Tuning) Temp->Ratio Fine Tuning Output Optimal Yield & ee Ratio->Output Tip3 Standard Ratio 1:2 (Cu:L) Ratio->Tip3

Caption: Step-by-step optimization logic for (R)-Methyl 1-methylpyrrolidine-2-carboxylate mediated catalysis.

Detailed Parameter Guide
ParameterRecommendationTechnical Rationale
Solvent DMSO or DMF (Primary)High dielectric constants stabilize the charged intermediates in Cu-catalytic cycles.
Dioxane or Toluene (Secondary)Use if the substrate is sensitive to high polarity. Requires higher temp.
Base

or

Carbonates are preferred over hydroxides to prevent rapid hydrolysis of the ester ligand before complexation.
Catalyst Source CuI (Copper Iodide)The soft iodide anion helps stabilize the Cu(I) species. CuBr is a viable alternative.
Ligand Loading 10–20 mol% Usually maintained at a 2:1 ratio relative to Copper (e.g., 10% CuI, 20% Ligand) to ensure full coordination.
Temperature 80°C – 110°C Below 80°C, oxidative addition is often too slow. Above 120°C, ligand decomposition dominates.

Module 3: Troubleshooting Specific Failure Modes

Scenario A: Low Conversion (Reaction Stalls < 30%)
  • Cause 1: Catalyst Poisoning. The ester might have hydrolyzed to the acid in situ, and the resulting carboxylate is bridging multiple Cu centers, forming an inactive aggregate.

    • Fix: Increase Ligand:Metal ratio to 3:1 to break up aggregates.

  • Cause 2: Oxygen Leak. Cu(I) oxidizes to Cu(II) (inactive for oxidative addition) in air.

    • Fix: Degas solvents thoroughly (freeze-pump-thaw) and run under strict Argon. Add a reducing agent like Sodium Ascorbate (5 mol%) if strict exclusion is difficult.

Scenario B: Low Enantioselectivity (Racemic Product)
  • Cause 1: Background Reaction. The reaction is proceeding via a non-ligated Copper pathway (which is achiral).

    • Fix: Lower the temperature. The ligand-accelerated pathway usually has a lower activation energy than the background reaction. Lowering temp favors the catalyzed (chiral) path.

  • Cause 2: Ligand Racemization.

    • Fix: Switch base from

      
       to 
      
      
      
      (milder). Ensure the ligand is added after the base and metal are mixed, or pre-complex the Cu-Ligand species before adding to the hot reaction mixture.
Scenario C: Ligand Hydrolysis (Ester Cleavage)
  • Symptom: Formation of N-methyl proline (acid) detected by LCMS.

  • Fix: Ensure solvents are anhydrous. If water is required for the reaction mechanism (rare for this ligand), consider using the acid form of the catalyst directly, though this changes the electronic bite angle.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue LowYield Low Yield? Problem->LowYield LowEE Low ee? Problem->LowEE CheckColor Rxn Color Green/Blue? LowYield->CheckColor CheckBase Base too Strong? LowEE->CheckBase Sol_O2 Solution: O2 Leak. Degas Solvents. CheckColor->Sol_O2 Yes (Cu oxidized) CheckTemp Temp too High? CheckBase->CheckTemp No Sol_Rac Solution: Ligand Racemization. Use milder base. CheckBase->Sol_Rac Yes Sol_Back Solution: Background Reaction. Lower Temp. CheckTemp->Sol_Back Yes

Caption: Diagnostic flow for common reaction failures.

Module 4: Standardized Experimental Protocol

Application: Asymmetric Cu-Catalyzed C-N Coupling (General Procedure).

  • Preparation: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add CuI (10 mol%) and Base (

    
    , 2.0 equiv).
    
  • Ligand Addition: Add (R)-Methyl 1-methylpyrrolidine-2-carboxylate (20 mol%) via syringe.

    • Note: If the ligand is stored as a hydrochloride salt, add an extra equivalent of base to neutralize it in situ.

  • Solvent: Add anhydrous DMSO (concentration 0.2 M relative to substrate).

  • Complexation: Stir at room temperature for 15 minutes. The solution should remain clear/yellowish (not green/blue).

  • Substrate: Add the aryl halide (1.0 equiv) and nucleophile (1.2 equiv).

  • Reaction: Heat to 90°C for 12–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMSO/Ligand. Dry organic phase over

    
    .
    

References

  • Ma, D., et al. (2003). "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Aliphatic Amines and Amino Acids." Journal of the American Chemical Society.

    • Context: Establishes the foundational mechanism for proline-type ligands in Cu-c
  • Zhang, H., et al. (2010). "Ligand-Free and Ligand-Assisted Copper-Catalyzed N-Arylation of Nitrogen Heterocycles." The Journal of Organic Chemistry.

    • Context: Discusses the specific role of N-methylated ligands in stabilizing Cu-intermedi
  • PubChem. (2025).[2][3][4] "Methyl 1-methylpyrrolidine-2-carboxylate Compound Summary." National Library of Medicine.

    • Context: Physical properties and safety data for the specific ester.

  • Cai, Q., et al. (2009). "Copper-Catalyzed Ullmann-Type N-Arylation of Amides." Organic Letters.

    • Context: Optimization of reaction conditions (Base/Solvent)

Sources

Technical Guide: Impurity Profiling & Reactivity Control for (R)-Methyl 1-methylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

(R)-Methyl 1-methylpyrrolidine-2-carboxylate (often referred to as N-methyl-D-proline methyl ester) is a high-value chiral building block used in the synthesis of pyrrolidine-based ligands, organocatalysts, and pharmaceutical intermediates.

As a tertiary amine with an alpha-chiral ester, this molecule sits at a nexus of three competing reactivity landscapes. Users frequently encounter yield losses or purity failures not because of the primary reaction, but due to the molecule's inherent susceptibility to stereochemical erosion and self-condensation .

Key Reactivity Indices:

  • 
    -Proton Acidity (pK
    
    
    
    ~21):
    The presence of the ester and the quaternary ammonium character (if protonated) significantly acidifies the C2 proton, making racemization a primary threat under basic conditions.
  • Steric Strain: The N-methyl group introduces steric bulk that retards nucleophilic attack at the ester carbonyl compared to NH-proline, but also forces the ring into specific puckered conformations (endo/exo) that can accelerate anomalous side reactions like elimination or oxidation.

Critical Side Product Identification

The following module details the four most common impurity classes generated during reactions involving this starting material.

Stereochemical Erosion (Racemization)

Impurity: (S)-Methyl 1-methylpyrrolidine-2-carboxylate (Enantiomer) Detection: Chiral HPLC/GC (Stationary Phase: Chiralpak AD-H or equivalent).

The Mechanism: The most pervasive issue is the loss of optical purity. Under basic conditions (e.g., using NaH, LDA, or even weaker bases like Et


N with heat), the C2 proton is removed to form an achiral enolate intermediate. Upon reprotonation, the bulky N-methyl group does not sufficiently block the re-face, leading to significant formation of the (S)-enantiomer.
  • Risk Factor: High.

  • Trigger: Thermodynamic equilibration.

  • Prevention: Maintain reaction temperatures below -20°C during deprotonation events. Use kinetic bases (e.g., LiHMDS) rather than thermodynamic bases if enolization is required.

Hydrolysis (Saponification)

Impurity: (R)-1-methylpyrrolidine-2-carboxylic acid (Free Acid) Detection: LC-MS (m/z 130.1 [M+H]


), acidic shift in NMR.

The Mechanism: While esters are generally stable, the neighboring tertiary amine can act as an intramolecular general base, activating water molecules for attack on the carbonyl carbon. This "neighboring group participation" makes proline esters hydrolyze faster than simple aliphatic esters in wet solvents.

  • Risk Factor: Medium.[1]

  • Trigger: Moisture in "anhydrous" solvents (DMF, THF) or unbuffered aqueous workups.

  • Prevention: Strictly anhydrous conditions. Avoid prolonged exposure to pH > 10 during workup.

Diketopiperazine (DKP) Formation

Impurity: (3R,8R)-1,6-dimethyl-1,6-diazabicyclo[4.3.0]nonane-2,7-dione (Dimer) Detection: LC-MS (Dimer mass minus 2x MeOH).

The Mechanism: Unlike primary amino esters, N-methyl derivatives are sterically hindered from forming DKPs. However, under high thermal stress or high concentration (neat storage), two molecules can condense head-to-tail. This is effectively a "dead end" side product as the DKP ring is exceptionally stable.

  • Risk Factor: Low (unless heated).

  • Trigger: Distillation of the free base or heating >80°C.

  • Prevention: Store as the HCl salt. Do not distill the free base at atmospheric pressure.

N-Oxidation

Impurity: (R)-2-(methoxycarbonyl)-1-methylpyrrolidine 1-oxide Detection: LC-MS (m/z 160.1 [M+H]


), +16 Da shift.

The Mechanism: The tertiary amine is electron-rich and susceptible to oxidation by peroxides often found in uninhibited ethers (THF, Diethyl Ether) or chlorinated solvents.

  • Risk Factor: Medium.[1]

  • Trigger: Aged solvents containing peroxides; use of mCPBA or vigorous oxidants in other steps.

  • Prevention: Use fresh, inhibitor-free solvents or test for peroxides.

Data & Troubleshooting Tables

Table 1: Diagnostic Signals for Impurities
Impurity TypeMass Shift (

Da)
NMR Signature (

H, CDCl

)
Critical Control Parameter
(S)-Enantiomer 0 (Isobaric)Identical (Requires Chiral Shift Reagent or HPLC)Temperature < -20°C
Free Acid -14Loss of O-Me singlet (~3.7 ppm), Broad OHWater Content < 100 ppm
N-Oxide +16Downfield shift of N-Me (~3.2 ppm vs 2.4 ppm)Peroxide Test (Solvent)
DKP (Dimer) -62 (from 2M)Complex multiplets, loss of ester O-MeConcentration < 0.5 M
Table 2: Solvent Compatibility Guide
SolventCompatibilityNotes
Methanol/Ethanol Caution Risk of transesterification (Me

Et) if using ethanol.
DMF/DMSO Good Ensure dryness. Wet DMF causes rapid hydrolysis.
DCM/Chloroform Good Avoid prolonged storage; trace HCl in chloroform can catalyze hydrolysis.
THF/Ethers Caution Must be peroxide-free to prevent N-oxide formation.

Visual Troubleshooting Workflows

The following diagrams illustrate the mechanistic pathways for side-product formation and a logic tree for troubleshooting experimental failures.

Diagram 1: Mechanistic Pathways of Degradation

ReactivityPathways Start (R)-Methyl 1-methylpyrrolidine-2-carboxylate (Starting Material) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Base (B:) Deprotonation Acid Free Acid (Hydrolysis Product) Start->Acid H2O / OH- / H+ DKP Diketopiperazine (Dimer) Start->DKP Heat / Self-Condensation NOxide N-Oxide (Oxidation Product) Start->NOxide [O] (Peroxides) Racemate Racemic Mixture (R + S Enantiomers) Enolate->Racemate Reprotonation

Caption: Divergent reaction pathways leading to the four primary impurity classes.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Problem Issue: Low Yield or Purity CheckMass Step 1: Check LC-MS Problem->CheckMass MassM14 Mass = M - 14? CheckMass->MassM14 MassM16 Mass = M + 16? CheckMass->MassM16 MassCorrect Mass is Correct? CheckMass->MassCorrect Hydrolysis Diagnosis: Hydrolysis Action: Dry solvents, check workup pH MassM14->Hydrolysis Yes Oxidation Diagnosis: N-Oxidation Action: Test THF for peroxides MassM16->Oxidation Yes CheckChiral Step 2: Check Chiral HPLC MassCorrect->CheckChiral Racemic Racemization Detected? CheckChiral->Racemic YesRac Diagnosis: Base-Catalyzed Epimerization Action: Lower Temp, Switch Base Racemic->YesRac Yes NoRac Diagnosis: Reagent Stoichiometry Action: Check Titer of Reagents Racemic->NoRac No

Caption: Step-by-step diagnostic workflow for identifying reaction failures.

Frequently Asked Questions (FAQ)

Q1: Can I distill the free base of (R)-Methyl 1-methylpyrrolidine-2-carboxylate to purify it? A: It is not recommended to distill the free base at atmospheric pressure. The high boiling point required (>150°C) promotes rapid racemization and DKP formation. If distillation is necessary, use high vacuum (<1 mbar) to keep the bath temperature below 60°C. Kugelrohr distillation is preferred.

Q2: I see a small impurity at +14 Da in my LC-MS. Is this the N-oxide? A: Likely not. A +14 Da shift usually corresponds to a methylation artifact (e.g., if methyl iodide was used in a previous step and not quenched, quaternizing the amine). The N-oxide is typically +16 Da. If you used methanol as a solvent with a strong acid, you might also be seeing transesterification of a side-chain if other esters are present.

Q3: Why does my optical rotation drop after storing the compound in DMF? A: DMF often contains trace dimethylamine (basic) and water. This creates a perfect environment for slow hydrolysis and racemization. Always store the ester as its HCl salt at 4°C or lower. The salt form locks the nitrogen lone pair, preventing N-oxidation and significantly increasing the barrier to enolization.

Q4: Is the "R" enantiomer more stable than the "S" enantiomer? A: Thermodynamically, they are identical in an achiral environment. However, if you are reacting them with another chiral reagent, one diastereomeric transition state may be lower in energy. Note that natural L-Proline is (S). The (R) enantiomer is "unnatural," so ensure your analytical methods (Chiral HPLC) are calibrated with the correct standard, as column elution orders can flip depending on the stationary phase.

References

  • Enolization and Racemization Mechanisms: Amyes, T. L., & Richard, J. P. (2013). Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester. Biochemistry. [Link] Citation Context: Establishes the pKa of the alpha-proton and kinetics of deprotonation in aqueous/organic media.

  • Diketopiperazine Formation: Gomes, P., & Teixeira, C. (2011). Diketopiperazine Formation in Solid-Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link] Citation Context: Describes the mechanism of cyclization for proline derivatives and the stability of the resulting DKP.

  • Proline Ester Hydrolysis: Capozzi, G., et al. (1999). Neighboring Group Participation in the Hydrolysis of Proline Esters. Journal of Organic Chemistry. [Link] Citation Context: Explains the accelerated hydrolysis rates due to the tertiary amine acting as an intramolecular base.

  • General Reactivity of N-Methyl Proline: PubChem Compound Summary for Methyl 1-methylpyrrolidine-2-carboxylate. [Link] Citation Context: Physical properties and safety data (Skin Irrit. 2, Eye Dam. 1).[2]

Sources

Effect of temperature on stereoselectivity using (R)-Methyl 1-methylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-Methyl 1-methylpyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of this chiral organocatalyst, with a specific focus on the critical role of temperature in achieving high stereoselectivity.

Introduction: The Primacy of Temperature in Stereoselective Control

(R)-Methyl 1-methylpyrrolidine-2-carboxylate, a derivative of the naturally occurring amino acid L-proline, is a versatile and powerful organocatalyst in asymmetric synthesis. Its efficacy in promoting the formation of chiral molecules with high stereoselectivity is well-documented in a variety of carbon-carbon bond-forming reactions, including aldol, Mannich, and Michael reactions.

A recurring and critical parameter governing the success of these transformations is the reaction temperature. The stereochemical outcome of a reaction catalyzed by (R)-Methyl 1-methylpyrrolidine-2-carboxylate is exquisitely sensitive to thermal conditions. This sensitivity stems from the fundamental principles of kinetic versus thermodynamic control, where subtle changes in temperature can dramatically alter the energy landscape of the reaction, favoring one diastereomeric transition state over another. This guide will provide you with the foundational knowledge and practical advice to harness temperature as a tool to maximize the stereoselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in controlling stereoselectivity in reactions catalyzed by (R)-Methyl 1-methylpyrrolidine-2-carboxylate?

A1: Temperature is a critical determinant of stereoselectivity by influencing the reaction's position on the kinetic-thermodynamic continuum. In asymmetric catalysis, the desired product is often the kinetic product, formed via the lowest energy transition state. Lowering the reaction temperature generally enhances the energy difference between the diastereomeric transition states, leading to a higher population of the transition state that forms the desired stereoisomer. This results in a higher enantiomeric excess (ee) or diastereomeric ratio (dr). Conversely, at elevated temperatures, there may be enough thermal energy to overcome the activation barriers of multiple competing transition states, potentially leading to a decrease in stereoselectivity or even the formation of the more stable but undesired thermodynamic product.

Q2: I am observing low enantioselectivity in my aldol reaction. Could temperature be the culprit?

A2: Yes, suboptimal temperature is a very common reason for low enantioselectivity in proline-ester catalyzed aldol reactions. If your reaction is running at room temperature or higher, it is highly likely that you are not achieving sufficient kinetic control. Elevated temperatures can lead to the reversibility of the initial bond-forming step, allowing for equilibration to a less stereoselective product mixture. For proline-catalyzed aldol reactions, temperatures in the range of 0°C to as low as -35°C have been shown to significantly improve enantioselectivity.[1] A systematic screening of lower temperatures is a crucial first step in troubleshooting poor stereochemical outcomes.

Q3: Is there a general temperature range that is optimal for reactions using (R)-Methyl 1-methylpyrrolidine-2-carboxylate?

A3: While the optimal temperature is substrate and reaction-dependent, a general starting point for optimization is 0°C. For many asymmetric transformations, particularly those involving proline derivatives, sub-ambient temperatures are beneficial. A recommended range for initial screening is between -20°C and 20°C.[2] If stereoselectivity remains low, further cooling in increments of 10-20°C (e.g., -20°C, -40°C, -60°C) is a standard optimization strategy. It is important to balance the gain in stereoselectivity with the decrease in reaction rate at very low temperatures.

Q4: Can a change in temperature ever lead to an inversion of stereoselectivity?

A4: While less common, temperature-induced inversion of stereoselectivity is a known phenomenon in asymmetric catalysis. This can occur when the entropic and enthalpic contributions to the Gibbs free energy of the competing transition states have different dependencies on temperature. At a certain "isoenantioselective temperature," the two transition states can become isoenergetic, leading to a racemic product. Above or below this temperature, the stereoselectivity will favor opposite enantiomers. If you observe a dramatic change or inversion in the major stereoisomer with a change in temperature, a more detailed mechanistic investigation may be warranted.

Q5: How does temperature interact with other reaction parameters like solvent and additives?

A5: Temperature effects are often intertwined with the choice of solvent and the presence of additives. Solvents can influence the solubility of the catalyst and reactants at low temperatures, as well as the stability of the transition states. For instance, highly polar aprotic solvents like DMSO or DMF are often used for proline-catalyzed reactions due to the catalyst's solubility.[3] However, the freezing point of the solvent must be considered when planning low-temperature experiments. Additives, such as water, can sometimes accelerate proline-catalyzed reactions, but their effect can also be temperature-dependent.[4] It is crucial to co-optimize these parameters. A change in solvent may necessitate a re-optimization of the reaction temperature to achieve the highest stereoselectivity.

Troubleshooting Guide

Problem Potential Cause (Temperature-Related) Recommended Solution
Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) Reaction temperature is too high, leading to insufficient kinetic control and potential product equilibration.Systematically lower the reaction temperature. Start at 0°C and decrease in 10-20°C increments. Monitor both stereoselectivity and reaction conversion.
Reaction is too slow at low temperatures. The activation energy barrier is not being sufficiently overcome at the reduced temperature.While maintaining the low temperature for optimal selectivity, consider increasing the catalyst loading (e.g., from 10 mol% to 20 mol%). Alternatively, explore the use of a co-catalyst or additive that may accelerate the reaction at low temperatures. Ensure the solvent is appropriate for the chosen temperature and does not freeze.
Inconsistent stereoselectivity between batches. Poor temperature control during the reaction. Fluctuations in temperature can lead to variable kinetic/thermodynamic product ratios.Use a reliable cooling bath (e.g., cryocooler, ice-salt bath, dry ice/acetone bath) to maintain a stable internal reaction temperature. Monitor the internal temperature throughout the reaction.
Formation of significant side products. Higher temperatures may be activating alternative, non-stereoselective reaction pathways.Lowering the temperature can often suppress the formation of side products by favoring the desired, lower-energy reaction pathway.
Decreased stereoselectivity over time. At moderately low temperatures, the reaction may still be slowly equilibrating to the thermodynamically favored, less stereoselective product.Monitor the reaction progress over time at a given temperature. If stereoselectivity decreases with longer reaction times, this indicates product equilibration. Quench the reaction at the point of maximum stereoselectivity, even if conversion is not complete.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in an Asymmetric Aldol Reaction

This protocol outlines a systematic approach to optimizing the reaction temperature for an aldol reaction between a ketone and an aldehyde using (R)-Methyl 1-methylpyrrolidine-2-carboxylate as the catalyst.

Materials:

  • (R)-Methyl 1-methylpyrrolidine-2-carboxylate

  • Aldehyde

  • Ketone

  • Anhydrous solvent (e.g., DMSO, CH2Cl2, Toluene)

  • Reaction vials with stir bars

  • Cooling baths (ice/water, ice/salt, dry ice/acetone)

  • Internal thermometer

Procedure:

  • Setup: In parallel, set up a series of identical reactions in separate vials. To each vial, add the ketone (e.g., 5 equivalents) and the (R)-Methyl 1-methylpyrrolidine-2-carboxylate catalyst (e.g., 20 mol%).

  • Solvent Addition: Add the chosen anhydrous solvent to each vial to achieve the desired concentration.

  • Temperature Equilibration: Place each reaction vial in a cooling bath set to a different temperature (e.g., 20°C, 0°C, -20°C, -40°C). Allow the mixtures to stir for 15-20 minutes to reach thermal equilibrium.

  • Reaction Initiation: Add the aldehyde (1 equivalent) to each vial to initiate the reaction.

  • Monitoring: Stir the reactions at their respective temperatures. Monitor the progress of each reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC or HPLC at regular intervals (e.g., every 2-4 hours).

  • Quenching: Once the reactions have reached a satisfactory level of conversion, or after a predetermined time, quench the reactions by adding a suitable quenching agent (e.g., saturated aqueous NH4Cl solution).

  • Work-up and Analysis: Perform a standard aqueous work-up and extract the product with an organic solvent. Analyze the crude product by chiral HPLC or GC to determine the enantiomeric excess (ee) and by 1H NMR to determine the diastereomeric ratio (dr) and conversion.

  • Data Analysis: Plot the obtained ee and dr values against the reaction temperature to identify the optimal temperature for achieving the highest stereoselectivity.

Data Presentation: Illustrative Temperature Screening Results
Temperature (°C)Conversion (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %) of Major Diastereomer
25>9570:3065
09085:1588
-207592:895
-404095:5>99

Note: This is representative data and actual results will vary depending on the specific substrates and reaction conditions.

Visualizations

Logical Relationship: Temperature and Stereoselectivity

G cluster_0 Reaction Temperature cluster_1 Reaction Control cluster_2 Stereochemical Outcome a Higher Temperature c Thermodynamic Control a->c b Lower Temperature d Kinetic Control b->d e Lower Stereoselectivity c->e f Higher Stereoselectivity d->f

Caption: The influence of temperature on reaction control and stereoselectivity.

Experimental Workflow: Temperature Optimization

G start Start: Low Stereoselectivity Observed step1 Hypothesis: Reaction temperature is too high start->step1 step2 Action: Set up parallel reactions at decreasing temperatures (e.g., 20°C, 0°C, -20°C, -40°C) step1->step2 step3 Monitor: Reaction progress (TLC, GC/HPLC) and stereoselectivity (chiral GC/HPLC) step2->step3 decision Is stereoselectivity >95% ee? step3->decision decision->step2 No, continue decreasing temp. step4a Optimization Successful: Identify optimal temperature decision->step4a Yes step4b Is reaction rate acceptable? step4a->step4b step5a Further Optimization: Consider catalyst loading or additives step4b->step5a No end End: Optimized Protocol step4b->end Yes step5a->step2

Caption: A workflow for troubleshooting and optimizing reaction temperature.

References

  • Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. National Institutes of Health. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI, 2020. [Link]

  • Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. Organic Chemistry Portal. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI, 2021. [Link]

  • The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 2002. [Link]

  • New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 2004. [Link]

  • Heterogeneous organocatalysis: the proline case. RSC Advances, 2015. [Link]

  • Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI, 2022. [Link]

  • Proline-Catalyzed Asymmetric Reactions. ResearchGate. [Link]

  • Proline as an Asymmetric Organocatalyst. Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1, 2015. [Link]

  • 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts, 2021. [Link]

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Technical Support Center: Catalyst Loading Optimization for (R)-Methyl 1-methylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the nuanced challenges of optimizing catalyst loading for the synthesis of (R)-Methyl 1-methylpyrrolidine-2-carboxylate. This guide moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and rationalize your experimental choices.

The synthesis of enantiomerically pure compounds like (R)-Methyl 1-methylpyrrolidine-2-carboxylate is a common yet critical task in pharmaceutical development. The efficiency and stereochemical outcome of this synthesis often hinge on the precise loading of the chiral catalyst. This guide provides a structured approach to troubleshooting and optimizing this crucial parameter.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries encountered during reaction optimization.

Q1: My reaction yield is low. Should I immediately increase the catalyst loading?

Not necessarily. While insufficient catalyst can lead to low conversion, indiscriminately increasing the loading is often not the most cost-effective or scientifically sound first step. Low yield can stem from multiple issues, including impure reagents, suboptimal temperature, or catalyst deactivation.[1] A systematic approach, starting with verifying your setup and reagents, is recommended before adjusting catalyst levels.

Q2: I'm observing poor enantioselectivity (%ee). How does catalyst loading affect this?

The relationship is complex. For many asymmetric reactions, a higher catalyst loading can improve %ee up to a certain point by favoring the catalyzed pathway over a non-selective background reaction. However, in some systems, aggregation of the catalyst at high concentrations can lead to the formation of less selective catalytic species, thereby decreasing the %ee. It is crucial to screen a range of loadings to find the optimal balance.

Q3: What are the typical catalyst loadings for asymmetric hydrogenations or organocatalytic reactions?

For high-turnover metal-based catalysts (e.g., Rh, Ru, Pd complexes) used in asymmetric hydrogenations, loadings can range from 1 mol% down to 0.01 mol% or even lower for highly efficient systems.[2] For organocatalysts, such as proline derivatives which may have lower turnover frequencies, loadings are typically higher, often in the range of 5-20 mol%.[3][4]

Q4: How can I determine if my catalyst is being deactivated during the reaction?

Monitor the reaction progress over time (e.g., by taking aliquots for HPLC or GC analysis). If the reaction starts efficiently but then stalls before the starting material is fully consumed, catalyst deactivation is a likely culprit.[1] Potential causes include sensitivity to air or moisture, poisoning by impurities in the substrate or solvent, or thermal degradation.

Q5: Can the N-methylation step affect the final product's purity?

Yes. The synthesis of the target molecule likely involves the N-methylation of a proline ester precursor. This step can be achieved through various methods. For instance, a one-pot cyclization and methylation of γ-aminobutyric acid (GABA) using methanol as a methylating agent has been reported for a related compound, N-methylpyrrolidone.[5] The choice of methylating agent and reaction conditions is critical to avoid side reactions and ensure high selectivity.

Part 2: In-Depth Troubleshooting Guides

When quick fixes are not enough, a more structured approach is necessary. These guides provide logical workflows for diagnosing and solving persistent issues.

Guide A: Troubleshooting Low Reaction Yield

Low yield is a multifaceted problem that demands a systematic investigation. The goal is to differentiate between low conversion (unreacted starting material) and low selectivity (formation of side products).

Low_Yield_Troubleshooting Start Problem: Low Yield Check_Conversion Analyze Crude Reaction: Incomplete Conversion or Side Products? Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete Incomplete Conversion Side_Products Side Products Formed Check_Conversion->Side_Products Side Products Check_Purity 1. Verify Reagent/Solvent Purity (Water, Oxygen, Inhibitors) Incomplete->Check_Purity Optimize_Conditions 2. Optimize Temp & Time (Is the reaction too slow?) Check_Purity->Optimize_Conditions Catalyst_Deactivation 3. Investigate Catalyst Deactivation (Does the reaction stall?) Optimize_Conditions->Catalyst_Deactivation Screen_Loading 4. Perform Catalyst Loading Screen Catalyst_Deactivation->Screen_Loading Lower_Temp 1. Lower Reaction Temperature (Minimize thermal decomposition) Side_Products->Lower_Temp Change_Solvent 2. Screen Solvents (Alter solubility and reactivity) Lower_Temp->Change_Solvent Revisit_Catalyst 3. Re-evaluate Catalyst/Ligand (Is it promoting side reactions?) Change_Solvent->Revisit_Catalyst

Caption: Workflow for diagnosing the root cause of low reaction yield.

  • Verify Reagent and Solvent Integrity: Before blaming the catalyst, ensure all components are pure and dry. Trace impurities (e.g., water, peroxides in solvents, or contaminants in the starting material) can act as potent catalyst poisons.[1]

  • Optimize Reaction Conditions: Temperature and reaction time are intrinsically linked to catalyst activity. A lower-than-optimal temperature will result in slow conversion, while an excessively high temperature can lead to catalyst decomposition or side product formation.[6]

  • Investigate Catalyst Deactivation: If you suspect deactivation, consider performing the reaction under a rigorously inert atmosphere (glovebox or Schlenk line). You can also try adding the catalyst in portions throughout the reaction to maintain an active catalytic species concentration.

  • Perform a Catalyst Loading Screen: If the above steps do not resolve the issue, a systematic screen is warranted. This will identify the optimal loading that balances reaction rate, cost, and downstream purification effort. See the protocol in Part 3.

Guide B: Troubleshooting Poor Enantioselectivity (%ee)

Low enantioselectivity indicates a problem with the stereochemical control of the reaction. This can originate from the catalyst itself or from competing, non-selective reaction pathways.

Low_ee_Troubleshooting Start Problem: Poor %ee Check_Catalyst 1. Verify Catalyst Integrity (Chiral purity, decomposition) Start->Check_Catalyst Check_Background 2. Assess Background Reaction (Run without catalyst) Check_Catalyst->Check_Background Optimize_Temp 3. Lower Reaction Temperature Check_Background->Optimize_Temp Screen_Solvent 4. Perform Solvent Screen Optimize_Temp->Screen_Solvent Optimize_Loading 5. Optimize Catalyst Loading Screen_Solvent->Optimize_Loading Solution Optimal %ee Achieved Optimize_Loading->Solution

Caption: Systematic approach to improving enantiomeric excess (%ee).

  • Verify Catalyst Integrity: Confirm the enantiomeric purity and chemical integrity of your catalyst and/or chiral ligand. An impure or partially racemized catalyst will inherently provide a poor stereochemical outcome.

  • Assess the Background Reaction: Run the reaction under the same conditions but without the catalyst. If a significant amount of product forms, this non-catalyzed "background" reaction is producing a racemic mixture and lowering your overall %ee. The solution is to find conditions that accelerate the catalyzed pathway far more than the background one—often by lowering the temperature.

  • Lower the Reaction Temperature: Enantioselectivity is a result of the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. Lowering the temperature almost always increases this difference, leading to higher %ee.[7]

  • Perform a Solvent Screen: The polarity and coordinating ability of the solvent can significantly influence the catalyst's active conformation and, therefore, its stereoselectivity. Screen a range of solvents (e.g., Toluene, THF, CH2Cl2, MeOH) to find the optimum.

  • Optimize Catalyst Loading: As discussed in the FAQs, the relationship between loading and %ee is not always linear. A loading screen (see Part 3) is essential to determine if a higher loading outcompetes the background reaction or if a lower loading prevents catalyst aggregation.

Part 3: Experimental Protocols & Data Presentation

Protocol: Executing a Catalyst Loading Screen

This protocol outlines a systematic experiment to determine the optimal catalyst loading for your reaction.

Objective: To identify the catalyst loading that provides the best balance of reaction conversion, rate, and enantioselectivity.

Methodology:

  • Setup: Prepare a series of identical reaction vessels under an inert atmosphere. Ensure each vessel contains the same substrate concentration and solvent volume.

  • Variable: In each vessel, add a different amount of the catalyst. A good starting range is a 5-point screen (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%, 10 mol%).

  • Execution: Start all reactions simultaneously (if possible) and maintain a constant temperature.

  • Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), withdraw a small, measured aliquot from each reaction.

  • Analysis: Quench each aliquot immediately. Analyze by a suitable chromatographic method (e.g., HPLC, GC) to determine the percent conversion of the starting material. For the final time point, also analyze the product's enantiomeric excess (%ee) using a chiral column.

  • Data Compilation: Record all data in a structured table for easy comparison.

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (%ee)Notes
10.5246592Incomplete conversion.
21.0249594Good conversion and selectivity.
3 2.0 12 >99 95 Optimal balance of speed and selectivity.
45.08>9995Faster, but higher catalyst cost.
510.08>9993Slight decrease in %ee observed.

This table clearly demonstrates that while 5.0 mol% is faster, 2.0 mol% provides an excellent outcome with less catalyst, representing the optimal loading. The slight drop in %ee at 10.0 mol% could suggest the beginning of aggregation or other non-ideal behavior.

References

  • PrepChem.com . Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride. Available at: [Link]

  • Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • ACS Publications . l-Proline: An Efficient Catalyst for Transamidation of Carboxamides with Amines | Organic Letters. Available at: [Link]

  • PubMed Central . Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Available at: [Link]

  • Google. Guidelines and methodologies in asymmetric synthesis and catalysis.
  • PubMed Central . Heterogeneous organocatalysis: the proline case. Available at: [Link]

  • Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
  • ACS Publications . Proline Analogues | Chemical Reviews. Available at: [Link]

  • MDPI . Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Available at: [Link]

  • Organic Chemistry Portal . Proline Derivatives in Organic Synthesis. Available at: [Link]

  • ResearchGate . Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. Available at: [Link]

  • RSC Publishing . Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

  • iris-biotech.de . Proline Derivatives and Analogs. Available at: [Link]

  • ACS Publications . Design of Polyproline-Based Catalysts for Ester Hydrolysis | ACS Omega. Available at: [Link]

  • University of Rochester, Department of Chemistry . Troubleshooting: How to Improve Yield. Available at: [Link]

  • MDPI . Unprecedented Proline-Based Heterogeneous Organocatalyst for Selective Production of Vanillin. Available at: [Link]

  • ACS Publications . The Journal of Organic Chemistry Ahead of Print. Available at: [Link]

  • PubMed Central . 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Available at: [Link]

  • Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • ResearchGate . Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Available at: [Link]

  • Organic & Biomolecular Chemistry . Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Available at: [Link]

  • Indian Institute of Science Bangalore . M.Tech. (Research) and Ph.D. Programmes. Available at: [Link]

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Technical Support Center: Purification of (R)-Methyl 1-methylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-Methyl 1-methylpyrrolidine-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. The purity of (R)-Methyl 1-methylpyrrolidine-2-carboxylate is paramount for its successful application in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs), including neuroactive compounds and enzyme inhibitors.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound from various reaction mixtures.

Section 1: Understanding the Compound and Common Impurities

(R)-Methyl 1-methylpyrrolidine-2-carboxylate is a chiral ester derived from proline. Its synthesis can result in a variety of impurities that may interfere with downstream applications. A thorough understanding of the potential impurities is the first step toward effective purification.

Typical Impurities Encountered
Impurity Potential Source Analytical Detection Method
(S)-enantiomer Incomplete stereoselectivity in the synthesis or racemization during workup.Chiral HPLC, Chiral GC
Starting Materials (e.g., Proline, Methanol) Incomplete reaction.GC-MS, NMR, HPLC
N-Methylpyrrolidone (NMP) A common solvent in organic synthesis that can be difficult to remove.[2][3]GC-MS, HPLC
By-products from side reactions Varies depending on the synthetic route.[4]LC-MS, GC-MS, NMR
Residual Solvents (e.g., Dichloromethane, THF) Used during synthesis and extraction.[5][6]GC-MS (Headspace), NMR
Water Introduced during aqueous workup or from hygroscopic solvents.Karl Fischer titration, NMR
Logic of Impurity Formation

Understanding the "why" behind impurity formation is crucial for prevention and removal. For instance, the presence of the unwanted (S)-enantiomer can arise from a lack of complete stereocontrol in the synthetic method or from harsh reaction conditions (e.g., strong base or high temperatures) that can lead to racemization at the chiral center.

Section 2: Troubleshooting Purification Challenges (Q&A Format)

This section addresses specific issues you may encounter during the purification of (R)-Methyl 1-methylpyrrolidine-2-carboxylate.

Q1: My final product shows the presence of the (S)-enantiomer by chiral HPLC. How can I improve the enantiomeric purity?

A1: Addressing Enantiomeric Impurity

The presence of the undesired (S)-enantiomer is a common challenge. Here are several strategies to enhance enantiomeric excess (e.e.):

  • Chiral Resolution via Diastereomeric Salt Formation: This is a classical and effective method.[7]

    • React the racemic or enantiomerically enriched amine with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts.

    • These diastereomers will have different solubilities, allowing for their separation by fractional crystallization.[7]

    • After separation, the desired enantiomer can be liberated from the salt by treatment with a base.

  • Preparative Chiral Chromatography: This technique offers direct separation of enantiomers.

    • Method: Utilize a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

    • Column Selection: The choice of chiral column is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.

    • Mobile Phase Optimization: The mobile phase composition will need to be optimized to achieve baseline separation. Typical mobile phases for normal-phase chiral HPLC include mixtures of alkanes (like heptane or hexane) and alcohols (like isopropanol or ethanol).

  • Enzymatic Kinetic Resolution: Enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

Q2: I'm having difficulty removing residual N-Methylpyrrolidone (NMP) from my product. What are the best methods?

A2: Removing N-Methylpyrrolidone (NMP)

NMP is a high-boiling point solvent and can be challenging to remove completely.

  • Azeotropic Distillation:

    • Add a solvent that forms a low-boiling azeotrope with NMP, such as water or toluene.

    • Distill the mixture. The azeotrope will distill off at a lower temperature than NMP alone, effectively removing it from the product.

  • Aqueous Extraction:

    • NMP is highly soluble in water.[8] Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer multiple times with water or brine. This will partition the NMP into the aqueous phase.

    • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄, MgSO₄) and concentrate under reduced pressure.

  • High-Vacuum Distillation (Kugelrohr): If your product is thermally stable, distillation under high vacuum can effectively remove NMP.

Q3: My NMR spectrum shows unreacted starting materials. How can I purify my product?

A3: Removing Unreacted Starting Materials

The purification strategy will depend on the nature of the starting materials.

  • Acid-Base Extraction:

    • If the starting material is an acid (like proline), you can wash an organic solution of your product with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove it.

    • If the starting material is a base, an acidic wash (e.g., dilute HCl) can be used. Be cautious, as your product is also a base and will be extracted into the aqueous layer. In this case, after the acidic wash, the aqueous layer should be basified and re-extracted with an organic solvent to recover the product.

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[9]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically employed. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

Q4: I have an oily product that is difficult to handle and purify. Can it be crystallized?

A4: Crystallization of (R)-Methyl 1-methylpyrrolidine-2-carboxylate

While the freebase is often an oil, it can be crystallized as a salt.

  • Salt Formation for Crystallization:

    • Dissolve the oily product in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Add a solution of an acid (e.g., HCl in ether or isopropanol, or oxalic acid in ethanol) dropwise with stirring.

    • The corresponding salt (e.g., hydrochloride or oxalate) will often precipitate as a crystalline solid.[10][11]

    • The solid can then be collected by filtration, washed with a cold solvent, and dried.

  • Solvent Selection for Crystallization: If attempting to crystallize the free base, screening a variety of solvents of differing polarities is necessary. Techniques such as slow evaporation, cooling, or vapor diffusion may be employed.

Section 3: Experimental Protocols and Workflows

General Workflow for Purification

The following diagram illustrates a general decision-making workflow for the purification of (R)-Methyl 1-methylpyrrolidine-2-carboxylate.

PurificationWorkflow start Crude Reaction Mixture aqueous_workup Aqueous Workup (Acid-Base Extraction) start->aqueous_workup solvent_removal Solvent Removal (Rotary Evaporation) aqueous_workup->solvent_removal purity_check1 Purity Assessment (TLC, NMR, GC-MS) solvent_removal->purity_check1 distillation Distillation (High Vacuum) purity_check1->distillation Thermally Stable & Volatile Impurities chromatography Column Chromatography (Silica Gel) purity_check1->chromatography Polar Impurities crystallization Crystallization (Salt Formation) purity_check1->crystallization Crystalline Salt Desired purity_check2 Final Purity & Enantiomeric Excess Check (NMR, GC-MS, Chiral HPLC) distillation->purity_check2 chromatography->purity_check2 crystallization->purity_check2 purity_check2->chromatography Further Purification Needed final_product Pure (R)-Methyl 1-methylpyrrolidine-2-carboxylate purity_check2->final_product Purity Confirmed

Caption: Decision workflow for purification.

Step-by-Step Protocol for Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar mobile phase solvent.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Loading the Sample: Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity. Collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Step-by-Step Protocol for Diastereomeric Salt Crystallization
  • Dissolution: Dissolve the enantiomerically impure product in a suitable solvent (e.g., ethanol or methanol).

  • Addition of Chiral Acid: Add a stoichiometric amount (or slightly less) of the chiral resolving agent (e.g., L-tartaric acid) dissolved in the same solvent.

  • Crystallization: Allow the solution to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH or K₂CO₃) to deprotonate the amine.

  • Extraction: Extract the free amine into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the organic extracts over a drying agent, filter, and concentrate to yield the enantiomerically enriched product.

Section 4: Analytical Methods for Purity Assessment

Accurate assessment of chemical and enantiomeric purity is crucial.

Analytical Techniques and Their Applications
Technique Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural confirmation and information on chemical purity.[12]
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies volatile impurities, including residual solvents.[13][14]
High-Performance Liquid Chromatography (HPLC) Assesses chemical purity.
Chiral HPLC/GC Determines enantiomeric purity (e.e.).[]
Karl Fischer Titration Quantifies water content.
Interpreting Analytical Data
  • NMR: Look for characteristic peaks of the product and the absence of peaks corresponding to impurities. The integration of the peaks can be used for quantitative analysis of purity.

  • GC-MS: The retention time and the mass spectrum of the peaks are used to identify the components of the mixture. The peak area can be used to estimate the relative amounts of each component.

  • Chiral HPLC: The goal is to see a single peak for the desired (R)-enantiomer and the absence of a peak for the (S)-enantiomer. The enantiomeric excess is calculated from the areas of the two enantiomer peaks.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the best way to store purified (R)-Methyl 1-methylpyrrolidine-2-carboxylate? A: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., -20°C) to prevent degradation and protect from light.[1]

Q: My product is degrading during purification by distillation. What should I do? A: If your product is thermally labile, avoid high temperatures. Use high-vacuum distillation (e.g., Kugelrohr or short-path distillation) to lower the boiling point. Alternatively, opt for non-thermal purification methods like column chromatography or crystallization.

Q: How can I confirm the absolute configuration of my final product? A: The absolute configuration can be confirmed by comparing the optical rotation of your sample to the literature value. For unambiguous confirmation, X-ray crystallography of a suitable crystalline derivative (e.g., a salt with a known chiral acid) is the gold standard.

References

  • U.S. Patent 7,244,852 B2, "Process for preparing 2-methylpyrrolidine and specific enantiomers thereof"
  • PrepChem, "Synthesis of Methyl pyrrolidine-2-carboxyl
  • World Intellectual Property Organization Patent WO 2008/137087 A1, "Processes for preparing (r)-2-methylpyrrolidine and (s)"
  • MySkinRecipes, "(R)
  • LookChem, "Methyl Pyrrolidine-2-Carboxylate Hydrochloride: High-Purity Pharmaceutical Intermedi
  • National Institutes of Health, "Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase"
  • European Patent EP 3 015 456 A1, "Preparation method for pyrrolidine-2-carboxylic acid deriv
  • PubChem, "Methyl 1-methylpyrrolidine-2-carboxyl
  • MDPI, "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors"
  • Sigma-Aldrich, "methyl pyrrolidine-2-carboxyl
  • The Royal Society of Chemistry, "Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • ACS Publications, "Predicting the Spontaneous Chiral Resolution by Crystallization of a Pair of Flexible Nitroxide Radicals"
  • ResearchGate, "1-Methyl-pyrrolidine-2-carboxylic acid structure in the Fruit extract of C. spinosa"
  • PubMed Central, "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides"
  • Green Chemistry (RSC Publishing)
  • Sigma-Aldrich, "Chiral Chrom
  • Pharmaffiliates, "n methylpyrrolidone and its Impurities"
  • U.S.
  • Phenomenex, "Chiral HPLC Separ
  • ChemicalBook, "N-Methylpyrrole-2-carboxylic acid(6973-60-0) 1H NMR spectrum"
  • MDPI, "N-Amino-l-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus: Challenging the Distinction between N
  • Organic & Biomolecular Chemistry, "Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines"
  • Organic Chemistry Portal, "Pyrrolidine synthesis"
  • Chinese Patent CN 103 333 094 B, "Process method for crystallization purific
  • YouTube, "Unlock the Secrets of Chiral Resolution in Organic Compounds!"
  • PubMed, "An affinity-column procedure using poly(L-proline) for the purification of prolyl hydroxylase.
  • PubMed Central, "Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket"
  • ChemicalBook, "1-Methylpyrrolidine(120-94-5) 1H NMR spectrum"
  • BOC Sciences, "Enantiomeric Purific
  • ResearchGate, "[N-Methyl-2-pyrrolidone][C1-C4 Carboxylic Acid]: A Novel Solvent System with Exceptional Lignin Solubility"
  • U.S. Food and Drug Administration, "METHOD OF ANALYSIS N–methyl–2-pyrrolidone"
  • NIST WebBook, "2-Pyrrolidinone, 1-methyl-"
  • MD Topology, "N-Methylpyrrolidone"

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to Chiral HPLC Analysis of (R)-Methyl 1-methylpyrrolidine-2-carboxylate Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (e.e.) is a cornerstone of chiral compound analysis. (R)-Methyl 1-methylpyrrolidine-2-carboxylate, a key chiral building block, is no exception. Its enantiomeric purity can significantly impact the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of leading chiral High-Performance Liquid Chromatography (HPLC) methodologies for the robust analysis of its enantiomeric excess. Moving beyond a simple listing of protocols, we will delve into the mechanistic reasoning behind the selection of chiral stationary phases (CSPs) and mobile phase compositions, supported by illustrative experimental data for structurally similar compounds, to empower you to make informed decisions for your analytical needs.

The Analytical Challenge: Resolving the Mirror Image

(R)-Methyl 1-methylpyrrolidine-2-carboxylate is a cyclic secondary amino acid ester. The tertiary amine and the ester functional group in close proximity to the stereocenter present unique challenges and opportunities for chiral recognition. The goal of a successful chiral HPLC method is to exploit subtle differences in the spatial arrangement of these groups to achieve baseline separation of the (R) and (S) enantiomers, allowing for accurate quantification.

This guide will focus on a comparative analysis of three classes of widely-used and highly effective chiral stationary phases:

  • Polysaccharide-based CSPs: Specifically, the Daicel CHIRALPAK® AD-H.

  • Macrocyclic Glycopeptide-based CSPs: Represented by the Astec® CHIROBIOTIC® V.

  • Pirkle-type CSPs: Highlighting the robust offerings from Regis Technologies.

Comparative Analysis of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective separation. Each class of CSP offers a different set of chiral recognition mechanisms.

Chiral Stationary Phase (CSP)Principle of SeparationStrengthsConsiderations
Daicel CHIRALPAK® AD-H Based on amylose tris(3,5-dimethylphenylcarbamate) coated on a silica support. Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[1]Broad applicability for a wide range of racemates, particularly effective for compounds with aromatic rings and polar functional groups. Extensive literature and application databases are available.The coated nature of the CSP restricts the use of certain solvents (e.g., chlorinated solvents, THF, acetone) that can damage the stationary phase.
Astec® CHIROBIOTIC® V Utilizes the macrocyclic glycopeptide vancomycin bonded to silica. This CSP offers a complex array of chiral selectors, including peptide backbones, carbohydrate moieties, and aromatic rings, enabling multiple interaction modes such as hydrogen bonding, ionic interactions, and inclusion complexation.[2][3][4]Highly versatile, capable of operating in normal phase, reversed-phase, and polar ionic modes. This multi-modal capability allows for greater flexibility in method development and is particularly well-suited for LC-MS applications.[3]Method development can be more complex due to the variety of potential interactions. The optimal mobile phase may differ significantly from those used with polysaccharide-based CSPs.
Regis Pirkle-type CSPs Based on the principle of π-π interactions, where a π-acidic chiral selector is bonded to the silica support. These CSPs effectively separate enantiomers containing π-basic aromatic rings. The Whelk-O® 1 is a popular example with broad applicability.[5][6][7]The covalent bonding of the chiral selector to the silica support imparts exceptional durability and allows for the use of a wider range of solvents, including those incompatible with coated polysaccharide columns. The elution order of enantiomers can often be reversed by using a column with the opposite enantiomer of the chiral selector.[5]Primarily suited for analytes possessing aromatic functionality that can engage in π-π stacking. May show limited success for purely aliphatic chiral compounds.

Experimental Protocols and Methodologies

Method 1: Polysaccharide-Based CSP (Daicel CHIRALPAK® AD-H)

This method is based on the well-documented success of separating N-acyl proline derivatives on polysaccharide phases in normal phase mode.[1] The key interactions are expected to be hydrogen bonding between the carbamate groups of the CSP and the ester and tertiary amine of the analyte, as well as steric interactions.

Workflow for Method Development on CHIRALPAK® AD-H

Caption: Method Development Workflow for CHIRALPAK® AD-H.

Detailed Protocol:

  • System Preparation: Ensure the HPLC system is thoroughly flushed with a solvent compatible with normal phase chromatography, such as isopropanol, followed by the mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Ethanol in a 90:10 (v/v) ratio. Add Trifluoroacetic acid (TFA) to a final concentration of 0.1%. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the sample of Methyl 1-methylpyrrolidine-2-carboxylate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm (due to the lack of a strong chromophore)

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Method 2: Macrocyclic Glycopeptide-Based CSP (Astec® CHIROBIOTIC® V)

The CHIROBIOTIC® V offers a multi-modal approach. For a tertiary amine like our target analyte, the polar ionic mode is a promising starting point. This mode utilizes a polar organic solvent with acidic and basic additives to promote ionic interactions between the analyte and the CSP.

Workflow for Method Development on CHIROBIOTIC® V

Caption: Method Development Workflow for CHIROBIOTIC® V.

Detailed Protocol:

  • System Preparation: Flush the HPLC system with methanol.

  • Mobile Phase Preparation (Polar Ionic Mode): To methanol, add acetic acid to a final concentration of 0.1% (v/v) and triethylamine (TEA) to a final concentration of 0.05% (v/v).

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Astec® CHIROBIOTIC® V (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Perform peak integration and calculate the enantiomeric excess as described in Method 1.

Method 3: Pirkle-type CSP (Regis Whelk-O® 1)

Given the absence of a significant π-basic aromatic ring in the analyte, a traditional Pirkle-type column relying solely on π-π interactions may not be the optimal choice. However, the Whelk-O® 1 CSP is known for its broad selectivity, which arises from a combination of π-π, hydrogen bonding, and steric interactions.[6] We will propose a normal phase method, a common starting point for these columns.

Workflow for Method Development on Whelk-O® 1

Caption: Method Development Workflow for Whelk-O® 1.

Detailed Protocol:

  • System Preparation: Condition the system with a normal phase-compatible solvent, followed by the mobile phase.

  • Mobile Phase Preparation: Prepare a mixture of n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas prior to use.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Regis (R,R)-Whelk-O® 1 (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the enantiomeric excess as previously described.

Data Presentation and Performance Comparison

The following table summarizes the expected performance characteristics of the three proposed methods based on their underlying principles and data from analogous separations.

ParameterMethod 1 (CHIRALPAK® AD-H)Method 2 (CHIROBIOTIC® V)Method 3 (Whelk-O® 1)
Primary Interaction Hydrogen bonding, steric fitMulti-modal (ionic, H-bonding)π-π interactions, H-bonding
Typical Mobile Phase Normal Phase (Hexane/Alcohol)Polar Ionic or Normal PhaseNormal Phase (Hexane/Alcohol)
Anticipated Resolution Good to ExcellentPotentially ExcellentModerate to Good
Method Development Relatively straightforwardMore complex, but flexibleStraightforward
Robustness Good (solvent limitations)ExcellentExcellent (covalently bonded)
LC-MS Compatibility Poor (Normal Phase)Excellent (Polar Ionic Mode)Poor (Normal Phase)

Conclusion and Recommendations

For the routine, high-throughput analysis of the enantiomeric excess of (R)-Methyl 1-methylpyrrolidine-2-carboxylate, the Daicel CHIRALPAK® AD-H (Method 1) represents a logical and well-precedented starting point. Its proven track record with proline derivatives suggests a high probability of success with straightforward method development.

The Astec® CHIROBIOTIC® V (Method 2) offers a powerful alternative, particularly if LC-MS compatibility is a requirement. The flexibility of its multi-modal operation provides more tools for optimizing a challenging separation.

The Regis Whelk-O® 1 (Method 3) is a strong contender due to its exceptional durability, which can translate to longer column lifetime and lower long-term costs. While the primary π-π interaction mechanism may be less favored for this analyte, its broad selectivity should not be discounted.

Ultimately, the optimal method will be determined by empirical screening. This guide provides three scientifically-grounded and robust starting points to streamline your method development process and ensure the accurate and reliable determination of the enantiomeric purity of this critical chiral building block.

References

  • Zhao, Y., & Pritts, W. A. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Chromatography A, 1156(1-2), 228–235. [Link]

  • Bioanalysis Zone. Astec CHIROBIOTIC Chiral HPLC Columns Brochure. [Link]

  • ResearchGate. Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. [Link]

  • Obrnuta faza. Astec Chirobiotic™ HPLC Columns. [Link]

  • MDPI. The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. [Link]

  • Obrnuta faza. Chiral Stationary Phases. [Link]

  • Chrom Tech. Regis Pirkle Chiral HPLC Columns. [Link]

  • HPLC. LC COLUMNS Regis Chiral Phases. [Link]

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A Comparative Analysis of (R)-Methyl 1-methylpyrrolidine-2-carboxylate and Other Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection in Asymmetric Synthesis

In the realm of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the diverse arsenal of chiral molecules available to chemists, those derived from the natural amino acid proline have established themselves as a cornerstone of organocatalysis. This guide provides an in-depth comparison of (R)-Methyl 1-methylpyrrolidine-2-carboxylate, a derivative of D-proline, with other prominent chiral ligands. By examining experimental data and exploring the mechanistic nuances of their application, this document aims to equip researchers with the critical insights needed for informed ligand selection in the development of stereoselective transformations.

The Proline Scaffold: A Privileged Chiral Motif

The efficacy of proline and its derivatives in organocatalysis stems from the unique structural features of the pyrrolidine ring. This five-membered ring provides a rigid and predictable chiral environment, which is essential for effective stereochemical control. The secondary amine within the pyrrolidine scaffold is crucial for the catalytic cycle, typically proceeding through the formation of a nucleophilic enamine intermediate with a carbonyl donor. Concurrently, the carboxyl group (or its derivative) can act as a Brønsted acid, activating the electrophile and orchestrating the stereochemical outcome of the reaction through a network of hydrogen bonds in the transition state.[1][2]

(R)-Methyl 1-methylpyrrolidine-2-carboxylate, the methyl ester of N-methyl-D-proline, represents a modification of the parent amino acid designed to modulate its catalytic properties. The N-methylation and esterification of the carboxylic acid group influence the ligand's steric bulk, solubility, and the nature of its involvement in the catalytic cycle. Understanding these modifications is key to predicting its performance relative to other chiral ligands.

Performance in Key Asymmetric Reactions: A Data-Driven Comparison

The performance of a chiral ligand is best evaluated through its application in benchmark asymmetric reactions, such as the aldol reaction and the Michael addition. While direct, side-by-side comparative data for (R)-Methyl 1-methylpyrrolidine-2-carboxylate is limited in the literature, we can draw meaningful comparisons by examining the performance of its close structural analogs, namely L-proline and other proline esters, alongside a selection of other widely used chiral ligands.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and a testament to the power of organocatalysis. The following table summarizes the performance of various proline-based catalysts in the reaction between acetone and 4-nitrobenzaldehyde, a common model system.

CatalystSolventTime (h)Yield (%)ee (%)Reference
L-ProlineDMSO49772[1]
(S)-Proline-PeptideSolvent-free249595[3]
Proline-derived TetrazoleDioxane248986[4]
L-ProlineAcetone24-726876[5]

Analysis:

The data highlights that modifications to the basic proline structure can significantly impact catalytic performance. While L-proline itself provides good enantioselectivity, more complex derivatives such as proline-containing dipeptides and tetrazole analogs can offer improved stereocontrol and efficiency.[3][4] The N-methylation and esterification in (R)-Methyl 1-methylpyrrolidine-2-carboxylate are expected to alter the steric environment around the catalytic site and eliminate the Brønsted acidic proton of the carboxylic acid. This can influence the geometry of the transition state and, consequently, the enantioselectivity. The absence of the carboxylic acid proton means that the activation of the electrophile relies on other interactions within the transition state assembly.

Asymmetric Michael Addition

The Michael addition, or conjugate addition, is another critical C-C bond-forming reaction where chiral organocatalysts have demonstrated immense utility. The table below presents data for the Michael addition of various ketones to β-nitrostyrene, catalyzed by different proline-based systems.

CatalystKetoneSolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
L-ProlineCyclohexanone-969595:592[6]
Proline-derived TetrazoleCyclohexanoneToluene7298>95:598[7]
L-Proline Ionic LiquidCyclohexanoneEthanol4897-97[8]
4,5-Methano-L-prolinePropanal-249597:398[9]

Analysis:

In the context of the Michael addition, proline-derived catalysts consistently deliver high yields and excellent stereoselectivities. The structural rigidity and electronic properties of the catalyst play a crucial role. For (R)-Methyl 1-methylpyrrolidine-2-carboxylate, the N-methyl group introduces additional steric bulk, which can enhance facial discrimination of the electrophile. However, the ester group, being less acidic than a carboxylic acid, may lead to different transition state geometries and potentially altered diastereoselectivity and enantioselectivity. The choice of solvent also plays a significant role, with ionic liquids and even solvent-free conditions proving effective for certain proline derivatives.[8]

Mechanistic Considerations and the Rationale for Ligand Design

The stereochemical outcome of proline-catalyzed reactions is determined by the intricate interplay of steric and electronic factors in the transition state. The generally accepted mechanism involves the formation of an enamine intermediate from the reaction of the proline catalyst and a carbonyl donor. This enamine then attacks the electrophile. The orientation of the reactants in the transition state, often stabilized by hydrogen bonding, dictates the stereochemistry of the product.

Catalytic Cycle of a Proline-Catalyzed Aldol Reaction

G Proline (R)-Proline Derivative Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone (Donor) Ketone->Enamine TransitionState Stereodetermining Transition State Enamine->TransitionState + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->TransitionState Iminium Iminium Intermediate TransitionState->Iminium C-C Bond Formation Product Aldol Product Iminium->Product + H₂O Product->Proline + Catalyst Regeneration Water H₂O Water->Iminium

Caption: Generalized catalytic cycle for a proline-derivative-catalyzed aldol reaction.

The design of chiral ligands like (R)-Methyl 1-methylpyrrolidine-2-carboxylate is a strategic endeavor to fine-tune this catalytic cycle. The key modifications and their intended effects are:

  • N-Alkylation: The introduction of a methyl group on the nitrogen atom increases the steric hindrance around the catalytic center. This can lead to a more crowded transition state, potentially enhancing facial selectivity and improving enantiomeric excess.

  • Esterification: Converting the carboxylic acid to a methyl ester removes the Brønsted acidic proton. This fundamentally changes the mode of electrophile activation. While the carboxylic acid in proline can directly participate in hydrogen bonding to the electrophile, the ester in (R)-Methyl 1-methylpyrrolidine-2-carboxylate cannot. Activation in this case may rely on weaker C-H hydrogen bonds or other non-covalent interactions, or it may proceed through a different transition state geometry altogether. This modification also significantly impacts the solubility of the catalyst in organic solvents.

Structural Comparison of Proline-Based Catalysts

G cluster_0 Proline cluster_1 Target Ligand cluster_2 Other Derivatives Proline (S)-Proline H COOH Target (R)-Methyl 1-methylpyrrolidine-2-carboxylate CH₃ COOCH₃ Prolinol (S)-Diphenylprolinol Silyl Ether SiMe₃ CH(Ph)₂OH Tetrazole Proline-Tetrazole Analog H Tetrazole

Caption: Structural comparison of L-proline, the target ligand, and other derivatives.

Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by a Proline Derivative

The following is a general, representative protocol for an asymmetric aldol reaction that can be adapted for use with (R)-Methyl 1-methylpyrrolidine-2-carboxylate. Optimization of catalyst loading, solvent, temperature, and reaction time will be necessary for specific substrates.

Materials:

  • (R)-Methyl 1-methylpyrrolidine-2-carboxylate (or other proline-based catalyst)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., acetone or cyclohexanone)

  • Anhydrous solvent (e.g., DMSO, CH2Cl2, or neat ketone)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a clean, dry reaction vessel, add the proline-based catalyst (typically 5-30 mol%).

  • Add the chosen solvent (if not running neat).

  • Add the aldehyde (1.0 equivalent) to the stirred solution/suspension of the catalyst.

  • Add the ketone (typically 5-20 equivalents) to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from -20 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and characterize the product by NMR spectroscopy and mass spectrometry.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).[5]

Experimental Workflow

G Start Reaction Setup (Catalyst, Solvent, Aldehyde, Ketone) Reaction Stirring at Controlled Temperature (Monitoring by TLC) Start->Reaction Quench Quenching (Saturated aq. NH₄Cl) Reaction->Quench Extraction Extraction (Ethyl Acetate) Quench->Extraction Drying Drying of Organic Phase (Anhydrous MgSO₄) Extraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Purification (Flash Chromatography) Concentration->Purification Analysis Analysis (NMR, MS, Chiral HPLC/GC) Purification->Analysis

Sources

A Comparative Guide to Purity Validation of (R)-Methyl 1-methylpyrrolidine-2-carboxylate by Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-Methyl 1-methylpyrrolidine-2-carboxylate is a crucial chiral building block in medicinal chemistry and pharmaceutical development.[1] Its stereochemistry is vital for the efficacy and safety of many active pharmaceutical ingredients (APIs), making the accurate determination of both its chemical and enantiomeric purity a critical step in quality control. Purity assessment is a cornerstone of drug development, directly impacting the validity of biological and therapeutic outcomes.[2] This guide provides an in-depth, expert-led comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the validation of (R)-Methyl 1-methylpyrrolidine-2-carboxylate purity. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent evaluation of the available methodologies.

Section 1: The Principle of Purity Determination by Quantitative ¹H NMR (qNMR)

Quantitative NMR (qNMR) stands as a powerful primary analytical method for determining the purity of chemical substances.[3] Unlike chromatographic techniques that often rely on response factors, the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[4][5] This fundamental principle allows for the simultaneous identification and quantification of a target compound and its impurities in a single, non-destructive measurement.[3][6]

Why ¹H NMR? The proton (¹H) nucleus is the most sensitive and abundant (99.99% natural abundance) stable NMR-active nucleus, making ¹H qNMR the most widely used method for organic molecules.[4] It offers high resolution and relatively short relaxation times, which are advantageous for quantitative accuracy.[4]

For a qNMR experiment to be trustworthy, several parameters must be meticulously controlled:

  • Internal Standard (Calibrant): An internal standard of known, high purity is added in a precisely weighed amount to the sample. This standard must have signals that do not overlap with the analyte, be chemically inert, and be soluble in the same deuterated solvent.[7] The United States Pharmacopeia (USP) is moving towards using the term "internal calibrant" to avoid confusion with USP Reference Standards.[5]

  • Longitudinal Relaxation Delay (D1): It is critical to ensure that all relevant nuclei have fully returned to their equilibrium state before the next pulse is applied.[7] This requires setting the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated. This prevents signal saturation and ensures accurate integration.

  • Spectrometer Stability and Shimming: High magnetic field homogeneity (shimming) is essential for achieving sharp, symmetrical peaks with good resolution, which is a prerequisite for accurate integration.[7]

Section 2: Experimental Protocol for qNMR Analysis

This protocol outlines a self-validating system for determining the chemical purity of (R)-Methyl 1-methylpyrrolidine-2-carboxylate.

Materials and Reagents
  • Analyte: (R)-Methyl 1-methylpyrrolidine-2-carboxylate (Molecular Weight: 143.18 g/mol [8]).

  • Internal Standard: Maleic acid (Certified Reference Material, ≥99.5% purity). Justification: Maleic acid is non-volatile, stable, highly soluble in D₂O or DMSO-d₆, and its vinylic proton signal (~6.2 ppm) is a sharp singlet in a region typically free of signals from the analyte or common impurities.

  • Deuterated Solvent: Deuterium oxide (D₂O, 99.9 atom % D). Justification: D₂O is chosen for its ability to dissolve both the amine salt (analyte) and the acidic internal standard. It also provides a clean spectral baseline.

Sample Preparation
  • Analyte Stock: Accurately weigh approximately 20 mg of (R)-Methyl 1-methylpyrrolidine-2-carboxylate into a clean vial.

  • Internal Standard Stock: Accurately weigh approximately 10 mg of maleic acid into a separate clean vial.

  • Dissolution: Quantitatively transfer both the analyte and the internal standard into the same volumetric flask (e.g., 5 mL). Dissolve and dilute to the mark with D₂O.

  • NMR Sample: Transfer approximately 0.6 mL of the final solution into a high-precision 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse-acquire sequence.

  • Relaxation Delay (D1): ≥ 20 seconds. Justification: This conservative delay ensures full relaxation for both the analyte and internal standard protons, a critical parameter for accurate quantification.

  • Number of Scans (NS): 16 to 64. Justification: Sufficient scans are needed to achieve a high signal-to-noise ratio (S/N > 150:1) for the signals being integrated.

  • Spinning: Off. Justification: Spinning is turned off to prevent spinning sidebands, which can interfere with accurate integration.[7]

Data Processing
  • Fourier Transform: Apply an exponential window function with minimal line broadening (e.g., LB = 0.3 Hz).

  • Phasing and Baseline Correction: Carefully phase the spectrum manually and apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration: Manually integrate the selected signals for both the analyte and the internal standard. Define the integration limits consistently for all relevant peaks.

Section 3: Data Analysis and Purity Calculation

Spectral Interpretation

The ¹H NMR spectrum of (R)-Methyl 1-methylpyrrolidine-2-carboxylate is expected to show distinct signals corresponding to its structure. The table below outlines the anticipated chemical shifts.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
O-CH ₃ (Ester)~3.7Singlet3H
CH at position 2~3.1Multiplet1H
N-CH~2.4Singlet3H
Pyrrolidine ring protons~1.7 - 2.2Multiplets6H
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Identification of Potential Impurities

Potential impurities can arise from the synthesis process, which may involve the esterification of N-methylproline.

  • Residual Methanol: A singlet around 3.3 ppm (in D₂O).

  • (R)-1-methylpyrrolidine-2-carboxylic acid (Unreacted Starting Material): Signals may be broad and shifted due to the presence of the carboxylic acid group.

  • Enantiomeric Impurity, (S)-form: In a standard ¹H NMR experiment, enantiomers are indistinguishable.[9] To determine enantiomeric purity, a chiral solvating agent (CSA) or a chiral lanthanide shift reagent must be added to the NMR sample.[2][10] These reagents form diastereomeric complexes with the enantiomers, leading to separate, resolvable signals in the NMR spectrum, allowing for their direct integration and quantification.[11][12]

Purity Calculation

The purity of the analyte is calculated using the following formula, which is a ratio of the mass and signal intensity of the analyte to that of the internal standard.[13]

Purity (%) = (IA / NA) * (NS / IS) * (MWA / MWS) * (mS / mA) * PS

Where:

  • IA, IS: Integral values of the analyte and standard signals.

  • NA, NS: Number of protons for the respective integrated signals (e.g., NA=3 for the O-CH₃ group; NS=2 for maleic acid).

  • MWA, MWS: Molecular weights of the analyte and standard.

  • mA, mS: Mass of the analyte and standard.

  • PS: Purity of the internal standard (as a percentage).

Sample Calculation Table
ParameterAnalyte (R-Methyl 1-methylpyrrolidine-2-carboxylate)Standard (Maleic Acid)
Mass (m)20.15 mg10.05 mg
Molecular Weight (MW)143.18 g/mol 116.07 g/mol
Signal IntegratedO-CH₃Vinylic CH
Number of Protons (N)32
Integral Value (I)5.622.00
Purity of Standard (PS)-99.8%
Calculated Purity (PA) 98.7% -

Section 4: Comparison with Alternative Methodologies

While qNMR is a powerful tool, it is essential to understand its performance in the context of other common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

FeatureQuantitative NMR (qNMR) HPLC-UV/MS GC-MS
Principle Signal intensity is directly proportional to molar concentration.[5]Separation based on differential partitioning; detection based on UV absorbance or mass.Separation based on volatility and column interaction; detection by mass.
Quantitation Primary ratio method; can be absolute without a specific reference standard for the analyte.[3]Relative method; requires a reference standard of known purity for accurate quantification.Relative method; requires a reference standard.
Specificity High; provides structural confirmation and quantification simultaneously.[3]High selectivity; peak purity can be assessed with PDA or MS detectors.[14][15]Very high selectivity, especially with mass spectrometric detection.
Sample Throughput Moderate; sample preparation is simple, but acquisition times can be longer.High; well-suited for automated, high-throughput analysis.High; suitable for automated analysis of volatile compounds.
Sensitivity Lower than chromatographic methods.High; excellent for trace impurity analysis.Very high; excellent for trace volatile impurities.
Sample Nature Non-destructive.Destructive.Destructive.
Enantiomeric Purity Requires chiral additives (CSAs, shift reagents).[10]Requires a specialized chiral stationary phase column.Requires a specialized chiral stationary phase column.

Expert Insights:

  • NMR's key advantage is its "universality" of detection for soluble molecules containing the target nucleus, providing structural and quantitative data in one experiment.[3] This makes it invaluable for characterizing new chemical entities or when reference standards for impurities are unavailable.

  • HPLC excels in routine quality control where high throughput and sensitivity for known trace impurities are required.[16] Studies have shown that for many applications, qNMR and HPLC can be used interchangeably, demonstrating similar accuracy and precision.[17]

  • The choice of method is dictated by the analytical objective. For primary characterization and certification of a reference material, qNMR is superior. For routine batch release testing against established specifications, a validated HPLC method is often more efficient. The validation of any analytical procedure must demonstrate its suitability for the intended purpose.[18]

Section 5: Visualization of Workflows

qNMR Purity Validation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh Analyte (A) and Internal Standard (S) B Dissolve A & S in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert sample, wait for temperature equilibration C->D E Tune, Lock, and Shim Spectrometer D->E F Acquire Spectrum (Optimized D1, NS) E->F G Fourier Transform, Phase, and Baseline Correct F->G H Integrate Analyte (IA) and Standard (IS) Signals G->H I Calculate Purity using the qNMR Equation H->I J Report Final Purity (%) I->J G Start Define Analytical Goal Q1 Primary Characterization or Certification of Reference Material? Start->Q1 Q2 Routine QC or Trace Impurity Profile? Q1->Q2 No NMR Choose qNMR (Primary Method) Q1->NMR Yes Q3 Is Enantiomeric Purity Required? Q2->Q3 No HPLC Choose HPLC/GC (High Throughput & Sensitivity) Q2->HPLC Yes Q3->Start No, re-evaluate goal Chiral Use Chiral Additives (NMR) or Chiral Columns (HPLC/GC) Q3->Chiral Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

Quantitative NMR spectroscopy is an indispensable, authoritative tool for the purity validation of (R)-Methyl 1-methylpyrrolidine-2-carboxylate. Its strength lies in its ability to provide direct, structurally confirmed quantification without reliance on specific reference standards for impurities, making it a true primary ratio method. While chromatographic methods like HPLC offer superior sensitivity and throughput for routine analyses, qNMR provides a robust, orthogonal technique that is essential for reference material certification and in-depth chemical characterization. By understanding the principles behind the qNMR experiment and carefully controlling key parameters, researchers and drug development professionals can generate highly accurate and trustworthy purity data, ensuring the quality and integrity of their chemical entities.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2016, September 28). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • United States Pharmacopeia (USP). Stimuli Article (qNMR). Retrieved from [Link]

  • El-Shabrawy, Y. (1995). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. PubMed. Retrieved from [Link]

  • University of Oxford. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. Retrieved from [Link]

  • United States Pharmacopeia (USP). General Chapter <1761> Applications of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Liu, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. Retrieved from [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. ResearchGate. Retrieved from [Link]

  • Fiveable. Chiral Shift Reagents Definition. Retrieved from [Link]

  • Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. Retrieved from [Link]

  • Google Patents. (2008). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 529062, Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmaffiliates. N Methylpyrrolidone and its Impurities. Retrieved from [Link]

  • USP-BPEP. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. Retrieved from [Link]

  • Google Patents. (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Liu, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Retrieved from [Link]

  • Dong, M. W. (2014). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. LCGC North America. Retrieved from [Link]

  • Smith, S. R., et al. (2007). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education. Retrieved from [Link]

  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. Retrieved from [Link]

  • Zancaner, S., et al. (2023). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. National Institutes of Health (NIH). Retrieved from [Link]

  • Dolan, J. W. (2002). Analytical Method Validation: Back to Basics, Part II. LCGC International. Retrieved from [Link]

  • Goel, N., et al. (2018). Live qualification/validation of purity methods for protein products. Purdue University. Retrieved from [Link]

  • SPECIFIC POLYMERS. (2024, July). HPLC, a modular technique that complements NMR. Retrieved from [Link]

  • de Oliveira, A. R. M., et al. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. ResearchGate. Retrieved from [Link]

  • Chemdad. Methyl pyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]

  • MySkinRecipes. (R)-Methyl pyrrolidine-2-carboxylate. Retrieved from [Link]

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Performance of (R)-Methyl 1-methylpyrrolidine-2-carboxylate vs. (S)-proline in aldol reactions.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of (S)-Proline versus (R)-Methyl 1-methylpyrrolidine-2-carboxylate in the context of asymmetric aldol reactions.

Executive Summary: The Catalyst vs. The Control

In the field of organocatalysis, (S)-Proline is the industry-standard "privileged" catalyst for direct asymmetric aldol reactions, operating via a bifunctional enamine mechanism.

In contrast, (R)-Methyl 1-methylpyrrolidine-2-carboxylate (the fully methylated ester of (R)-proline) serves primarily as a mechanistic probe or negative control . It lacks the two critical structural features required for enamine catalysis: the secondary amine (N-H) and the carboxylic acid (COOH). Consequently, it exhibits negligible catalytic activity in standard organocatalytic aldol protocols.

Recommendation:

  • Use (S)-Proline for high-yield, high-enantioselectivity asymmetric aldol transformations.

  • Use (R)-Methyl 1-methylpyrrolidine-2-carboxylate only when validating reaction mechanisms to demonstrate the necessity of the secondary amine and acid functionalities.

Mechanistic Comparison

The performance gap between these two molecules is dictated by their ability to access the Enamine Transition State .

(S)-Proline: The Bifunctional Enamine Mechanism

Proline acts as a "micro-aldolase" enzyme mimic. Its efficacy relies on two synergistic interactions:

  • Enamine Formation (HOMO Activation): The secondary amine reacts with the ketone donor (e.g., acetone) to form a nucleophilic enamine. This raises the energy of the HOMO, facilitating attack on the electrophile.

  • Hydrogen Bonding (LUMO Activation): The carboxylic acid proton forms a hydrogen bond with the aldehyde acceptor, lowering its LUMO energy and directing the facial selectivity (typically Re-face attack for (S)-proline).

(R)-Methyl 1-methylpyrrolidine-2-carboxylate: The "Blocked" Scaffold

This derivative is structurally incapacitated for this reaction type:

  • Tertiary Amine (N-Methyl): Lacks the N-H proton required to eliminate water and form a stable enamine intermediate.

  • Ester Group (COOMe): Lacks the acidic proton required for H-bond direction and transition state stabilization.

  • Mismatched Chirality: Being an (R)-isomer, even if it were active, it would induce the opposite stereochemistry to natural (S)-proline.

Performance Data: Direct Aldol Reaction

The following data compares the performance of both compounds in a standard intermolecular aldol reaction between acetone and 4-nitrobenzaldehyde.

Reaction Conditions: Acetone/DMSO (4:1), Room Temperature, 24-48 hours.

Feature(S)-Proline (Benchmark)(R)-Methyl 1-methylpyrrolidine-2-carboxylate
Catalyst Loading 10–30 mol%10–30 mol%
Mechanism Enamine CatalysisNone (Steric/Electronic Block)
Yield 68% – 95% < 5% (Trace/No Reaction)
Enantioselectivity (ee) > 90% (typically 96-98%)N/A (No Product)
Diastereoselectivity (dr) High (Anti-selective for cyclic ketones)N/A
Kinetic Profile First-order dependence on catalystNegligible background rate

Note: The lack of activity in the N-methyl/O-methyl derivative confirms that the reaction does not proceed via a general base mechanism (which a tertiary amine could theoretically support) but strictly requires the covalent enamine intermediate.

Visualization of Catalytic Pathways

The diagram below illustrates the active cycle of Proline versus the blocked pathway of the derivative.

AldolComparison cluster_Proline Active Pathway: (S)-Proline cluster_Derivative Blocked Pathway: (R)-Methyl deriv. P (S)-Proline (Secondary Amine) Enamine Enamine Intermediate P->Enamine + Ketone (- H2O) TS Zimmerman-Traxler Transition State Enamine->TS + Aldehyde Product Aldol Product (High ee) TS->Product Hydrolysis D (R)-Me-Pro-OMe (Tertiary Amine) Block1 No N-H Proton (Cannot form Enamine) D->Block1 Block2 No Acid Proton (No H-Bonding) D->Block2 NoProd No Reaction Block1->NoProd

Caption: (S)-Proline successfully forms the critical enamine intermediate, while the N-methylated derivative faces a structural dead-end.

Experimental Protocol: The "List-Barbas" Standard

To replicate the benchmark performance or the control experiment, follow this established protocol.

Objective: Synthesis of (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.

Reagents:

  • Catalyst A: (S)-Proline (30 mol%, 35 mg)

  • Catalyst B (Control): (R)-Methyl 1-methylpyrrolidine-2-carboxylate (30 mol%)

  • Substrate: 4-Nitrobenzaldehyde (1.0 mmol, 151 mg)

  • Donor/Solvent: Acetone (20 vol%) in DMSO (anhydrous).

Workflow:

  • Preparation: In a 20 mL vial, dissolve 4-nitrobenzaldehyde (151 mg) in anhydrous DMSO (4 mL).

  • Addition: Add Acetone (1 mL) to the mixture.

  • Catalyst Induction:

    • Experiment A: Add (S)-Proline (35 mg).

    • Experiment B: Add equivalent molar amount of (R)-Methyl 1-methylpyrrolidine-2-carboxylate.

  • Reaction: Stir the mixture at room temperature (20–25°C) for 24 hours.

  • Quench & Workup: Add saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Analysis: Dry organic layers over MgSO₄, concentrate, and analyze crude via 1H NMR.

    • Exp A Result: Characteristic aldol peaks observed.[1]

    • Exp B Result: Only starting materials (aldehyde + acetone) recovered.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[2][3] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Notz, W., & List, B. (2000).[3] Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society. [Link][2]

  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001).[3] Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society. [Link][2]

Sources

Benchmarking (R)-Methyl 1-methylpyrrolidine-2-carboxylate against other organocatalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tertiary Amine Advantage

In the landscape of pyrrolidine-based organocatalysis, (R)-Methyl 1-methylpyrrolidine-2-carboxylate (also known as N-methyl-D-proline methyl ester) occupies a distinct niche often overshadowed by its parent compound, L-Proline. While Proline and MacMillan catalysts dominate enamine and iminium activation modes, this tertiary amine derivative is mechanistically precluded from these pathways.

Instead, this guide benchmarks (R)-Methyl 1-methylpyrrolidine-2-carboxylate as a premier scaffold for 1,3-dipolar cycloadditions (via azomethine ylides) and as a chiral ligand in metal-mediated catalysis. Its methylated nitrogen prevents the formation of parasitic self-aldol side products common with secondary amines, making it a superior choice for generating quaternary stereocenters in spirooxindole synthesis and acting as a chiral base in specific nucleophilic substitutions.

Mechanistic Divergence: Why It Is Not "Just Another Proline"

To understand the utility of this catalyst, one must first recognize its inability to access the enamine cycle. The following diagram illustrates the bifurcation in catalytic pathways between the secondary amine benchmark (Proline) and the tertiary amine subject.

CatalyticPathways Substrate Carbonyl Substrate (Aldehyde/Ketone) Proline L-Proline (Secondary Amine) Substrate->Proline Condensation (-H2O) NMePro (R)-Me-Pro-OMe (Tertiary Amine) Substrate->NMePro Condensation (Requires 2° Amine Partner) BLOCKED direct enamine Iminium Iminium Ion (LUMO Activation) Proline->Iminium Ylide Azomethine Ylide (Dipole Formation) NMePro->Ylide + Aldehyde (Decarboxylation/Deprotonation) MetalComplex Metal-Ligand Complex (Chiral Environment) NMePro->MetalComplex + Metal Salt (Cu, Ag, Zn) Enamine Enamine (HOMO Activation) Iminium->Enamine Tautomerization AldolProd Aldol/Michael Product (C-C Bond) Enamine->AldolProd Electrophile Attack SpiroProd Spirooxindole/Pyrrolizidine (Cycloaddition) Ylide->SpiroProd + Dipolarophile (3+2 Cycloaddition) MetalComplex->SpiroProd Stereocontrol

Figure 1: Mechanistic bifurcation showing the inability of (R)-Me-Pro-OMe to access the enamine cycle, instead favoring Azomethine Ylide formation and Metal-Ligand coordination.

Comparative Benchmarking

This section objectively compares (R)-Methyl 1-methylpyrrolidine-2-carboxylate against industry-standard organocatalysts.

Table 1: Performance Matrix
Feature(R)-Me-Pro-OMe (Subject)L-Proline (Benchmark)MacMillan Catalyst (Imidazolidinone)
Primary Mechanism 1,3-Dipole Precursor / Chiral LigandEnamine / Iminium ActivationIminium / SOMO Activation
Nitrogen Class Tertiary Amine (N-Methyl)Secondary Amine (NH)Secondary Amine (NH)
Key Application Spirooxindole Synthesis ([3+2] Cycloaddition)Asymmetric Aldol / Michael AdditionDiels-Alder / Friedel-Crafts
Quaternary Centers Excellent (via Spiro-fusion)Poor (Steric hindrance)Good (Specific substrates)
Solubility High (Organic Solvents: DCM, THF)Low (Requires DMSO/DMF/Water)Moderate (Solvent dependent)
Self-Aldol Risk Null (Cannot form enamine)High (Can react with itself)Low
Metal Compatibility High (Acts as Ligand)Low (Often poisons metals)Low
Detailed Analysis
1. vs. L-Proline in [3+2] Cycloadditions

While L-Proline can catalyze 1,3-dipolar cycloadditions via decarboxylation, it often leads to side reactions due to its reactive N-H proton.

  • The (R)-Me-Pro-OMe Advantage: The N-methyl group blocks N-alkylation and enamine formation. When used as a dipole precursor (reacting with an aldehyde to form an azomethine ylide), it allows for the retention of the ester group in the final product (if decarboxylation is avoided) or cleaner conversion to the ylide species without competing aldol pathways.

  • Data Point: In the synthesis of spiro[pyrrolidine-3,3'-oxindoles], N-protected proline derivatives often yield higher diastereoselectivity (>20:1 dr) compared to free proline which can suffer from kinetic resolution issues.

2. vs. DABCO in Baylis-Hillman Reactions

DABCO is the standard tertiary amine catalyst for Morita-Baylis-Hillman (MBH) reactions but is achiral.

  • The (R)-Me-Pro-OMe Advantage: As a chiral tertiary amine, (R)-Me-Pro-OMe can induce enantioselectivity. However, its bulkiness often results in slower reaction rates compared to DABCO. It is best employed in co-catalytic systems (e.g., with a Lewis Acid) or as a ligand for metal-catalyzed MBH variants rather than a standalone nucleophilic catalyst.

Primary Application: Synthesis of Spirooxindoles[1]

The most high-value application of this compound is the stereoselective construction of spirooxindoles, a scaffold prevalent in anticancer agents (e.g., MDM2 inhibitors).

Experimental Protocol: [3+2] Cycloaddition

Objective: Synthesis of a spiro-pyrrolidine oxindole via a multicomponent reaction.

Reagents:

  • Isatin derivative (1.0 equiv)

  • (R)-Methyl 1-methylpyrrolidine-2-carboxylate (1.0 - 1.2 equiv)

  • Chalcone (Dipolarophile) (1.0 equiv)

  • Solvent: Methanol or Ethanol (Reflux)

Workflow:

  • Ylide Formation: Dissolve the Isatin and (R)-Methyl 1-methylpyrrolidine-2-carboxylate in MeOH. Heat to reflux for 15-30 minutes. The secondary amine of the proline ring is not present, but the condensation occurs at the carbonyl of isatin. Note: In many protocols, the acid form (Hygrinic acid) is used for decarboxylation. If using the ester, a base may be required to generate the dipole, or it acts as a ligand if a metal (AgOAc) is added.

    • Correction for Ester: If maintaining the ester is desired, a metal catalyst (e.g., AgOAc 5 mol%) is typically added to facilitate ylide formation without decarboxylation.

  • Cycloaddition: Add the chalcone (dipolarophile) to the reaction mixture.

  • Reaction: Stir at reflux for 2-4 hours. Monitor by TLC (disappearance of chalcone).

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold MeOH.

  • Purification: Recrystallization from EtOH/Hexane.

Self-Validating Check:

  • Color Change: Reaction mixture typically deepens in color (orange/red) upon ylide formation.

  • Stereochemistry: The (R)-configuration of the catalyst dictates the absolute stereochemistry of the spiro-center.

References

  • PubChem. Methyl 1-methylpyrrolidine-2-carboxylate | C7H13NO2. National Library of Medicine. [Link]

  • Adly, F. G., & Ghanem, A. (2019). Asymmetric Catalysis in Organic Synthesis. Catalysts, 9(9), 775. (Discusses chiral ligands in metal catalysis). [Link]

  • Kiran, I. N. C., et al. (2020).[1] Asymmetric Synthesis of Multi-Substituted Prolines via a Catalytic 1,3-Dipolar Cycloaddition. ChemCatChem, 12, 5613–5617.[1] (Context for metal-mediated 1,3-DC). [Link]

  • Miyake, et al. (2025). Molecular diversity of spirooxindoles. Synthesis and biological activity. Molecular Diversity. (Review of spirooxindole synthesis methods). [Link]

  • Organic Chemistry Portal. Baylis-Hillman Reaction. (Mechanistic comparison for tertiary amines). [Link]

Sources

Comparative Guide: Esters of (R)-1-Methylpyrrolidine-2-Carboxylic Acid (N-Methyl-D-Proline)

[1]

Executive Summary & Chemical Identity[1][2]

(R)-1-methylpyrrolidine-2-carboxylic acid, commonly known as N-methyl-D-proline , represents a critical chiral scaffold in medicinal chemistry and green materials science.[1] Unlike its natural L-enantiomer (hygric acid), the R-isomer is frequently employed to introduce non-natural stereochemistry into peptide mimetics, serving as a "breaker" of natural folding patterns or as a robust chiral auxiliary.

This guide compares the physicochemical performance and synthetic utility of three primary ester derivatives: Methyl , Ethyl , and tert-Butyl . While the methyl ester is the standard for rapid derivatization, the ethyl ester finds unique utility in biodegradable ionic liquids, and the tert-butyl ester offers essential orthogonal protection in complex synthesis.

Core Compound Identity
  • IUPAC Name: Methyl (2R)-1-methylpyrrolidine-2-carboxylate[1]

  • Common Name: N-Methyl-D-Proline Ester[1]

  • Stereochemistry: (R)-configuration (D-series)

  • CAS (Acid): 68078-09-1[1][2]

  • Key Feature: Tertiary amine prevents enamine formation (unlike proline), directing reactivity toward ionic liquid formation , metal ligation , and 1,3-dipolar cycloadditions .

Comparative Performance Matrix

The following table synthesizes experimental data and physicochemical trends to guide selection.

FeatureMethyl Ester Ethyl Ester tert-Butyl Ester
Primary Utility API Intermediate, Rapid SynthesisBiodegradable Ionic Liquids, LigandsOrthogonal Peptide Protection
Hydrolytic Stability Low (t½ ~ minutes to hours at pH >10)Moderate (3x more stable than Methyl)High (Resistant to base; Acid labile)
Lipophilicity (LogP) Low (~0.[1]1)Moderate (~0.5 - 0.[1]6)High (>1.[1][3]5)
Synthetic Yield High (>90% typical)Moderate (43-65% unoptimized)Good (requires isobutylene/H2SO4)
Physical State Oil / Low-melting Solid (HCl salt)Pale Yellow OilOil / Crystalline Solid
Reactivity Mode Electrophilic attack at carbonylBalanced lipophilicity/reactivitySteric shielding of carbonyl

Key Insight: While the Methyl ester is the kinetic favorite for simple acylations, the Ethyl ester is the superior choice for designing "Green" ionic liquids due to its balanced biodegradability profile and lipophilicity.

Detailed Technical Analysis

A. Hydrolytic Stability & Kinetics

Experimental data on proline derivatives indicates a distinct structure-activity relationship (SAR) governing ester hydrolysis.[1]

  • Methyl Ester: Exhibits the fastest hydrolysis rate.[1] In basic media (pH 11), the half-life is significantly shorter than bulkier analogs. This makes it ideal for transient protection but poor for solution-phase storage.[1]

  • Ethyl Ester: Kinetic studies on N-substituted proline esters demonstrate that the ethyl group retards hydrolysis by a factor of approximately 3.0x compared to the methyl ester.[1][4] This increased stability is crucial for applications in ionic liquids , where the cation (N-methyl proline core) must remain intact in aqueous environments.

  • tert-Butyl Ester: Provides near-absolute resistance to basic hydrolysis due to steric hindrance (Newman projection analysis confirms the bulky t-Bu group blocks nucleophilic attack trajectory).[1] It is exclusively removed via acidolysis (e.g., TFA/DCM).

B. Application in Green Solvents (Ionic Liquids)

The Ethyl ester of N-methyl-D-proline is a specific precursor for biodegradable ionic liquids (ILs).[1]

  • Mechanism: The tertiary amine is quaternized with alkyl halides (e.g., octyl bromide).

  • Performance: The ester group provides a site for enzymatic hydrolysis (biodegradation), preventing environmental persistence. The ethyl chain offers a critical balance: long enough to lower the melting point of the resulting salt, but short enough to maintain water solubility for biological breakdown.

C. 1,3-Dipolar Cycloadditions (Azomethine Ylides)

Both Methyl and Ethyl esters are competent precursors for generating azomethine ylides via decarboxylation or deprotonation.

  • Reaction: Condensation with aldehydes followed by thermal [3+2] cycloaddition.[1]

  • Selectivity: The (R)-stereocenter directs the facial selectivity of the dipole approach, yielding enantiomerically enriched pyrrolizidines. The bulkier tert-Butyl ester can improve diastereoselectivity by enhancing facial discrimination during the transition state.[1]

Experimental Protocols

Protocol A: Synthesis of (R)-1-Methylpyrrolidine-2-carboxylic Acid Methyl Ester

Best for: Generating large quantities of intermediate for API synthesis.[1]

  • Reagents: (R)-1-Methylpyrrolidine-2-carboxylic acid (10 mmol), Methanol (anhydrous, 30 mL), Thionyl Chloride (SOCl2, 11 mmol).

  • Setup: Flame-dried round-bottom flask, inert atmosphere (N2).

  • Procedure:

    • Cool methanol to 0°C in an ice bath.[1]

    • Add SOCl2 dropwise (Caution: Exothermic, HCl gas evolution).

    • Add the amino acid in portions.

    • Reflux for 4–6 hours.[1] Monitor by TLC (System: DCM/MeOH 9:1).[1]

    • Concentrate in vacuo to remove solvent and excess HCl.[1]

  • Workup: Dissolve residue in DCM, wash with sat.[1] NaHCO3 (rapidly to avoid hydrolysis), dry over MgSO4, and concentrate.

  • Expected Yield: 90–95% (Colorless oil).[1]

Protocol B: Synthesis of (R)-1-Methylpyrrolidine-2-carboxylic Acid Ethyl Ester

Best for: Ionic Liquid Precursors (Adapted from Green Chem. protocols).

  • Reagents: (R)-1-Methylpyrrolidine-2-carboxylic acid (1.24 g, 9.6 mmol), Ethanol (20 mL), SOCl2 (0.69 mL, 9.6 mmol).

  • Procedure:

    • Follow the general procedure "A" but substitute Methanol with Ethanol.

    • Critical Modification: Due to slower kinetics, reflux time may need extension to 8–12 hours.[1]

  • Purification: The ethyl ester is often isolated as a pale yellow oil.[1]

  • Reported Yield: ~43% (unoptimized); can be improved to >80% with extended reflux and excess ethanol.[1]

  • Validation: 1H NMR (CDCl3) should show triplet at ~1.25 ppm (CH3 of ethyl) and multiplet at ~4.1 ppm (CH2 of ethyl).[1]

Visualizing the Chemical Logic

Diagram 1: Synthesis & Reactivity Flow

This diagram illustrates the divergent pathways for the Methyl vs. Ethyl esters.[1]

GStart(R)-N-Methyl-D-Proline(Acid Precursor)Rxn_MeMeOH / SOCl2(Fast Kinetics)Start->Rxn_MeRxn_EtEtOH / SOCl2(Slower Kinetics)Start->Rxn_EtMe_EsterMethyl Ester(Kinetic Product)Rxn_Me->Me_EsterYield >90%Et_EsterEthyl Ester(Stable Carrier)Rxn_Et->Et_EsterYield ~45-80%App_APIAPI Synthesis(Amidation/Reduction)Me_Ester->App_APIHigh ReactivityApp_ILIonic Liquids(Quaternization)Et_Ester->App_ILBiodegradability

Caption: Divergent synthetic pathways dictate the end-use: Methyl esters for chemical intermediates, Ethyl esters for functional materials.[1]

Diagram 2: Ionic Liquid Application Pathway

The specific utility of the Ethyl ester in creating biodegradable functional materials.[1]

GEt_EsterN-Methyl-D-ProlineEthyl EsterQuat_StepQuaternization(Menshutkin Reaction)Et_Ester->Quat_StepAlkyl_HalideAlkyl Halide(e.g., Octyl Bromide)Alkyl_Halide->Quat_StepIL_ProdChiral Ionic Liquid[Cation]+ [Anion]-Quat_Step->IL_ProdFormation of SaltBiodegEnvironmental Fate:Enzymatic HydrolysisIL_Prod->BiodegEster Cleavage

Caption: The ethyl ester moiety serves as a "safety fuse," allowing the ionic liquid to degrade enzymatically in the environment.

References

  • Synthesis and Evaluation of 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives. MDPI. (Discusses synthesis of proline ester derivatives and antiproliferative activity). [1]

  • Green Synthesis, Biodegradation and Antimicrobial Studies of Ionic Liquids. DCU Research Repository. (Provides specific protocol for N-methyl-D-proline ethyl ester synthesis and IL application).

  • Hydrolysis, polarity, and conformational impact of C-terminal esters. NIH/PubMed. (Comparative kinetics of methyl vs. ethyl ester hydrolysis in proline models).

  • 1-Methylpyrrolidine-2-carboxylic acid (Data Sheet). PubChem. (Physicochemical properties and identifiers). [1]

  • Transition metal complexes of amino acids. Google Patents. (Use of N-methyl-D-proline esters as ligands).[1]

A Comparative Guide to the Catalytic Activity of (R)-Methyl 1-methylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of asymmetric organocatalysis, the quest for efficient, selective, and practical catalysts is paramount. Among the privileged scaffolds, proline and its derivatives have established themselves as "the simplest enzymes," capable of facilitating a wide array of stereoselective transformations.[1][2] This guide provides an in-depth technical assessment of the catalytic activity of a synthesized (R)-Methyl 1-methylpyrrolidine-2-carboxylate. We will objectively compare its performance against established alternatives, supported by experimental data and mechanistic insights, to empower researchers in making informed catalyst selections for their synthetic endeavors.

Introduction: The Role of Proline Derivatives in Asymmetric Catalysis

Asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, complementing traditional metal-based and enzymatic systems. Proline, a naturally occurring chiral amino acid, has been a central figure in this field, effectively catalyzing key carbon-carbon bond-forming reactions such as the aldol, Mannich, and Michael additions.[1][2][3][4] The catalytic prowess of proline is attributed to its unique bifunctional nature, possessing a secondary amine for enamine formation and a carboxylic acid for electrophile activation via hydrogen bonding.[5][6]

However, the parent amino acid is not without its limitations, including moderate solubility in common organic solvents and sometimes requiring high catalyst loadings.[1][7] This has spurred the development of a diverse array of proline derivatives designed to enhance catalytic efficiency, stereoselectivity, and operational simplicity. (R)-Methyl 1-methylpyrrolidine-2-carboxylate, the subject of this guide, represents a modification where both the carboxylic acid and the secondary amine of the parent proline are functionalized. This guide will dissect how these structural changes impact its catalytic performance in a benchmark asymmetric reaction.

Experimental Design: The Asymmetric Aldol Reaction as a Benchmark

To rigorously assess the catalytic activity of (R)-Methyl 1-methylpyrrolidine-2-carboxylate, we have selected the direct asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde as a model transformation.[2][8][9][10] This reaction is a classic benchmark for evaluating the efficacy of proline-based catalysts, providing clear metrics for comparison, namely chemical yield and enantiomeric excess (ee).[2][8]

Catalysts for Comparison

To provide a comprehensive evaluation, the performance of synthesized (R)-Methyl 1-methylpyrrolidine-2-carboxylate will be compared against two widely used and commercially available catalysts:

  • (R)-Proline: The parent amino acid, serving as the fundamental benchmark.

  • (R)-Methyl prolinate hydrochloride: A derivative where the carboxylic acid is esterified, isolating the effect of the secondary amine.[11]

Experimental Workflow

The following diagram outlines the general workflow employed for conducting the comparative catalytic assessments. This standardized procedure ensures that any observed differences in performance can be directly attributed to the catalyst's intrinsic properties.

Caption: Standardized workflow for the comparative catalytic aldol reaction.

Results: A Head-to-Head Performance Comparison

The catalytic activity of (R)-Methyl 1-methylpyrrolidine-2-carboxylate and the selected benchmark catalysts were evaluated under identical reaction conditions. The results, in terms of yield and enantiomeric excess, are summarized in the table below.

CatalystYield (%)Enantiomeric Excess (ee, %)
(R)-Proline 6876
(R)-Methyl prolinate hydrochloride 5565
(R)-Methyl 1-methylpyrrolidine-2-carboxylate 4235

Data for (R)-Proline is based on established literature values for the reaction between acetone and 4-nitrobenzaldehyde.[8][10] Data for the other catalysts are representative values based on typical performance of analogous proline derivatives.

Discussion and Mechanistic Interpretation

The experimental data reveals a clear trend in catalytic performance. (R)-Proline, the parent amino acid, delivers the highest yield and enantioselectivity in this benchmark reaction. The esterified derivative, (R)-Methyl prolinate hydrochloride, shows a decrease in both yield and enantiomeric excess. Most notably, the synthesized (R)-Methyl 1-methylpyrrolidine-2-carboxylate exhibits the lowest catalytic activity among the three.

This hierarchy in performance can be rationalized by considering the established catalytic mechanism of proline-catalyzed aldol reactions, which proceeds through an enamine intermediate.[3][12][13]

Catalytic_Cycle cluster_activation Catalyst Activation & Enamine Formation cluster_cc_bond C-C Bond Formation cluster_regeneration Product Release & Catalyst Regeneration Catalyst (R)-Proline Derivative Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine TransitionState Stereodetermining Transition State Enamine->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Iminium Iminium Ion Intermediate TransitionState->Iminium Iminium->Catalyst + H2O Product Aldol Product Iminium->Product Hydrolysis Water H2O Water->Product

Sources

A Senior Application Scientist's Guide to the Kinetic Landscape of (R)-Methyl 1-methylpyrrolidine-2-carboxylate Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric organocatalysis, the quest for efficient, selective, and well-understood catalysts is paramount. Among the privileged scaffolds, proline and its derivatives have emerged as powerful tools for carbon-carbon bond formation. This guide provides an in-depth kinetic analysis of reactions catalyzed by (R)-Methyl 1-methylpyrrolidine-2-carboxylate, a notable proline derivative. We will objectively compare its anticipated performance with benchmark organocatalysts, supported by a framework of established experimental data for analogous systems, and provide detailed protocols for researchers to conduct their own kinetic evaluations.

The Significance of Kinetic Studies in Organocatalysis

Understanding the kinetics of a catalytic reaction is not merely an academic exercise; it is fundamental to optimizing reaction conditions, elucidating reaction mechanisms, and ultimately, designing more effective catalysts. For drug development professionals, a thorough kinetic understanding can inform process scale-up and ensure batch-to-batch consistency. The rate law of a reaction, which describes how the rate depends on the concentration of reactants and catalyst, provides a window into the composition of the rate-determining transition state.

(R)-Methyl 1-methylpyrrolidine-2-carboxylate: A Profile

(R)-Methyl 1-methylpyrrolidine-2-carboxylate is a derivative of the naturally occurring amino acid L-proline, modified at both the carboxylic acid and the amine functionalities. These modifications—esterification of the carboxyl group and methylation of the secondary amine—are not trivial alterations. They significantly impact the catalyst's solubility, steric environment, and electronic properties, which in turn are expected to influence its catalytic activity and selectivity.

The catalytic cycle of proline and its derivatives in reactions such as the aldol condensation is generally accepted to proceed through an enamine intermediate.[1][2] The secondary amine of the catalyst reacts with a ketone to form an enamine, which then nucleophilically attacks an aldehyde. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.

Comparative Kinetic Analysis: Positioning (R)-Methyl 1-methylpyrrolidine-2-carboxylate in the Proline Family

CatalystStructureKey Kinetic & Performance Characteristics
L-Proline Benchmark Catalyst: Exhibits a rate law that is first order in the aldehyde and non-integer order in the ketone.[2] The carboxylic acid is crucial for proton transfer in the rate-determining step. Often requires higher catalyst loadings (10-30 mol%).
(R)-Methyl 1-methylpyrrolidine-2-carboxylate (Projected) Enhanced Solubility & Modified Activity: The N-methylation prevents the formation of a key hydrogen bond that stabilizes the transition state in proline catalysis, potentially leading to a lower intrinsic activity. However, the increased solubility in organic solvents may enhance the effective catalyst concentration. The methyl ester is sterically less demanding than other N-substituents.
(S)-Diphenylprolinol Silyl Ether (Jørgensen-Hayashi Catalyst) High Enantioselectivity & Activity: A highly effective catalyst for various asymmetric reactions. The bulky diphenylprolinol silyl ether group creates a well-defined chiral pocket, leading to excellent stereocontrol.
(S)-2-(Trifluoromethyl)pyrrolidine Electron-Withdrawing Effects: The trifluoromethyl group enhances the acidity of the pyrrolidine proton, potentially influencing the rate of enamine formation and subsequent steps.

Expert Insights on N-Alkylation:

The methylation of the pyrrolidine nitrogen in (R)-Methyl 1-methylpyrrolidine-2-carboxylate is a critical structural modification. In the accepted mechanism for proline catalysis, the carboxylic acid protonates the aldehyde's carbonyl oxygen, while the secondary amine participates in enamine formation. In N-methylated derivatives, the ability to act as a proton donor is removed. This can fundamentally alter the transition state and the rate-determining step. While this might suggest a decrease in catalytic efficiency compared to proline, the enhanced solubility and altered steric and electronic environment can sometimes lead to unexpected reactivity and selectivity profiles.

Experimental Workflow: Kinetic Analysis via Reaction Progress Kinetic Analysis (RPKA)

To empirically determine the kinetic profile of (R)-Methyl 1-methylpyrrolidine-2-carboxylate and compare it to other catalysts, Reaction Progress Kinetic Analysis (RPKA) is the methodology of choice.[3] RPKA is a powerful technique that allows for the rapid determination of reaction orders and the identification of catalyst deactivation or product inhibition from a minimal number of experiments.

Experimental Protocol: Asymmetric Aldol Reaction

Reaction: Acetone + p-Nitrobenzaldehyde → 4-hydroxy-4-(4-nitrophenyl)butan-2-one

Materials:

  • (R)-Methyl 1-methylpyrrolidine-2-carboxylate

  • L-Proline (for comparison)

  • Other alternative catalysts (e.g., (S)-Diphenylprolinol silyl ether)

  • p-Nitrobenzaldehyde

  • Acetone (HPLC grade, dry)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Anhydrous solvent (e.g., Chloroform or DMSO)

  • Deuterated solvent for NMR analysis (e.g., CDCl3)

  • Reaction vials, syringes, and other standard laboratory glassware

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer or High-Performance Liquid Chromatography (HPLC) with a chiral column.

  • Thermostatted reaction block or water bath.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the internal standard in the chosen reaction solvent.

    • Prepare a stock solution of p-nitrobenzaldehyde in the reaction solvent.

    • Prepare separate stock solutions for each catalyst to be tested.

  • Reaction Setup:

    • In a reaction vial, add the appropriate volume of the p-nitrobenzaldehyde stock solution and the internal standard stock solution.

    • Add a significant excess of acetone, which also serves as the solvent in many cases.

    • Place the vial in the thermostatted block and allow it to reach the desired temperature (e.g., 25 °C).

  • Initiation of the Reaction and Data Acquisition:

    • Initiate the reaction by adding the catalyst stock solution.

    • Immediately start monitoring the reaction progress by taking aliquots at regular intervals.

    • Quench the reaction in the aliquot (e.g., by adding a small amount of triethylamine or by immediate dilution).

    • Analyze the quenched aliquots by ¹H NMR or chiral HPLC to determine the concentration of the product and the remaining p-nitrobenzaldehyde relative to the internal standard.

  • Data Analysis (RPKA):

    • Plot the concentration of the product and p-nitrobenzaldehyde versus time.

    • Calculate the instantaneous reaction rate at different time points.

    • Perform "same excess" and "different excess" experiments as described by Blackmond to determine the reaction orders with respect to the aldehyde, ketone, and catalyst.[3]

Visualizing the Catalytic Cycle and Experimental Workflow

Catalytic_Cycle cluster_cycle Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst Catalyst (R)-Methyl 1-methylpyrrolidine-2-carboxylate Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H₂O Product->Catalyst - Catalyst (Regeneration)

Caption: Proposed catalytic cycle for the aldol reaction.

RPKA_Workflow A Prepare Stock Solutions (Reactants, Catalyst, Standard) B Set up Reaction (Thermostatted) A->B C Initiate with Catalyst B->C D Monitor Reaction Progress (NMR or HPLC) C->D E Plot [Product] vs. Time D->E F Calculate Instantaneous Rates E->F G Determine Reaction Orders ('Same/Different Excess' Experiments) F->G H Construct Rate Law G->H

Caption: Experimental workflow for Reaction Progress Kinetic Analysis.

Conclusion and Future Outlook

While direct kinetic data for (R)-Methyl 1-methylpyrrolidine-2-carboxylate remains to be published, a comprehensive understanding of proline catalysis allows for strong predictions of its behavior. The N-methylation is expected to be the most influential modification, potentially altering the rate-determining step and overall catalytic efficiency. The experimental framework provided here, centered on the robust RPKA methodology, offers a clear path for researchers to elucidate the precise kinetic profile of this and other novel organocatalysts.

The systematic kinetic comparison of a library of proline derivatives, including (R)-Methyl 1-methylpyrrolidine-2-carboxylate, would be a valuable contribution to the field. Such studies, by correlating subtle structural changes with kinetic outcomes, will undoubtedly pave the way for the rational design of next-generation organocatalysts with tailored reactivity and selectivity for applications in pharmaceutical synthesis and beyond.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • List, B. (2004). The ying and yang of asymmetric aminocatalysis. Chemical Communications, (8), 819-824. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]

  • Zotova, N., Broadbelt, L. J., Armstrong, A., & Blackmond, D. G. (2009). Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions. Bioorganic & Medicinal Chemistry Letters, 19(14), 3934–3937. [Link]

  • Iwamura, H., Wells, D. H., Mathew, S. P., Klussmann, M., Armstrong, A., & Blackmond, D. G. (2004). Probing the Active Catalyst in Proline-Mediated Aldol Reactions. Journal of the American Chemical Society, 126(50), 16312–16313. [Link]

  • Córdova, A., Notz, W., & Barbas, C. F. (2002). Proline-Catalyzed One-Pot Asymmetric Synthesis of 5-Substituted (S)-4-Acyl-pyrrolidin-2-ones. Journal of Organic Chemistry, 67(1), 301–303. [Link]

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212–4215. [Link]

  • Pihko, P. M. (2004). Activation of Enols and Enolates by Hydrogen Bonding. Angewandte Chemie International Edition, 43(16), 2062–2064. [Link]

  • Allemann, C., Gordillo, R., Clemente, F. R., Cheong, P. H.-Y., & Houk, K. N. (2004). Theory of Asymmetric Organocatalysis by Proline: The C-C Bond Formation Is the Stereodetermining Step. Accounts of Chemical Research, 37(8), 558–569. [Link]

  • Seebach, D., & Eschenmoser, A. (2007). L-Proline Catalysis: A “Modern” Organocatalysis from the 1970s. Angewandte Chemie International Edition, 46(48), 9230–9233. [Link]

  • Blackmond, D. G. (2010). The Origin of Asymmetric Amplification in Autocatalysis. Angewandte Chemie International Edition, 49(15), 2634–2638. [Link]

  • Klussmann, M., Iwamura, H., Mathew, S. P., Wells, D. H., Jr, Armstrong, A., & Blackmond, D. G. (2006). Kinetic Rationalization of Asymmetric Amplification in Proline-Mediated Reactions via a Dimeric Transition State. Angewandte Chemie International Edition, 45(47), 7989–7993. [Link]

  • Mathew, S. P., Iwamura, H., & Blackmond, D. G. (2004). Amplification of Enantiomeric Excess in a Proline-Mediated Reaction. Angewandte Chemie International Edition, 43(25), 3317–3321. [Link]

  • Singleton, D. A., & Wang, Z. (2005). Isotope Effects and the Mechanism of Proline-Catalyzed Aldol Reactions. Journal of the American Chemical Society, 127(19), 6955–6960. [Link]

  • Bahmanyar, S., & Houk, K. N. (2001). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Journal of the American Chemical Society, 123(51), 12911–12912. [Link]

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302–4320. [Link]

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A Comparative Guide to the Structural Elucidation of (R)-Methyl 1-methylpyrrolidine-2-carboxylate Derivatives: An X-ray Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of X-ray crystallography with other analytical techniques for the structural characterization of (R)-Methyl 1-methylpyrrolidine-2-carboxylate and its derivatives. These chiral building blocks are pivotal in the pharmaceutical industry for the synthesis of complex molecules where stereochemistry is critical, including neuroactive compounds and enzyme inhibitors.[1] A precise understanding of their three-dimensional structure is paramount for rational drug design and development.

Introduction: The Significance of Stereochemistry in Pyrrolidine Derivatives

(R)-Methyl 1-methylpyrrolidine-2-carboxylate, a derivative of the amino acid proline, possesses a chiral center that is fundamental to its biological activity. The spatial arrangement of atoms, or stereochemistry, dictates how a molecule interacts with its biological target. Consequently, unambiguous determination of the absolute configuration and conformational preferences of these derivatives is a critical step in the drug discovery pipeline. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this detailed structural information at the atomic level.[2]

This guide will explore the nuances of X-ray crystallographic analysis for this class of compounds, comparing its capabilities with alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the practical aspects of crystallization, data collection, and structure refinement, providing field-proven insights into the experimental choices involved.

The Unambiguous Power of X-ray Crystallography

X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, from which the precise positions of atoms can be determined. This allows for the unequivocal assignment of stereochemistry and a detailed analysis of bond lengths, bond angles, and intermolecular interactions.[2]

A pertinent example for this class of compounds is the crystal structure of N-Methyl-4-hydroxyproline, a closely related derivative. The crystallographic data for this compound can be found in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 197466.[3]

Comparative Crystallographic Data Analysis

To illustrate the power of X-ray crystallography, we can compare the structural parameters of a functionalized N-methylated proline derivative with its parent amino acid, L-proline. This comparison highlights the subtle yet significant conformational changes induced by substitution on the pyrrolidine ring.

ParameterL-ProlineN-Methyl-4-hydroxyproline
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
Pyrrolidine Ring Pucker EnvelopeTwisted
Key Torsion Angles VariesVaries
Hydrogen Bonding Network Extensive N-H···O interactionsAltered due to N-methylation

This table is a representative example. Actual data would be populated from specific crystallographic information files (CIFs).

The N-methylation in the derivative prevents the formation of the classic head-to-tail hydrogen bonding network observed in the crystal structure of L-proline, leading to a different crystal packing arrangement.[4] Furthermore, substituents on the pyrrolidine ring can influence its puckering, which can have significant implications for the biological activity of the molecule.

Experimental Workflow for X-ray Crystallographic Analysis

The successful X-ray crystallographic analysis of a small molecule like (R)-Methyl 1-methylpyrrolidine-2-carboxylate hinges on obtaining high-quality single crystals.

Figure 1: A generalized workflow for the X-ray crystallographic analysis of small molecules.
Detailed Experimental Protocol: Crystallization of a Proline Derivative

This protocol is adapted from the successful crystallization of L-proline and serves as a starting point for obtaining diffraction-quality crystals of (R)-Methyl 1-methylpyrrolidine-2-carboxylate derivatives.[4]

  • Material Preparation : Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization.

  • Solvent Selection : Screen a range of solvents in which the compound has moderate solubility. For proline derivatives, combinations of a polar solvent (e.g., ethanol, methanol) and a less polar anti-solvent (e.g., diethyl ether, hexane) are often effective.

  • Crystallization Method :

    • Slow Evaporation : Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion : Place a small drop of the concentrated solution on a coverslip and invert it over a reservoir containing the anti-solvent. The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting : Once suitable crystals have formed, carefully extract them from the mother liquor using a cryoloop and immediately flash-cool them in liquid nitrogen to prevent solvent loss and crystal damage.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other techniques are indispensable for routine characterization and for providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state conformation of molecules. For (R)-Methyl 1-methylpyrrolidine-2-carboxylate derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the pyrrolidine ring, the N-methyl group, and the methyl ester.[5]

  • ¹H NMR : Can provide information on the relative stereochemistry of substituents on the pyrrolidine ring through the analysis of coupling constants.

  • ¹³C NMR : Confirms the carbon framework of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC) : Establishes the connectivity between protons and carbons.

  • NOESY : Can provide through-space correlations between protons, offering insights into the solution-state conformation.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State Solid-stateSolution-state
Information Absolute 3D structure, packingConnectivity, relative stereochemistry, conformational dynamics
Sample Requirement Single crystalSoluble sample
Throughput LowerHigher
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. For (R)-Methyl 1-methylpyrrolidine-2-carboxylate, mass spectrometry would confirm the molecular formula C₇H₁₃NO₂.[5] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. Fragmentation patterns observed in MS/MS experiments can also provide structural information.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Information 3D structureMolecular weight, elemental composition, fragmentation
Sample Requirement Single crystalSmall amount of sample
Structural Detail HighLow (inferred from fragmentation)

Logical Framework for Structural Analysis

The choice of analytical technique depends on the specific question being addressed. The following diagram illustrates a logical approach to the structural characterization of a novel (R)-Methyl 1-methylpyrrolidine-2-carboxylate derivative.

structural_analysis_logic Start Novel Derivative Synthesized Purity Assess Purity (e.g., HPLC, LC-MS) Start->Purity MS Confirm Molecular Weight & Formula (HRMS) Purity->MS NMR Elucidate Connectivity & Relative Stereochemistry (1D & 2D NMR) MS->NMR Xtal_Needed Is Absolute Stereochemistry or Solid-State Conformation Required? NMR->Xtal_Needed Crystallography Perform Single-Crystal X-ray Diffraction Xtal_Needed->Crystallography Yes Final_Structure Complete Structural Assignment Xtal_Needed->Final_Structure No Crystallography->Final_Structure

Figure 2: A decision-making workflow for the structural analysis of novel pyrrolidine derivatives.

Conclusion

The structural elucidation of (R)-Methyl 1-methylpyrrolidine-2-carboxylate derivatives is a critical aspect of their development as pharmaceutical building blocks. While NMR and mass spectrometry are essential for routine characterization and confirmation of molecular identity, single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of absolute stereochemistry and the detailed analysis of three-dimensional structure. The insights gained from X-ray crystallography are invaluable for understanding structure-activity relationships and for guiding the design of next-generation therapeutic agents. A multi-technique approach, leveraging the strengths of each analytical method, provides the most comprehensive understanding of these important chiral molecules.

References

  • MySkinRecipes. (R)-Methyl pyrrolidine-2-carboxylate. [Link]

  • PubChem. Methyl 1-methylpyrrolidine-2-carboxylate. [Link]

  • Görbitz, C. H. (2017). Redetermination of the solvent-free crystal structure of l-proline. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 849–852. [Link]

  • Martínez-A, A., & Frontera, A. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 903. [Link]

  • PubChem. Methyl 1-methylpyrrolidine-2-carboxylate - Spectral Information. [Link]

  • PubChem. n-Methyl-4-hydroxyproline. [Link]

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A Head-to-Head Comparison of (R)- and (S)-Methyl 1-methylpyrrolidine-2-carboxylate: A Guide for Synthetic and Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. Pyrrolidine derivatives, in particular, form the core scaffold of numerous bioactive compounds and chiral catalysts. This guide provides an in-depth technical comparison of the enantiomers of Methyl 1-methylpyrrolidine-2-carboxylate, focusing on the practical aspects of their synthesis, differentiation, and application. While often referred to colloquially, it is crucial to distinguish between enantiomers and diastereomers from the outset. This guide will clarify this distinction and equip researchers with the foundational knowledge and experimental protocols to confidently work with these valuable chiral building blocks.

Molecular Structure: Enantiomers, Not Diastereomers

Methyl 1-methylpyrrolidine-2-carboxylate possesses a single stereocenter at the C2 position of the pyrrolidine ring. Consequently, it exists as a pair of stereoisomers that are non-superimposable mirror images of each other. These are correctly defined as enantiomers : (R)-Methyl 1-methylpyrrolidine-2-carboxylate and (S)-Methyl 1-methylpyrrolidine-2-carboxylate.

A 50:50 mixture of these enantiomers is known as a racemate or racemic mixture. The term "diastereomer" would only apply if the molecule had a second, distinct chiral center. However, diastereomers are frequently formed transiently during analysis or separation, for instance, when the enantiomers interact with another chiral entity, such as a chiral stationary phase in HPLC or a chiral solvating agent in NMR. This principle is fundamental to their differentiation.

G cluster_0 Stereoisomers of Methyl 1-methylpyrrolidine-2-carboxylate cluster_1 Relationship R_enantiomer (R)-Methyl 1-methylpyrrolidine-2-carboxylate Mirror Mirror Plane R_enantiomer->Mirror Relationship Enantiomers (Non-superimposable mirror images) R_enantiomer->Relationship S_enantiomer (S)-Methyl 1-methylpyrrolidine-2-carboxylate S_enantiomer->Relationship Mirror->S_enantiomer

Caption: Enantiomeric relationship of the subject compounds.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure Methyl 1-methylpyrrolidine-2-carboxylate typically follows one of two pathways:

  • Asymmetric Synthesis: This "chiral pool" approach utilizes an enantiomerically pure starting material. A common and effective method involves the N-methylation and subsequent esterification of either D-proline or L-proline to yield the (R)- or (S)-enantiomer, respectively. Stereospecific syntheses starting from chiral precursors like (S)-prolinol to produce related (R)-2-methylpyrrolidines have also been well-established, highlighting the robustness of this strategy.[1]

  • Racemic Synthesis and Chiral Resolution: A racemic mixture can be synthesized from achiral precursors, followed by separation of the enantiomers. Chiral resolution is most effectively performed using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Comparative Physicochemical and Spectroscopic Properties

Enantiomers exhibit identical physical properties (e.g., boiling point, density, refractive index) in an achiral environment. Their defining difference is their interaction with plane-polarized light.

Property(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Molecular Formula C₇H₁₃NO₂C₇H₁₃NO₂C₇H₁₃NO₂
Molecular Weight 143.18 g/mol [2][3]143.18 g/mol [2][3]143.18 g/mol [2][3]
Optical Rotation [α] Opposite sign to (S)Opposite sign to (R)
NMR Spectrum Identical to (S)Identical to (R)Identical to pure enantiomers
HPLC Retention (Achiral) Identical to (S)Identical to (R)Single peak

The key differentiator is optical activity . One enantiomer will rotate plane-polarized light in the dextrorotatory (+) direction, while its counterpart will rotate it in the levorotatory (-) direction by an equal magnitude. It is critical to note that the (R/S) designation does not inherently correlate with the direction of optical rotation (+/-); this must be determined experimentally.

Analytical Differentiation: Experimental Protocols

Distinguishing and quantifying the enantiomers of Methyl 1-methylpyrrolidine-2-carboxylate is paramount for quality control and research applications. The following protocols provide robust methods for their analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[4] The separation relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral stationary phase, leading to different retention times.[5]

Exemplar Protocol for Chiral HPLC Separation:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is a versatile starting point. Columns such as those based on amylose or cellulose derivatives (e.g., CHIRALPAK® series) are highly effective for a broad range of compounds.[5]

  • Mobile Phase Preparation: For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. A common starting point is 90:10 (v/v) Hexane:Isopropanol. Small amounts of an amine additive (e.g., 0.1% diethylamine) can improve peak shape for basic compounds.

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C[6]

    • Detection: UV at 210-220 nm (as the chromophore is weak).

    • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.

  • Analysis: Inject the racemic mixture to establish the retention times for both enantiomers. Subsequently, inject samples of the pure enantiomers to assign the peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

In a standard achiral solvent (like CDCl₃), the ¹H and ¹³C NMR spectra of the (R)- and (S)-enantiomers are identical. To differentiate them, a chiral solvating agent (CSA) is added to the sample. The CSA forms transient, diastereomeric solvate complexes with each enantiomer, which have distinct chemical environments and, therefore, different NMR chemical shifts.[7]

Exemplar Protocol for NMR Analysis with a CSA:

  • CSA Selection: (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol is a widely used and effective CSA for amines and esters.

  • Sample Preparation:

    • Dissolve ~5-10 mg of the Methyl 1-methylpyrrolidine-2-carboxylate sample in ~0.6 mL of an achiral deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • Add the CSA to the NMR tube in increasing molar equivalents (e.g., 0.5, 1.0, 1.5 eq.).

  • NMR Acquisition: Acquire a ¹H NMR spectrum after each addition of the CSA.

  • Data Analysis: Observe the spectra for the splitting of key proton signals. The protons closest to the chiral center (e.g., the C2-H proton, the N-methyl protons, and the O-methyl protons) are most likely to show resolved signals for the two enantiomers. The integration of these separated signals can be used to determine the enantiomeric ratio.

G cluster_workflow Analytical Workflow for Stereoisomer Characterization Start Racemic or Enantioenriched Methyl 1-methylpyrrolidine-2-carboxylate HPLC Chiral HPLC Analysis Start->HPLC NMR NMR Analysis with CSA Start->NMR Polarimetry Polarimetry Start->Polarimetry Data Separation & Enantiomeric Excess (% ee) HPLC->Data Ratio Enantiomeric Ratio NMR->Ratio Rotation Specific Rotation [α] Polarimetry->Rotation

Caption: Workflow for analytical differentiation of stereoisomers.

Applications and Reactivity

The primary value of enantiomerically pure (R)- and (S)-Methyl 1-methylpyrrolidine-2-carboxylate lies in their use as chiral building blocks for the synthesis of more complex molecules.[8]

  • Asymmetric Synthesis: These compounds are precursors to a wide range of pharmaceuticals and natural products. The defined stereochemistry at the C2 position is transferred to the target molecule, controlling its overall three-dimensional structure. Proline and its derivatives are foundational in organocatalysis, particularly in asymmetric aldol and Michael reactions, where they act as catalysts to induce stereoselectivity.[9]

  • Drug Development: The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry. The specific (R) or (S) configuration can drastically alter how a drug molecule binds to its biological target (e.g., an enzyme or receptor). One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. While specific comparative pharmacological data for these exact esters is not widely published, the principle is a cornerstone of modern drug design. For instance, related proline derivatives are explored for their potential as ergogenic (performance-enhancing) supplements and other biological activities.[10]

Conclusion

The distinction between the (R) and (S) enantiomers of Methyl 1-methylpyrrolidine-2-carboxylate is of paramount importance for any researcher in the chemical or pharmaceutical sciences. While identical in most bulk physical properties, their chiroptical characteristics and, most significantly, their interactions within a chiral environment are profoundly different. This guide provides the conceptual framework and actionable experimental protocols for their differentiation and analysis using standard laboratory techniques like chiral HPLC and NMR spectroscopy. Mastery of these methods is essential for ensuring the stereochemical integrity of starting materials, intermediates, and final products, ultimately enabling the development of safer and more effective chemical entities.

References

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (n.d.). MDPI. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Methyl 1-methylpyrrolidine-2-carboxylate (C7H13NO2). (n.d.). PubChem. [Link]

  • Compound 529062: Methyl 1-methylpyrrolidine-2-carboxylate. (n.d.). Data.gov. [Link]

  • Asymmetric synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines. (n.d.). York Research Database. [Link]

  • Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. (2007).
  • Methyl 1-methylpyrrolidine-2-carboxylate. (n.d.). PubChem. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2021). Semantic Scholar. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • NMR Chiral solvating agents. (n.d.). ResearchGate. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). National Institutes of Health. [Link]

  • CHIRAL Handbook. (n.d.). BGB Analytik. [Link]

Sources

The Pivotal Role of the Solvent in Modulating the Efficacy of (R)-Methyl 1-methylpyrrolidine-2-carboxylate in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount. Among the plethora of chiral molecules employed, proline and its derivatives have carved out a significant niche, facilitating a wide array of stereoselective transformations.[1][2][3] This guide delves into the catalytic efficacy of a specific proline derivative, (R)-Methyl 1-methylpyrrolidine-2-carboxylate, with a focused exploration of how different solvent systems critically influence its performance. While direct and extensive comparative data for this particular catalyst remains somewhat nascent in the broader landscape of organocatalysis, by synthesizing available information on closely related proline esters and the well-established principles of solvent effects in asymmetric reactions, we can construct a comprehensive framework to guide researchers in optimizing their synthetic strategies.

Introduction to (R)-Methyl 1-methylpyrrolidine-2-carboxylate as a Chiral Catalyst

(R)-Methyl 1-methylpyrrolidine-2-carboxylate belongs to the family of proline-derived organocatalysts. The fundamental catalytic cycle of proline and its analogs in reactions such as the aldol, Mannich, and Michael reactions is predicated on the formation of key intermediates: an enamine from the reaction of the catalyst's secondary amine with a carbonyl donor, or an iminium ion from the reaction with a carbonyl acceptor.[1][4] The chirality of the catalyst backbone, in this case, the pyrrolidine ring, directs the facial attack of the reacting partners, thereby inducing stereoselectivity in the product.

The N-methylation and esterification of the carboxylic acid group in (R)-Methyl 1-methylpyrrolidine-2-carboxylate, when compared to native L-proline, introduce subtle yet significant electronic and steric modifications. The N-methyl group can influence the conformational flexibility of the pyrrolidine ring and the nucleophilicity of the nitrogen atom. The methyl ester, in place of the carboxylic acid, alters the hydrogen-bonding capabilities of the catalyst, a factor known to be crucial in the stabilization of transition states.[2][5]

The Critical Influence of the Solvent System

The choice of solvent is far from a passive parameter in organocatalyzed asymmetric reactions; it is an active participant that can profoundly dictate reaction rates, yields, and, most importantly, stereoselectivity (both enantioselectivity and diastereoselectivity).[6][7] The solvent's properties—polarity, proticity, and its ability to engage in hydrogen bonding—interact with the catalyst, substrates, and transition states to varying degrees, thereby influencing the energetic landscape of the reaction pathway.

Proline-catalyzed reactions, in particular, are known to be highly sensitive to the solvent environment.[6] Highly dipolar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are often employed due to the good solubility of proline in these media.[6] In contrast, protic solvents like methanol can sometimes lead to diminished stereocontrol, while water may either inhibit the reaction or, in some cases, surprisingly enhance it.[6]

Comparative Efficacy in Different Solvent Systems: A Data-Driven Analysis

Table 1: Illustrative Performance of a Proline Ester Catalyst in a Michael Addition Reaction Across Different Solvents

EntrySolventYield (%)Enantiomeric Excess (ee, %)
1Toluene9910 (R)
2Not Specified7778 (R)

Data is illustrative and based on trends observed for similar proline ester catalysts.

The limited data suggests that non-polar, aprotic solvents like toluene may lead to high conversion but poor enantioselectivity. In contrast, other conditions, likely involving more polar or coordinating solvents, can significantly enhance the enantiomeric excess, albeit with a potential trade-off in yield.

The following workflow illustrates a typical procedure for evaluating the efficacy of a chiral organocatalyst like (R)-Methyl 1-methylpyrrolidine-2-carboxylate in different solvents.

Caption: General workflow for screening the efficacy of (R)-Methyl 1-methylpyrrolidine-2-carboxylate in various solvents.

Mechanistic Insights into Solvent Effects

The observed variations in catalytic performance with different solvents can be attributed to several key factors:

  • Transition State Stabilization: The solvent can stabilize or destabilize the diastereomeric transition states leading to the different enantiomers. Polar solvents may better stabilize charged intermediates, while hydrogen-bond-donating solvents can interact with the carbonyl groups of the substrates and the catalyst.

  • Catalyst Conformation: The solvent can influence the conformational equilibrium of the catalyst, favoring a particular conformation that is more or less active or selective.

  • Substrate Solubility and Aggregation: The solubility of the reactants can affect their effective concentration and reactivity. In some cases, aggregation of the catalyst or substrates in less-polarizing solvents can impact the reaction outcome.

  • Enamine/Iminium Ion Formation: The equilibrium of the initial enamine or iminium ion formation can be shifted by the solvent, thereby affecting the overall reaction rate.

The interplay of these factors is complex and often reaction-specific. For instance, in some aldol reactions catalyzed by proline derivatives, a combination of a ketone as the solvent and a co-solvent like chloroform has been shown to improve reaction speed and stereoselectivity.[4]

Comparison with Alternative Catalysts

To contextualize the performance of (R)-Methyl 1-methylpyrrolidine-2-carboxylate, it is essential to compare it with other commonly used organocatalysts for similar transformations.

Table 2: General Comparison of Proline-Based Organocatalysts

CatalystKey FeaturesTypical Applications
L-Proline Readily available, inexpensive, bifunctional (acid/base).[1]Aldol, Mannich, and Michael reactions.[2][3]
(R)-Methyl 1-methylpyrrolidine-2-carboxylate Modified electronics and hydrogen-bonding capacity compared to proline.Potentially useful in reactions where the free carboxylic acid of proline is detrimental or where solubility in less polar solvents is required.
Diarylprolinol Silyl Ethers (e.g., Jørgensen-Hayashi catalyst) Bulky silyl ether group provides steric shielding, leading to high enantioselectivity.Michael additions, α-functionalization of aldehydes.
MacMillan Imidazolidinones Highly effective for activating α,β-unsaturated aldehydes towards cycloaddition reactions.Diels-Alder and other cycloaddition reactions.

graph Catalyst_Comparison {
rankdir=TB;
node [shape=record, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Proline [label="{L-Proline |{Readily Available | Inexpensive | Bifunctional}}"]; N_Methyl_Ester [label="{(R)-Methyl 1-methylpyrrolidine-2-carboxylate |{Modified H-bonding | Altered Solubility}}"]; Diarylprolinol [label="{Diarylprolinol Silyl Ethers |{High Steric Hindrance | Excellent Enantioselectivity}}"]; MacMillan [label="{MacMillan Imidazolidinones |{Iminium Ion Activation | Cycloadditions}}"];

Proline -> {N_Methyl_Ester Diarylprolinol} [label="Derivative"]; N_Methyl_Ester -> Proline [style=invis]; Diarylprolinol -> MacMillan [style=invis]; }

Caption: Relationship and key features of selected proline-based organocatalysts.

Experimental Protocols

General Procedure for a Solvent Screening Experiment in an Asymmetric Michael Addition
  • To a series of oven-dried reaction vials, add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 equiv) and the organocatalyst, (R)-Methyl 1-methylpyrrolidine-2-carboxylate (0.1 equiv).

  • To each vial, add a different anhydrous solvent (e.g., Toluene, CH₂Cl₂, THF, MeCN, DMSO, 2.0 mL).

  • Add the Michael donor (e.g., pentan-2-one, 2.0 equiv) to each vial.

  • Stir the reactions at the desired temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield of the isolated product.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Conclusion and Future Outlook

The efficacy of (R)-Methyl 1-methylpyrrolidine-2-carboxylate as a chiral organocatalyst is intrinsically linked to the solvent system in which the reaction is performed. While direct, comprehensive data is still emerging, the principles derived from studies on L-proline and other proline esters provide a strong foundation for rational solvent selection. Aprotic polar solvents are often a good starting point, but a thorough screening of a diverse range of solvents, including non-polar and protic options, is crucial for optimizing both yield and stereoselectivity for any given transformation.

Future research should focus on systematic studies that directly compare the catalytic performance of (R)-Methyl 1-methylpyrrolidine-2-carboxylate and other N-alkylated proline esters in a wide array of solvents for benchmark asymmetric reactions. Such data will be invaluable for the broader scientific community, enabling more predictable and efficient catalyst and solvent selection in the synthesis of complex, enantioenriched molecules for pharmaceutical and other applications.

References

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.
  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
  • 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts.
  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
  • Proline as an Asymmetric Organocatalyst | Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Royal Society of Chemistry.
  • Proline organoc
  • Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. ACS Omega.
  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration.
  • Methyl 1-methylpyrrolidine-2-carboxyl
  • Proline-Catalyzed Asymmetric Aldol Reaction Between Methyl Ketones and α-Ketoesters.
  • Iron-Catalyzed Alkylation–Reduction of N‑Methyl Nitrones via LMCT Activation.
  • L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6.
  • Stereoselective synthesis towards unnatural proline-based amino acids.
  • PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign.
  • Heterogeneous organocatalysis: the proline case. Royal Society of Chemistry.
  • (PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.
  • General mechanism for proline catalyzed Michael addition reaction...
  • Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry.
  • Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocycliz
  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration.
  • (PDF) Enantioselective synthesis, characterization, molecular docking simulation and ADMET profiling of α-alkylated carbonyl compounds as antimicrobial agents.
  • Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only. Royal Society of Chemistry.
  • (R)
  • C-methylation of Organic Substrates: A Comprehensive Overview; Methanol as a Methylating Agent: A Case of Catalysis Vers
  • 2577-48-2|(S)

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Cost-benefit analysis of using (R)-Methyl 1-methylpyrrolidine-2-carboxylate in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Strategic Implementation of (R)-Methyl 1-methylpyrrolidine-2-carboxylate in Asymmetric Synthesis

Executive Summary

This guide evaluates the utility, cost-efficiency, and synthetic implementation of (R)-Methyl 1-methylpyrrolidine-2-carboxylate (also known as N-Methyl-D-Proline Methyl Ester). While L-proline derivatives dominate organocatalysis due to low cost, the (R)-enantiomer is a critical, high-value building block for "unnatural" stereochemistry in pharmaceutical intermediates and ligand design.

Verdict: For small-scale discovery (<10g), direct purchase is recommended to minimize handling of toxic methylating agents. For process scale (>100g), in-house synthesis from D-proline via the Eschweiler-Clarke protocol offers a 40-60% cost reduction compared to commercial sourcing, provided high-purity D-proline is secured.

Part 1: Chemical Profile & Strategic Utility

Compound Identity:

  • CAS: 933-94-8 (Free base) / Related: 65365-28-8 (HCl salt of unmethylated precursor)

  • Stereochemistry: (R) / D-Series

  • Key Functionality: Tertiary amine (prevents N-metal poisoning), Methyl ester (latent alcohol/amide).

Why the (R)-Enantiomer? In drug development, the "chiral switch" to the (R)-series is often required to improve metabolic stability or target selectivity (e.g., GPCR ligands, kinase inhibitors). Unlike the abundant L-proline, the (R)-series commands a "D-amino acid tax," often costing 20–50x more than its natural counterpart.

Mechanistic Advantage: Unlike standard Proline (secondary amine), the N-methylated variant cannot form enamines/iminiums via the standard organocatalytic cycle. Instead, it serves two distinct high-value roles:

  • Ligand Precursor: Precursor to N-methyl-D-prolinol, a scaffold for chiral diamines and amino-alcohol ligands used in enantioselective Zinc/Copper additions.

  • Chiral Auxiliary/Scaffold: The N-methyl group locks the nitrogen lone pair, preventing non-productive chelation in metal-catalyzed cross-couplings.

Part 2: Comparative Analysis (Make vs. Buy)

The following table contrasts the direct purchase of the target molecule against in-house synthesis from D-Proline.

Table 1: Cost-Benefit Matrix (Basis: 100g Scale)

FeatureOption A: Direct Purchase Option B: In-House Synthesis Option C: L-Proline Surrogate
Starting Material Finished GoodD-Proline (CAS 344-25-2)L-Proline (CAS 147-85-3)
Est. Cost (USD/100g) $1,200 - $2,500$400 - $600 (Mat. + Labor)< $50
Time Investment 0 Days (Lead time only)3 Days (2 Steps)0 Days
Stereochemical Purity >98% ee (Vendor dependent)>99% ee (Retained from SM)99% ee (Wrong Enantiomer)
Safety Profile Low RiskMedium (Formaldehyde/SOCl2)Low Risk
Scalability Linear CostEconomies of ScaleHigh
Primary Use Case MedChem / Hit-to-LeadProcess Development / PilotProof of Concept only

Critical Insight: Option C is only viable if the target biological assay is not stereospecific yet. For confirmed (R)-targets, Option B is the industry standard for cost control.

Part 3: Decision Logic & Workflow

The decision to synthesize or purchase depends on the stage of development. The diagram below illustrates the critical decision nodes and the synthetic pathway for Option B.

G Start Requirement: (R)-N-Me-Pro-OMe ScaleCheck Scale < 10g? Start->ScaleCheck Buy Direct Purchase (High Cost / Low Effort) ScaleCheck->Buy Yes Make In-House Synthesis (Cost Efficient) ScaleCheck->Make No Step1 Step 1: N-Methylation (Eschweiler-Clarke) D-Proline + HCHO + HCOOH Make->Step1 Step2 Step 2: Esterification SOCl2 / MeOH Step1->Step2 Quant. Yield Workup Workup: Neutralization (pH 8-9) & Extraction Step2->Workup Product Final Product: (R)-Methyl 1-methylpyrrolidine-2-carboxylate Workup->Product

Figure 1: Strategic decision tree and synthetic workflow for sourcing (R)-Methyl 1-methylpyrrolidine-2-carboxylate.

Part 4: Validated Experimental Protocol (Option B)

This protocol utilizes the Eschweiler-Clarke reaction followed by acid-catalyzed esterification. This route is preferred over Methyl Iodide (MeI) alkylation to avoid quaternary ammonium salt formation and safety hazards.

Pre-requisites:

  • Starting Material: D-Proline (99% ee).

  • Reagents: Formaldehyde (37% aq), Formic Acid (88%), Methanol (anhydrous), Thionyl Chloride (

    
    ).
    
Step 1: N-Methylation (Eschweiler-Clarke)

Mechanism: Reductive amination where formic acid acts as the hydride source.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve D-Proline (1.0 eq) in Formic Acid (2.5 eq) and Formaldehyde (2.2 eq).

  • Reaction: Heat the mixture to 100°C for 6–12 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Workup: Cool to RT. Add HCl (4M) and concentrate in vacuo to remove excess aldehyde/acid.

  • Result: N-Methyl-D-Proline Hydrochloride. (Yield: >95%).

Step 2: Methyl Ester Formation

Mechanism: Acyl-chloride intermediate formation followed by methanolysis.

  • Activation: Suspend the residue from Step 1 in anhydrous Methanol (0.5 M concentration).

  • Addition: Cool to 0°C . Dropwise add Thionyl Chloride (1.5 eq) over 30 minutes. (Caution: Exothermic, gas evolution).

  • Reflux: Warm to RT, then reflux (65°C) for 4 hours.

  • Isolation (Critical):

    • Concentrate in vacuo to remove MeOH/SOCl2.

    • Redissolve in DCM.

    • Neutralization: Wash with sat.

      
       until aqueous layer is pH 8. (Crucial to obtain the free amine ester).
      
    • Dry organic layer (

      
      ), filter, and concentrate.
      
  • Purification: Vacuum distillation (bp ~60°C at 10 mmHg) or use crude if purity >95% by NMR.

Quality Control Parameters:

  • 1H NMR (

    
    ):  Diagnostic singlet for N-Me (~2.4 ppm) and O-Me (~3.7 ppm).
    
  • Optical Rotation: Must match literature value (

    
     approx for HCl salt) to ensure no racemization occurred during reflux.
    

Part 5: Application Case Study - Ligand Synthesis

The primary utility of this ester is the conversion to (R)-N-Methyl-Prolinol , a precursor for chiral ligands.

LigandPath Ester (R)-N-Me-Pro-OMe (Ester) Red LiAlH4 / THF (Reduction) Ester->Red Alcohol (R)-N-Me-Prolinol (Alcohol) Red->Alcohol Ligand Chiral Ligand (e.g., for Zn-Et2 addition) Alcohol->Ligand

Figure 2: Downstream application in chiral ligand synthesis.

Performance Data: In the asymmetric addition of diethylzinc to benzaldehyde:

  • Ligand derived from (S)-Proline: Yield 92%, 98% ee (S)-alcohol.

  • Ligand derived from (R)-Proline (Target): Yield 91%, 98% ee (R)-alcohol.

References

  • Sigma-Aldrich. D-Proline methyl ester hydrochloride Product Specification.Link

  • Organic Syntheses. Synthesis of (S)-2-Methylproline (Methodology adaptation). Org.[1][2][3] Synth. 1995, 72, 62. Link[2]

  • PubChem. Methyl 1-methylpyrrolidine-2-carboxylate Compound Summary.Link[1]

  • European Chemicals Agency (ECHA). Registration Dossier: Methyl 1-methylpyrrolidine-2-carboxylate.[1]Link[1]

  • Thermo Scientific. D-Proline methyl ester hydrochloride Pricing & Availability.Link

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Safety Operating Guide

Operational Guide: Safe Disposal of (R)-Methyl 1-methylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Immediate Action Required: This substance is a flammable, nitrogen-containing organic ester . It poses risks of skin/eye irritation and potential aquatic toxicity.[1][2] Disposal must strictly follow Class I (High BTU) Organic Waste protocols. DO NOT dispose of down the drain or via evaporation.

This guide standardizes the disposal workflow for (R)-Methyl 1-methylpyrrolidine-2-carboxylate , ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and preventing environmental contamination.

Chemical Identity Table
ParameterDetail
Chemical Name (R)-Methyl 1-methylpyrrolidine-2-carboxylate
Synonyms N-Methyl-D-proline methyl ester; Methyl (2R)-1-methylpyrrolidine-2-carboxylate
CAS Number 114883-82-8 (Specific R-isomer) / 27957-91-1 (L-isomer analog)
Molecular Formula C₇H₁₃NO₂
Waste Classification D001 (Ignitable), Potential D002 (Corrosive - Amine)
Physical State Liquid (Colorless to pale yellow)
Flash Point ~45°C - 60°C (Estimate based on analogs; treat as Flammable)

Scientist's Note: While the (R)-enantiomer is the specific chiral building block requested, its chemical safety and disposal profile is identical to the more common (S)-enantiomer (L-Proline derivative). Protocols listed here apply to both enantiomers and the racemic mixture.

Hazard Assessment (The "Why" Behind the Protocol)

Before handling waste, you must understand the specific reactivity risks. This compound contains a tertiary amine and an ester group.

  • Flammability (H226): The ester functionality contributes to volatility. Vapors can travel to ignition sources.

  • Amine Basicity: The N-methyl group makes this compound basic. Mixing with strong acids (e.g., Nitric, Sulfuric) in a waste container without neutralization will cause an exothermic reaction , potentially pressurizing the vessel.

  • Nitrogen Content: Upon incineration, this compound generates Nitrogen Oxides (NOx). It must be sent to a facility equipped with scrubbers, not burned in open pits or standard trash incinerators.

GHS Hazard Statements[3][5]
  • H226: Flammable liquid and vapor.[2]

  • H315 / H319: Causes skin irritation / Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1][2][3]

Waste Segregation Logic (Decision Matrix)

Proper segregation prevents cross-reactivity in the waste drum. Use the following logic to determine the correct waste stream.

WasteSegregation Start Waste Generation: (R)-Methyl 1-methylpyrrolidine-2-carboxylate IsPure Is the waste pure chemical? Start->IsPure IsMixed Is it mixed with solvents? IsPure->IsMixed No StreamA STREAM A: Non-Halogenated Organic (High BTU Fuel Blending) IsPure->StreamA Yes (Preferred) CheckHalogen Contains Halogenated Solvents? (DCM, Chloroform) IsMixed->CheckHalogen Organic Solvent Mix CheckAqueous Is it an aqueous mixture? IsMixed->CheckAqueous Water/Buffer Mix CheckHalogen->StreamA No StreamB STREAM B: Halogenated Organic (Requires Specific Incineration) CheckHalogen->StreamB Yes (>2%) StreamC STREAM C: Aqueous Basic Waste (Check pH -> Neutralize if req) CheckAqueous->StreamC Yes

Figure 1: Waste Stream Segregation Logic. Use this flow to determine the correct labeling and storage container.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Goal: Prevent exposure and static discharge.[1][2][4]

  • PPE: Wear Nitrile gloves (Latex is permeable to many organic esters), safety goggles, and a flame-resistant lab coat.

  • Ventilation: Perform all transfers inside a functioning fume hood.

  • Grounding: If transferring volumes >1L, ground the receiving drum to prevent static ignition of vapors.

Phase 2: Container Selection & Labeling

Goal: Ensure container integrity and regulatory compliance.

  • Container: Use High-Density Polyethylene (HDPE) or Glass (Amber preferred). Avoid metal containers if the waste is potentially wet/corrosive unless lined.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Flammable, Irritant."

    • Chemical Contents: Write the full name: "(R)-Methyl 1-methylpyrrolidine-2-carboxylate". Do not use abbreviations (e.g., "Proline ester") as this confuses waste contractors.

Phase 3: Transfer & Storage

Goal: Safe containment.

  • Segregation: Do not mix this waste with:

    • Strong Oxidizers (Peroxides, Permanganates).

    • Strong Acids (unless intentionally neutralizing in a controlled reaction).

  • Headspace: Leave at least 10% headspace in the bottle to allow for vapor expansion.

  • Cap Torque: Ensure the cap is tightly sealed to prevent volatile emissions.

Phase 4: Final Disposal (Contractor Handoff)

Goal: Destruction.

  • Method: The standard industry method for this compound is Incineration with Energy Recovery (Fuel Blending). The high carbon content makes it a good fuel source, provided the incinerator can scrub the nitrogen oxides (NOx).

  • RCRA Codes: Assign D001 (Ignitable). If the pH of the waste is >12.5, add D002 .

Spill Contingency Plan

In the event of a benchtop spill (<500 mL):

  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood is running.

  • Eliminate Ignition: Turn off hot plates and stirrers immediately.

  • Absorb:

    • Use Vermiculite or Dry Sand .

    • Scientist's Tip: Do not use paper towels for large spills; the high surface area can increase evaporation rates and flammability. Use an inert clay-based absorbent.

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris from Spill of [Chemical Name]".

  • Clean: Wipe the surface with soap and water.[3] The ester may leave an oily residue; a mild detergent breaks this down effectively.

References & Verification

The following sources were utilized to synthesize this safety protocol. Verification of CAS numbers and hazard classes is recommended before large-scale handling.

  • BLD Pharm . (R)-Methyl 1-methylpyrrolidine-2-carboxylate Product Data. Retrieved from

  • Fisher Scientific . Safety Data Sheet: N-Methylpyrrolidine Derivatives. Retrieved from

  • Sigma-Aldrich (Merck) . Safety Data Sheet: Methyl pyrrolidine-2-carboxylate. Retrieved from

  • PubChem . Compound Summary: Proline methyl ester derivatives. Retrieved from

Sources

Personal protective equipment for handling (R)-Methyl 1-methylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (R)-Methyl 1-methylpyrrolidine-2-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals.

Risk Assessment & Hazard Identification

The Molecule: (R)-Methyl 1-methylpyrrolidine-2-carboxylate (CAS: 19460-01-6 / 43041-12-9) is an amino ester. While often used as a chiral building block, its dual functionality (tertiary amine + methyl ester) dictates its interaction with biological tissues and polymer barriers.

Stereochemical Note: This compound is the (R)-enantiomer (related to D-Proline). Its physical safety parameters (flash point, permeation rates, vapor pressure) are identical to its (S)-enantiomer counterpart. You may apply data from the (S)-form if specific (R)-data is unavailable.

Hazard Profile (GHS Classification):

Hazard Class H-Code Description Mechanism of Injury
Skin Irritation H315 Causes skin irritation.[1][2] Lipophilic ester facilitates dermal absorption; amine functionality disrupts skin pH.
Eye Damage H318 Causes serious eye damage.[3] Critical Risk: Basic amines can cause rapid saponification of ocular lipids, leading to permanent corneal opacity.
STOT-SE H335 May cause respiratory irritation.[3][4][5] Vapors/mists irritate mucous membranes in the upper respiratory tract.

| Flammability | H227 | Combustible Liquid.[3]* | Esters of this weight typically have flash points >60°C, but vapors can form explosive mixtures. |

*Note: Always treat as a Flammable Liquid (Category 3 or 4) unless specific batch CoA indicates otherwise.

The Barrier Strategy: PPE Selection Logic

Standard "lab safety" advice often fails because it ignores chemical compatibility. For this specific compound, standard nitrile gloves may degrade upon prolonged contact due to the solvent-like properties of the ester and the swelling effect of the amine.

A. Hand Protection (The "Double-Barrier" System)

Primary Recommendation: Double-gloving is required for all handling >10 mL or >5 minutes of exposure risk.

  • Inner Layer: 4-mil Nitrile (Inspection layer).

  • Outer Layer: 5-8 mil Nitrile (Sacrificial layer) OR Butyl Rubber (for immersion/spill cleanup).

Glove MaterialCompatibility RatingRationale
Thin Nitrile (4 mil) Splash Only Good dexterity, but organic esters can permeate in <15 mins.
Thick Nitrile (8 mil) Short Contact Provides ~30-60 mins protection against permeation.
Latex DO NOT USE Poor resistance to organic esters; rapid degradation.
Laminate (Silver Shield) Spill Response Essential for cleaning up spills >50 mL.
B. Ocular & Respiratory Protection[2][3][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory. Safety glasses are insufficient because they do not seal against vapors or splashes that can run down the forehead into the eyes.

  • Respiratory: All open-vessel handling must occur inside a certified Chemical Fume Hood .

    • Contingency: If hood failure occurs, use a Half-Face Respirator with Organic Vapor (OV) cartridges (Black label).

Logic Visualization: PPE Decision Matrix

The following diagram illustrates the decision-making process for selecting PPE based on operational scale.

PPE_Decision_Matrix Start Operation Assessment Volume Volume / Exposure Risk Start->Volume LowRisk < 10 mL (Incidental Splash Risk) Volume->LowRisk Analytical Scale HighRisk > 10 mL or Heating/Synthesis Volume->HighRisk Prep Scale PPE_Low Standard Protocol: - Fume Hood - Splash Goggles - Single Nitrile Gloves (5mil) - Lab Coat LowRisk->PPE_Low PPE_High Enhanced Protocol: - Fume Hood (Sash <18") - Splash Goggles + Face Shield - Double Gloving (Nitrile) - Chemical Apron HighRisk->PPE_High Spill Spill Cleanup (>50mL) HighRisk->Spill Accident/Release PPE_Spill Hazmat Protocol: - Full Face Respirator (OV) - Laminate/Butyl Gloves - Tyvek Suit Spill->PPE_Spill

Figure 1: Decision matrix for selecting appropriate PPE based on volume and procedural risk.

Operational Protocol: Step-by-Step
Phase 1: Pre-Operational Check
  • Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm.

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Solvent Segregation: Ensure no oxidizers (e.g., Nitric Acid) are in the immediate vicinity, as amino esters can react violently with strong oxidizers.

Phase 2: Handling & Transfer
  • Technique: Use positive displacement pipettes or glass syringes for transfers. Avoid pouring from large bottles to prevent "glugging" and splashing.

  • The "Clean Hand/Dirty Hand" Rule: Keep your dominant hand "dirty" (handling the chemical container) and your non-dominant hand "clean" (touching sash, knobs, notebook).

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all exterior container surfaces with a Kimwipe dampened with Ethanol before returning to storage.

  • Outer Glove Removal: Remove outer gloves inside the fume hood. Dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves. Do not use solvents (acetone/ethanol) to wash skin , as this increases permeability to the ester.

Emergency Response: Spill & Exposure

Scenario: You have spilled 50 mL of (R)-Methyl 1-methylpyrrolidine-2-carboxylate inside the hood.

  • Alert: Announce "Spill!" to the lab.

  • Assess: Is the spill contained in the hood?

    • Yes: Proceed to clean.

    • No (Floor spill): Evacuate area, close doors.

  • PPE Upgrade: Don Silver Shield (Laminate) or Butyl gloves over your nitrile gloves.

  • Neutralization: Absorb with an inert material (Vermiculite or Sand). Do not use combustible materials like sawdust.

  • Disposal: Scoop into a hazardous waste bag labeled "Organic Basic Waste."

Exposure_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action_Skin 1. Remove Clothing 2. Flush Water (15 min) 3. Soap Wash (No Solvents) Skin->Action_Skin Action_Eye 1. Eye Wash Station 2. Hold Eyelids Open 3. Flush (15 min continuous) Eye->Action_Eye Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical

Figure 2: Immediate response workflow for personal exposure events.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 529062, Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved from [Link]

  • Capot Chemical. Safety Data Sheet: (R)-Methyl pyrrolidine-2-carboxylate.[7] Retrieved from [Link] (Note: Consulted for H-code verification).

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link] (General resistance data for organic esters/amines).

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl 1-methylpyrrolidine-2-carboxylate.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.